SB-612111
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H29Cl2NO |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
InChI |
InChI=1S/C24H29Cl2NO/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26/h2-7,17-18,23,28H,8-15H2,1H3/t17-,23-/m0/s1 |
Clé InChI |
OHRDCQFCAWLDBP-SBUREZEXSA-N |
SMILES isomérique |
CC1=C2CC[C@@H](C[C@@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |
SMILES canonique |
CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |
Synonymes |
cis-1-methyl-7-((4-(2,6-dichlorophenyl)piperidin-1-yl)methyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol SB-612111 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SB-612111
This technical guide provides a comprehensive overview of the molecular mechanism, pharmacological profile, and experimental validation of SB-612111, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP).
Core Mechanism of Action
This compound, or [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol], is a selective, non-peptide competitive antagonist of the NOP receptor.[1][2] The NOP receptor, also known as the opioid receptor-like 1 (ORL-1), is a G-protein coupled receptor (GPCR) with a distinct pharmacology from the classical opioid receptors (mu, delta, and kappa).[3][4]
The primary mechanism of action of this compound is to bind with high affinity to the NOP receptor, thereby preventing the binding of its endogenous ligand, the heptadecapeptide N/OFQ.[1][5] By occupying the receptor's binding site, this compound effectively blocks the initiation of the downstream signaling cascade normally triggered by N/OFQ activation. This antagonism has been demonstrated to be competitive in nature, as increasing concentrations of this compound produce a parallel rightward shift in the concentration-response curves of N/OFQ without reducing the maximum effect.[1][6] In functional assays, this compound is intrinsically inactive, meaning it does not elicit a biological response on its own.[1]
NOP Receptor Signaling Pathway and this compound Antagonism
The NOP receptor primarily couples to inhibitory G-proteins of the Gi/o family. Activation by N/OFQ initiates a signaling cascade with several key downstream effects:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]
-
Modulation of Ion Channels: NOP receptor activation promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated Ca2+ channels, which collectively leads to neuronal hyperpolarization and reduced neurotransmitter release.[6][7]
This compound competitively antagonizes all these N/OFQ-mediated effects.[1][6] It blocks N/OFQ-induced stimulation of [³⁵S]GTPγS binding, inhibits the N/OFQ-mediated decrease in cAMP accumulation, and prevents the activation of inwardly rectifying potassium currents.[1][6]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been extensively characterized through various in vitro and in vivo assays.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Species | Ki (nM) | Selectivity vs. NOP | Reference |
|---|---|---|---|---|
| NOP (ORL-1) | Human | 0.33 | - | [3][5][8] |
| Mu Opioid (MOP) | Human | 57.6 | 174-fold | [5][8][9] |
| Kappa Opioid (KOP) | Human | 160.5 | 486-fold | [5][8][9] |
| Delta Opioid (DOP) | Human | 2109 | 6391-fold |[5][8][9] |
Table 2: Functional Antagonist Potency of this compound
| Assay Type | Preparation | Parameter | Value | Reference |
|---|---|---|---|---|
| [³⁵S]GTPγS Binding | CHO(hNOP) Cell Membranes | pKB | 9.70 | [1] |
| cAMP Accumulation | CHO(hNOP) Cells | pKB | 8.63 | [1] |
| Isolated Tissue | Mouse/Rat Vas Deferens, Guinea Pig Ileum | pA₂ | 8.20 - 8.50 | [1] |
| N/OFQ-induced Hyperalgesia | Rat Carrageenan Model (in vivo) | ED₅₀ (i.v.) | 0.62 mg/kg | [3] |
| Anti-morphine Action of N/OFQ | Mouse Hot-Plate Test (in vivo) | ED₅₀ | 0.69 mg/kg |[3][10] |
Experimental Protocols
The characterization of this compound involves several standard pharmacological assays.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor and its selectivity over other opioid receptors.
-
Methodology:
-
Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor (CHO(hNOP)).[1]
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]N/OFQ) at a fixed concentration.
-
Competition: Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
-
[³⁵S]GTPγS Binding Assays
-
Objective: To measure the functional consequence of receptor activation (G-protein coupling) and its antagonism by this compound.
-
Methodology:
-
Preparation: CHO(hNOP) cell membranes are prepared as described above.
-
Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, the agonist (N/OFQ), and varying concentrations of the antagonist (this compound).[1]
-
Reaction: Agonist binding activates the G-protein, promoting the exchange of GDP for [³⁵S]GTPγS.
-
Analysis: The amount of bound [³⁵S]GTPγS is measured via scintillation counting. Antagonist potency is determined by the degree to which this compound shifts the N/OFQ concentration-response curve, from which the pKB is calculated.[1]
-
cAMP Accumulation Assays
-
Objective: To assess the effect of this compound on the downstream signaling pathway involving adenylyl cyclase.
-
Methodology:
-
Cell Culture: Whole CHO(hNOP) cells are used.
-
Stimulation: Cells are pre-incubated with this compound, followed by stimulation with an adenylyl cyclase activator (e.g., forskolin) in the presence of N/OFQ.[1]
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a luciferase reporter gene assay.[11]
-
Analysis: The ability of this compound to reverse the N/OFQ-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its antagonist potency (pKB).[1]
-
Summary of In Vivo Effects
The potent and selective NOP antagonism of this compound translates into distinct in vivo pharmacological effects. In animal models, this compound does not produce analgesic effects on its own but prevents N/OFQ-induced hyperalgesia.[2][3] It has also been shown to produce antidepressant-like effects in mouse models like the forced swimming and tail suspension tests.[12][13] These effects are reversed by the administration of N/OFQ, confirming that they are mediated by NOP receptor blockade.[10][13] Furthermore, this compound has been investigated for its potential in reducing binge eating of high-fat diets and improving cerebral blood flow after traumatic brain injury.[4][14][15]
Conclusion
This compound functions as a highly potent, selective, and competitive antagonist of the NOP receptor. Its mechanism of action involves the direct blockade of N/OFQ binding, leading to the inhibition of Gi/o-mediated signaling pathways, including the suppression of adenylyl cyclase and modulation of key ion channels. This profile has been rigorously quantified through a suite of in vitro pharmacological assays and is further supported by its specific and predictable effects in various in vivo models. The data collectively establish this compound as a critical tool for elucidating the physiological roles of the N/OFQ-NOP system and as a potential therapeutic agent.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-612,111 - Wikipedia [en.wikipedia.org]
- 3. This compound hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 4. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. iris.unife.it [iris.unife.it]
- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Pharmacological Characterization of the Nociceptin/Orphanin FQ Receptor Antagonist this compound [(–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 13. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- 15. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
SB-612111: A Technical Guide to a Selective NOP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB-612111, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This document details its binding affinity, functional activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Data Presentation: Quantitative Pharmacology of this compound
This compound is distinguished by its high affinity and selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa). The following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity
This table presents the equilibrium dissociation constants (Ki) of this compound at the human NOP receptor and its selectivity over other human opioid receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound Ki (nM) | Selectivity vs. NOP | Reference |
| NOP (hORL-1) | 0.33 | - | [1][2] |
| Mu (μ) | 57.6 | 174-fold | [1][2] |
| Kappa (κ) | 160.5 | 486-fold | [1][2] |
| Delta (δ) | 2109 | 6391-fold | [1][2] |
Table 2: In Vitro Functional Antagonist Activity
This table summarizes the potency of this compound as a competitive antagonist in functional assays. The pKB and pA2 values are negative logarithms of the antagonist's dissociation constant, where higher values indicate greater potency.
| Assay | Preparation | Agonist | Antagonist Potency | Reference |
| [(35)S]GTPγS Binding | CHO(hNOP) cell membranes | N/OFQ | pKB: 9.70 | [3] |
| cAMP Accumulation | CHO(hNOP) cells | N/OFQ | pKB: 8.63 | [3] |
| Isolated Tissue Assay | Mouse Vas Deferens | N/OFQ | pA2: 8.50 | [3] |
| Isolated Tissue Assay | Rat Vas Deferens | N/OFQ | pA2: 8.20 | [3] |
| Isolated Tissue Assay | Guinea Pig Ileum | N/OFQ | pA2: 8.35 | [3] |
Table 3: Summary of Key In Vivo Effects
This table highlights significant in vivo activities of this compound observed in preclinical models.
| Model / Effect | Species | Dose Range (i.p.) | Outcome | Reference |
| Forced Swim Test | Mouse | 1-10 mg/kg | Reduced immobility time (antidepressant-like effect) | [4][5] |
| Tail Suspension Test | Mouse | 1-10 mg/kg | Reduced immobility time (antidepressant-like effect) | [4] |
| N/OFQ-induced Hyperphagia | Mouse | 1 mg/kg | Prevented orexigenic effect of N/OFQ | [4] |
| High-Fat Diet Binge Eating | Mouse | 10 mg/kg | Significantly reduced binge intake | [6] |
| N/OFQ-induced Nociception | Mouse | 0.1-1 mg/kg | Prevented pronociceptive and antinociceptive actions of N/OFQ | [5] |
Experimental Protocols
The characterization of this compound involves a series of standardized pharmacological assays to determine its binding profile and functional activity.
Radioligand Binding Assay for NOP Receptor
This protocol is used to determine the binding affinity (Ki) of this compound for the NOP receptor.
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor (CHO(hNOP)).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.
-
Incubation: Membranes (e.g., 10-20 µg protein) are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]N/OFQ) and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific Binding: To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of an unlabeled NOP ligand.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
[(35)S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation and is used to quantify the antagonist properties of this compound.[7][8]
-
Reagents: The assay requires cell membranes expressing the NOP receptor, GDP, the agonist (N/OFQ), the antagonist (this compound), and the non-hydrolyzable GTP analog, [(35)S]GTPγS.[7][9]
-
Pre-incubation: Cell membranes (e.g., 5-20 µg protein) are pre-incubated with varying concentrations of this compound in an assay buffer containing GDP.
-
Agonist Stimulation: A fixed concentration of the agonist N/OFQ (typically at its EC80 or EC90) is added to the mixture.
-
Initiation of Reaction: The binding reaction is initiated by the addition of [(35)S]GTPγS.[7] The mixture is incubated (e.g., 60 minutes at 30°C) to allow for the exchange of GDP for [(35)S]GTPγS on activated Gα subunits.[3][7]
-
Termination and Filtration: The assay is terminated by rapid filtration through a filter plate, and the filters are washed with ice-cold buffer to remove unbound [(35)S]GTPγS.[7][9]
-
Quantification: The amount of bound [(35)S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the N/OFQ-stimulated [(35)S]GTPγS binding is determined. The data are analyzed using Schild regression to calculate the pA2 or pKB value, which represents the affinity of the competitive antagonist.[10]
In Vivo Mouse Forced Swim Test
This behavioral assay is a common model for assessing antidepressant-like activity.
-
Animals: Male mice are used for the study.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg) typically 30-60 minutes before the test.[4] A control group receives the vehicle only.
-
Test Procedure: Each mouse is placed individually into a transparent cylinder filled with water (25°C) from which it cannot escape.
-
Observation: The behavior of the mouse is recorded for a set period (e.g., 6 minutes). The last 4 minutes of the session are typically analyzed.
-
Scoring: The primary measure is the duration of immobility, where the mouse remains floating with only minor movements necessary to keep its head above water.
-
Data Analysis: A reduction in the duration of immobility by the drug-treated group compared to the vehicle control group is interpreted as an antidepressant-like effect.[4][5]
Visualizations: Pathways and Processes
The following diagrams, created using the DOT language, illustrate the key signaling pathways, the mechanism of antagonism, and the experimental workflow for characterizing this compound.
NOP Receptor Signaling Pathway
Activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates a cascade of intracellular events primarily through Gi/o proteins.
Mechanism of this compound Antagonism
This compound acts as a competitive antagonist, binding to the NOP receptor at the same site as N/OFQ, thereby blocking its activation and subsequent signaling.
Experimental Workflow for Antagonist Characterization
The pharmacological profile of a novel NOP receptor antagonist like this compound is established through a hierarchical series of experiments, from in vitro binding to in vivo behavioral studies.
References
- 1. This compound hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of SB-612111: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-612111, with the chemical name (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol, is a potent and selective nonpeptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its binding affinity, functional antagonism, and effects in various in vitro and in vivo models. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development.
Core Pharmacological Data
The pharmacological activity of this compound has been characterized through a series of key in vitro experiments. The data, summarized below, highlight its high affinity and selectivity for the NOP receptor.
Table 1: Receptor Binding Affinity of this compound
This table presents the equilibrium dissociation constants (Ki) of this compound for the human NOP receptor and classical opioid receptors (μ, κ, and δ), demonstrating its selectivity.
| Receptor | Ki (nM) | Selectivity (fold vs. NOP) |
| NOP (hORL-1) | 0.33 | - |
| μ-opioid (MOP) | 57.6 | 175 |
| κ-opioid (KOP) | 160.5 | 486 |
| δ-opioid (DOP) | 2109 | 6391 |
Data compiled from multiple sources.[3][4]
Table 2: Functional Antagonist Potency of this compound
This table showcases the functional potency of this compound in antagonizing N/OFQ-mediated effects in various cellular and tissue-based assays. The pKB and pA2 values represent the negative logarithm of the antagonist's dissociation constant, with higher values indicating greater potency.
| Assay | Preparation | Parameter | Value |
| [³⁵S]GTPγS Binding | CHO(hNOP) cell membranes | pKB | 9.70 |
| cAMP Accumulation | CHO(hNOP) cells | pKB | 8.63 |
| Electrically Stimulated Contraction | Mouse Vas Deferens | pA2 | 8.20 - 8.50 |
| Electrically Stimulated Contraction | Rat Vas Deferens | pA2 | 8.20 - 8.50 |
| Electrically Stimulated Contraction | Guinea Pig Ileum | pA2 | 8.20 - 8.50 |
| [³H]5-HT Release | Mouse Cerebral Cortex Synaptosomes | pA2 | 8.20 - 8.50 |
Data compiled from Spagnolo et al., 2007.[1]
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of this compound for the NOP receptor through competitive displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO(hNOP)) are cultured to confluency.
-
Cells are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.
-
The final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) and protein concentration is determined.
2. Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 250 µL.
-
To each well, add:
-
50 µL of assay buffer containing increasing concentrations of this compound or vehicle.
-
50 µL of [³H]N/OFQ (a radiolabeled NOP receptor agonist) at a final concentration of approximately 0.5 nM.
-
150 µL of the prepared cell membrane suspension (containing 10-20 µg of protein).
-
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled N/OFQ.
-
The plate is incubated for 60 minutes at 25°C.
3. Termination and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Filters are washed three times with ice-cold 50 mM Tris-HCl buffer.
-
The filters are dried, and radioactivity is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize N/OFQ-stimulated G-protein activation.
1. Membrane Preparation:
-
Prepare CHO(hNOP) cell membranes as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
The assay is conducted in a 96-well plate with a final volume of 200 µL.
-
To each well, add:
-
50 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing varying concentrations of this compound.
-
50 µL of a fixed concentration of N/OFQ (typically the EC₈₀ for stimulating [³⁵S]GTPγS binding).
-
50 µL of GDP (final concentration 10 µM).
-
50 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
50 µL of CHO(hNOP) cell membranes (10-20 µg protein).
-
-
Basal binding is determined in the absence of N/OFQ, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The plate is incubated for 60 minutes at 30°C.
3. Termination and Detection:
-
The reaction is terminated by filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer and radioactivity is counted via liquid scintillation.
4. Data Analysis:
-
The antagonist dissociation constant (KB) is calculated using the Schild equation, which relates the shift in the agonist concentration-response curve to the antagonist concentration. The pKB is the negative logarithm of the KB.
cAMP Accumulation Assay
This assay determines the ability of this compound to block the N/OFQ-mediated inhibition of adenylyl cyclase.
1. Cell Culture and Plating:
-
CHO(hNOP) cells are seeded into 96-well plates and grown to near confluency.
2. Assay Procedure:
-
The growth medium is replaced with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubated for 30 minutes at 37°C.
-
Cells are then treated with varying concentrations of this compound for 15 minutes.
-
Subsequently, a fixed concentration of N/OFQ is added in the presence of forskolin (B1673556) (an adenylyl cyclase activator, typically 1-10 µM) and incubated for a further 15 minutes.
3. cAMP Measurement:
-
The reaction is stopped, and cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
4. Data Analysis:
-
The ability of this compound to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.
-
The antagonist dissociation constant (KB) is determined using the Schild analysis, and the pKB is calculated.
Visualizing Molecular Interactions and Experimental Processes
The following diagrams, generated using the DOT language, illustrate the signaling pathway of the NOP receptor and a typical experimental workflow.
Caption: NOP Receptor Signaling and this compound Antagonism.
Caption: Competitive Radioligand Binding Assay Workflow.
In Vivo Pharmacological Profile
In vivo studies have further elucidated the pharmacological effects of this compound, demonstrating its activity as a potent and selective NOP antagonist in living systems.
Antidepressant-like Effects
In rodent models of depression, such as the mouse forced swimming test and tail suspension test, this compound has been shown to reduce immobility time at doses ranging from 1-10 mg/kg.[5][6] This effect is consistent with an antidepressant-like profile and is reversed by the administration of N/OFQ.[5] Furthermore, the antidepressant-like effects of this compound are absent in mice lacking the NOP receptor gene, confirming its on-target mechanism of action.[5][6]
Modulation of Nociception
This compound does not exhibit analgesic effects on its own.[2] However, it effectively prevents the pronociceptive (pain-enhancing) and antinociceptive (pain-reducing) effects of centrally administered N/OFQ in the mouse tail withdrawal assay.[5] This demonstrates its ability to block the actions of the endogenous NOP receptor ligand in pain pathways.
Effects on Food Intake
In sated mice, this compound (1 mg/kg, i.p.) does not affect food consumption on its own but completely prevents the orexigenic (appetite-stimulating) effect of intracerebroventricularly administered N/OFQ.[5] This suggests a role for the N/OFQ-NOP system in the regulation of feeding behavior, which can be effectively blocked by this compound.
Conclusion
This compound is a highly potent and selective antagonist of the NOP receptor, demonstrating high affinity in binding assays and robust functional antagonism in a variety of in vitro and in vivo models. Its pharmacological profile, characterized by the ability to block N/OFQ-mediated signaling and produce antidepressant-like effects, makes it an invaluable tool for investigating the physiological and pathophysiological roles of the N/OFQ-NOP system. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies and for those involved in the development of novel therapeutics targeting the NOP receptor.
References
- 1. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Development of SB-612111: A Selective Nociceptin/Orphanin FQ Receptor Antagonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SB-612111, chemically identified as (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol, is a potent and highly selective, non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] Developed by GlaxoSmithKline, this compound has been instrumental as a pharmacological tool to investigate the physiological and pathophysiological roles of the N/OFQ-NOP system. Preclinical studies have demonstrated its potential therapeutic utility in a range of conditions including pain, depression, anxiety, binge eating, traumatic brain injury, and inflammatory bowel disease.[1][2] This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its pharmacological properties, key experimental data, and detailed methodologies for its evaluation.
Introduction
The NOP receptor is the fourth member of the opioid receptor family, though it does not bind traditional opioid ligands with high affinity.[3] Its endogenous ligand, N/OFQ, is a heptadecapeptide involved in a wide array of biological functions, including pain modulation, mood, appetite, and immune responses.[3][4] The development of selective NOP receptor antagonists like this compound has been crucial in elucidating the therapeutic potential of targeting this system. This compound emerged as a significant advancement over earlier antagonists, such as J-113,397, exhibiting several-fold higher potency.[1]
Pharmacological Profile
In Vitro Pharmacology
This compound demonstrates high affinity and selectivity for the human NOP receptor. Its antagonist properties have been characterized in various in vitro assays, including radioligand binding, GTPγS binding, and cAMP accumulation assays.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Assay Type | Receptor | Species | Preparation | Radioligand | Parameter | Value | Reference |
| Radioligand Binding | NOP (ORL-1) | Human | CHO(hNOP) cell membranes | [³H]N/OFQ | Kᵢ | 0.33 nM | [5][6] |
| Radioligand Binding | µ-opioid | Human | Clonal cell lines | - | Kᵢ | 57.6 nM | [5][6] |
| Radioligand Binding | κ-opioid | Human | Clonal cell lines | - | Kᵢ | 160.5 nM | [5][6] |
| Radioligand Binding | δ-opioid | Human | Clonal cell lines | - | Kᵢ | 2109 nM | [5][6] |
| GTPγS Binding | NOP (ORL-1) | Human | CHO(hNOP) cell membranes | [³⁵S]GTPγS | pK₋B | 9.70 | [7] |
| cAMP Accumulation | NOP (ORL-1) | Human | CHO(hNOP) cells | - | pK₋B | 8.63 | [7] |
| GIRK Current Antagonism | NOP (ORL-1) | Rat | vlPAG neurons | - | IC₅₀ | 87.7 nM | [7] |
In Vivo Pharmacology
This compound has been evaluated in a variety of animal models, demonstrating its efficacy in modulating NOP receptor-mediated effects.
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Route of Administration | Dose Range | Key Finding | Reference |
| Forced Swim Test | Mouse | i.p. | 1-10 mg/kg | Reduced immobility time | [5] |
| Tail Suspension Test | Mouse | i.p. | 1-10 mg/kg | Reduced immobility time | [5] |
| Traumatic Brain Injury (CCI) | Rat | Topical | 1-100 µM | Improved cerebral blood flow | [8] |
| High-Fat Diet Binge Eating | Mouse | i.p. | 0.1-10 mg/kg | Decreased binge eating | [2] |
| DSS-Induced Colitis | Mouse | i.p. / oral | 30 mg/kg | Ameliorated clinical disease course | |
| Formalin Test | Mouse | s.c. | 6.6 µmol/kg | Reversed antinociceptive response | [9] |
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the NOP receptor by its endogenous ligand N/OFQ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This compound acts as a competitive antagonist, blocking N/OFQ from binding to the NOP receptor and thereby preventing these downstream signaling events.
Figure 1: NOP Receptor Signaling Pathway Antagonized by this compound.
Experimental Workflow: In Vitro Characterization
The in vitro characterization of this compound typically involves a series of assays to determine its binding affinity, functional antagonism, and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro sepsis up‐regulates Nociceptin/Orphanin FQ receptor expression and function on human T‐ but not B‐cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Quantitative study of the antagonistic effect of (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (this compound) on nociceptin/orphanin FQ-mediated potassium channel activation in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antinociceptive Efficacy of the µ-Opioid/Nociceptin Peptide-Based Hybrid KGNOP1 in Inflammatory Pain without Rewarding Effects in Mice: An Experimental Assessment and Molecular Docking [mdpi.com]
The Role of SB-612111 in Nociceptin/Orphanin FQ (N/OFQ) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-612111 has emerged as a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor with significant implications in a wide array of physiological and pathological processes. This technical guide provides an in-depth overview of this compound's interaction with the N/OFQ signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of the NOP receptor and the development of related therapeutics.
Core Concepts: The N/OFQ-NOP System
The N/OFQ system, comprising the heptadecapeptide nociceptin/orphanin FQ and its cognate receptor, NOP (also known as ORL-1), represents a distinct branch of the opioid system. Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands with high affinity. The activation of the NOP receptor by N/OFQ initiates a cascade of intracellular events, primarily through the coupling to Gi/o proteins. This signaling pathway plays a crucial role in modulating pain, mood, anxiety, and reward processes.
This compound: A Selective NOP Receptor Antagonist
This compound is a non-peptide small molecule that acts as a competitive antagonist at the NOP receptor. Its high affinity and selectivity for the NOP receptor over classical opioid receptors make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the N/OFQ system.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound, providing a quantitative basis for its activity at the human NOP receptor.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor | Preparation | Radioligand | Kᵢ (nM) | Reference |
| This compound | Human NOP | CHO(hNOP) cell membranes | [³H]N/OFQ | 0.33 | [1] |
| This compound | Human μ-opioid | CHO cell membranes | [³H]DAMGO | 57.6 | [1] |
| This compound | Human δ-opioid | CHO cell membranes | [³H]DPDPE | 2109 | [1] |
| This compound | Human κ-opioid | CHO cell membranes | [³H]U-69593 | 160.5 | [1] |
Table 2: Functional Antagonism of this compound
| Assay | Preparation | Agonist | This compound pKₑ | Reference |
| GTPγ[³⁵S] Binding | CHO(hNOP) cell membranes | N/OFQ | 9.70 | [2] |
| cAMP Accumulation | CHO(hNOP) cells | N/OFQ | 8.63 | [2] |
| Isolated Tissue (pA₂) | Mouse Vas Deferens | N/OFQ | 8.50 | [2] |
| Isolated Tissue (pA₂) | Rat Vas Deferens | N/OFQ | 8.20 | [2] |
| Isolated Tissue (pA₂) | Guinea Pig Ileum | N/OFQ | 8.30 | [2] |
Signaling Pathways and Mechanism of Action
The NOP receptor primarily signals through the Gi/o family of G proteins. Upon activation by an agonist like N/OFQ, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors. This compound, as a competitive antagonist, binds to the NOP receptor and prevents the binding of N/OFQ, thereby inhibiting this signaling cascade.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This assay measures the ability of this compound to displace a radiolabeled ligand from the NOP receptor, thereby determining its binding affinity (Kᵢ).
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Incubation: A fixed concentration of [³H]N/OFQ is incubated with the CHO-hNOP cell membranes in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]N/OFQ (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
GTPγ[³⁵S] Binding Assay
This functional assay measures the extent of G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, GTPγ[³⁵S], to Gα subunits following receptor stimulation.
Methodology:
-
Membrane Preparation: CHO-hNOP cell membranes are used.
-
Incubation: Membranes are incubated with GDP, varying concentrations of the agonist N/OFQ, and a fixed concentration of this compound. The reaction is initiated by the addition of GTPγ[³⁵S].
-
Termination: The assay is terminated by rapid filtration.
-
Quantification: The amount of bound GTPγ[³⁵S] is determined by scintillation counting.
-
Data Analysis: The ability of this compound to shift the concentration-response curve of N/OFQ is used to calculate its antagonist affinity (pKₑ).
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation, by quantifying the levels of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Whole CHO-hNOP cells are used.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are stimulated with forskolin (B1673556) (to activate adenylyl cyclase) in the presence of varying concentrations of N/OFQ and a fixed concentration of this compound.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The antagonist affinity (pKₑ) of this compound is determined from its ability to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to SB-612111: A Potent and Selective Nociceptin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of SB-612111, a significant pharmacological tool in the study of the nociceptin (B549756)/orphanin FQ (N/OFQ) system. Its high affinity and selectivity for the nociceptin receptor (NOP) make it a valuable compound for investigating the physiological and pathological roles of this receptor.
Chemical Identity
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is:
(5S,7S)-7-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1-methyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol [2][3]
Mechanism of Action
This compound functions as a potent and selective antagonist for the nociceptin receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[2] It exhibits high affinity for the human NOP receptor and demonstrates significant selectivity over classical opioid receptors (μ, κ, and δ).[3] This selectivity allows for the specific interrogation of the NOP receptor system, minimizing off-target effects.
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound for various opioid receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below, highlighting its selectivity for the NOP receptor.
| Receptor | Ki (nM) |
| Nociceptin (NOP) | 0.33[3] |
| Mu (μ) | 57.6[3] |
| Kappa (κ) | 160.5[3] |
| Delta (δ) | 2109[3] |
Signaling Pathway
This compound, as a NOP receptor antagonist, blocks the intracellular signaling cascade initiated by the binding of the endogenous ligand, nociceptin/orphanin FQ (N/OFQ). The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The following diagram illustrates this inhibitory action.
Experimental Protocols
The following provides a generalized methodology for a key experiment used to characterize this compound.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
-
Objective: To determine the binding affinity of this compound for the NOP, μ, κ, and δ opioid receptors.
-
Materials:
-
Cell membranes expressing the human recombinant NOP, μ, κ, or δ receptors.
-
Radioligand specific for each receptor (e.g., [³H]nociceptin for NOP).
-
This compound at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a reaction tube, combine the cell membranes, the specific radioligand, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or a specific concentration of this compound.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Visualization
The logical flow of a typical in vitro characterization of a novel compound like this compound is depicted below.
References
SB-612111 CAS number and chemical properties.
An In-depth Technical Guide to SB-612111: A Potent and Selective NOP Receptor Antagonist
This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies related to this compound, a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL-1). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Chemical and Physical Properties
This compound is a non-peptide small molecule that has been instrumental in elucidating the physiological and pathological roles of the N/OFQ-NOP receptor system. The compound is most commonly available as a hydrochloride salt.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol hydrochloride | [1][2] |
| Synonyms | SB 612111, SB612111 | [1] |
| CAS Number | 371980-94-8 (HCl Salt)[1], 371980-98-2 (Free Base)[1][3] | [1][3] |
| Molecular Formula | C₂₄H₂₉Cl₂NO·HCl | [4][5] |
| Molecular Weight | 454.86 g/mol | [1][4][5] |
| Purity | ≥97% (HPLC) | [2][5] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [5] |
| Storage | Store at -20°C | [5] |
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the NOP receptor over the classical mu (μ), delta (δ), and kappa (κ) opioid receptors. This selectivity makes it a valuable tool for investigating the specific functions of the NOP receptor system.
Table 2: Pharmacological Data for this compound
| Parameter | Receptor | Value | Reference |
| Ki (Binding Affinity) | NOP (human recombinant) | 0.33 nM | [1][2][4][5] |
| μ-opioid | 57.6 nM | [1][2][5] | |
| κ-opioid | 160.5 nM | [1][2][5] | |
| δ-opioid | 2109 nM | [1][2][5] | |
| Selectivity vs. NOP | μ-opioid | ~174-fold | [4] |
| κ-opioid | ~486-fold | [4] | |
| δ-opioid | ~6391-fold | [4] | |
| pA₂ (Antagonist Potency) | NOP (functional assays) | 8.20 - 8.50 | [6] |
| pKB (Antagonist Potency) | NOP (GTPγS binding) | 9.70 | [6] |
| NOP (cAMP accumulation) | 8.63 | [6] | |
| ED₅₀ (In Vivo Efficacy) | Antagonism of nociceptin-induced thermal hyperalgesia | 0.62 mg/kg (i.v.) | [4] |
| Antagonism of antimorphine action of nociceptin | 0.69 mg/kg | [4] |
Signaling Pathways and Mechanism of Action
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates other signaling pathways, including mitogen-activated protein kinases (MAPKs). This compound acts as a competitive antagonist at the NOP receptor, blocking the binding of N/OFQ and thereby preventing the initiation of these downstream signaling events.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. Pharmacological characterization of the nociceptin receptor mediating hyperalgesia in the mouse tail withdrawal assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 6. Central nociceptin/orphanin FQ system elevates food consumption by both increasing energy intake and reducing aversive responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
The NOP Receptor Antagonist SB-612111: An In-Depth Technical Guide to its In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor system is a key player in a multitude of physiological processes, including pain perception, mood regulation, feeding behavior, and stress responses.[1] SB-612111 is a potent and selective non-peptide antagonist of the NOP receptor.[2][3] Its ability to block the effects of the endogenous ligand N/OFQ has made it a valuable tool for elucidating the physiological roles of the NOP receptor system and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the in vivo effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound In Vivo
The following tables summarize the key quantitative data from various in vivo studies investigating the effects of this compound.
Table 1: Antidepressant-Like Effects of this compound in Rodent Models
| Experimental Model | Species | This compound Dose (Route) | Effect | Reference |
| Forced Swim Test | Mouse | 1-10 mg/kg (i.p.) | Reduced immobility time | [1][3][4] |
| Tail Suspension Test | Mouse | 1-10 mg/kg (i.p.) | Reduced immobility time (statistically significant at 10 mg/kg) | [1][3][4] |
| Learned Helplessness | Mouse | 10 mg/kg (i.p.) | Attenuated depressive-like symptoms | [5] |
Table 2: Effects of this compound on Nociception
| Experimental Model | Species | This compound Dose (Route) | Effect | Reference |
| Tail Withdrawal Assay | Mouse | 0.1-1 mg/kg (i.p.) | Prevented i.c.v. N/OFQ-induced pronociception | [3][4] |
| Tail Withdrawal Assay | Mouse | 0.1-1 mg/kg (i.p.) | Prevented i.t. N/OFQ-induced antinociception | [3][4] |
| Hot-Plate Test | Mouse | Not specified (i.v.) | Antagonized i.c.v. N/OFQ-induced pronociception | [4] |
Table 3: Effects of this compound on Feeding Behavior
| Experimental Model | Species | This compound Dose (Route) | Effect | Reference |
| N/OFQ-Induced Feeding | Sated Mouse | 1 mg/kg (i.p.) | Fully prevented orexigenic effect of i.c.v. N/OFQ | [1][3] |
| Food Deprivation-Induced Feeding | 17-h Food-Deprived Mouse | 1 and 10 mg/kg (i.p.) | No effect on food intake | [1][3] |
| High-Fat Diet Binge Eating | Mouse | 10 mg/kg (i.p.) | Dose-dependent reduction in binge intake | [2][6] |
Table 4: Effects of this compound in a Model of Traumatic Brain Injury (TBI)
| Experimental Model | Species | This compound Concentration (Route) | Effect | Reference |
| Controlled Cortical Impact (CCI) | Rat | 10 µM and 100 µM (Topical) | Dose-dependently improved cerebral blood flow on the ipsilateral side | [7][8] |
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in this guide are provided below.
Forced Swim Test (Mouse)
The forced swim test is a widely used model to assess antidepressant-like activity.[9][10]
-
Apparatus: A transparent cylindrical tank (30 cm height x 20 cm diameter) is filled with water (25 ± 1°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or paws.[9][11]
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
Behavior is typically recorded via video for later analysis.
-
The duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water, is scored, usually during the last 4 minutes of the test.[11]
-
-
Drug Administration: this compound is typically administered intraperitoneally (i.p.) 30 minutes before the test.[4]
Tail Suspension Test (Mouse)
The tail suspension test is another common behavioral paradigm to screen for potential antidepressant drugs.[12][13]
-
Apparatus: Mice are suspended by their tails from a ledge or a suspension bar, approximately 50 cm above the floor, using adhesive tape.[11][12] The environment should be quiet and visually isolated.
-
Procedure:
-
Drug Administration: this compound is administered i.p. prior to the test.
High-Fat Diet (HFD) Binge Eating Model (Mouse)
This model is used to study the effects of compounds on binge-like consumption of palatable food.[2][6]
-
Procedure:
-
Mice are singly housed and have ad libitum access to standard chow and water.
-
For a set period each day (e.g., 1 hour), mice are given access to a high-fat diet.[6]
-
This intermittent access can lead to a significant increase in HFD consumption during the access period compared to mice with continuous access.[6]
-
Food intake is measured by weighing the food before and after the access period.
-
-
Drug Administration: this compound is administered i.p. before the HFD access period.
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury (Rat)
The CCI model is a widely used and reproducible method for inducing traumatic brain injury in rodents.[7][14]
-
Procedure:
-
The animal is anesthetized.
-
A craniotomy is performed over the desired brain region, keeping the dura mater intact.
-
A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed dura.
-
Following the impact, the surgical site is closed.
-
-
Drug Administration and Measurement: In the cited study, this compound was applied topically to the exposed cortex 2 hours post-injury.[7] Cerebral blood flow was assessed using laser speckle contrast imaging.[7]
Mandatory Visualizations
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily signals through inhibitory G proteins. Its activation leads to a cascade of intracellular events that modulate neuronal activity.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacological Characterization of the Nociceptin/Orphanin FQ Receptor Antagonist this compound [(–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to SB-612111 for Studying the Endogenous N/OFQ System
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nociceptin/Orphanin FQ (N/OFQ) System
The Nociceptin/Orphanin FQ (N/OFQ) system is the most recently identified component of the greater opioid system. It consists of the 17-amino acid neuropeptide, N/OFQ, and its cognate receptor, the Nociceptin Opioid Peptide (NOP) receptor, previously known as ORL-1 (Opioid Receptor-Like 1).[1][2][3] The NOP receptor is a G protein-coupled receptor (GPCR) with high structural homology to classical opioid receptors (mu, delta, and kappa).[1][2] However, N/OFQ does not bind with high affinity to classical opioid receptors, and likewise, endogenous opioid peptides do not activate the NOP receptor.[4] This selectivity makes the N/OFQ-NOP system a unique modulator of various physiological processes.
Upon activation by N/OFQ, the NOP receptor primarily couples to inhibitory G proteins (Gαi/o).[3] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of N-type voltage-gated calcium channels.[1][3][5] This signaling cascade generally results in a generalized inhibition of neurotransmitter release.[4] The N/OFQ-NOP system is implicated in a wide array of functions, including pain modulation, anxiety, depression, learning, memory, and food intake.[1][4][6]
SB-612111: A Potent and Selective NOP Receptor Antagonist
This compound, with the chemical name (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol, is a highly potent and selective, non-peptide antagonist of the NOP receptor.[7][8] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the endogenous N/OFQ-NOP system.[7][8] In vitro and in vivo studies have consistently demonstrated that this compound acts as a competitive antagonist, effectively blocking the effects of N/OFQ without demonstrating intrinsic agonist activity.[1][7]
Pharmacological Profile of this compound
The efficacy of this compound as a research tool is defined by its high binding affinity for the NOP receptor and its selectivity over other opioid receptors.
Binding Affinity and Selectivity
Quantitative data from radioligand binding assays demonstrate the high affinity of this compound for the human NOP receptor and its superior selectivity compared to classical opioid receptors.
| Receptor Type | Ligand | K i (nM) | Selectivity Ratio (vs. NOP) | Reference |
| NOP (hORL-1) | This compound | 0.33 | - | [9][10] |
| Mu (μ) | This compound | 57.6 | 174-fold | [9][10] |
| Kappa (κ) | This compound | 160.5 | 486-fold | [10] |
| Delta (δ) | This compound | 2109 | 6391-fold | [9][10] |
| Table 1: Binding affinities (Ki) of this compound at human NOP and classical opioid receptors expressed in cell lines. |
Functional Antagonism
This compound competitively antagonizes N/OFQ-induced cellular responses. Its potency is often quantified by the pA₂ or pKʙ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Assay Type | Preparation | Agonist | Potency (pA₂ / pKʙ) | Reference |
| [³⁵S]GTPγS Binding | CHO(hNOP) cell membranes | N/OFQ | 9.70 (pKʙ) | [7] |
| cAMP Accumulation | CHO(hNOP) cells | N/OFQ | 8.63 (pKʙ) | [7] |
| Electrically Stimulated Contraction | Guinea Pig Ileum | N/OFQ | 8.20 - 8.50 (pA₂) | [7] |
| Electrically Stimulated Contraction | Mouse Vas Deferens | N/OFQ | 8.20 - 8.50 (pA₂) | [7] |
| Neurotransmitter Release | Mouse Cerebral Cortex Synaptosomes | N/OFQ | 8.20 - 8.50 (pA₂) | [7] |
| Table 2: Functional antagonist potency of this compound in various in vitro assays. |
Key Experimental Methodologies
Detailed protocols are essential for the accurate characterization of NOP receptor antagonists like this compound.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
-
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO(hNOP)).[7]
-
Radioligand: [³H]N/OFQ.[7]
-
Non-specific binding control: High concentration of unlabeled N/OFQ.
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Protocol:
-
Incubate CHO(hNOP) cell membranes with a fixed concentration of [³H]N/OFQ and varying concentrations of this compound.
-
Incubations are typically carried out for 60 minutes at 25°C in assay buffer.
-
To determine non-specific binding, a parallel set of tubes containing a saturating concentration of unlabeled N/OFQ is included.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Schild Analysis in Isolated Tissues (e.g., Guinea Pig Ileum)
This functional assay determines the potency (pA₂) and nature of an antagonist.[11][12] The guinea pig ileum is a classic preparation for studying opioid receptor function.[13][14][15][16]
-
Objective: To determine the pA₂ value of this compound against N/OFQ-induced inhibition of muscle contraction.
-
Materials:
-
Guinea pig ileum segment.
-
Organ bath containing physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[16]
-
Isotonic transducer and data acquisition system.
-
Agonist: N/OFQ.
-
Antagonist: this compound.
-
Field stimulator to elicit twitch contractions.
-
-
Protocol:
-
Mount a segment of guinea pig ileum in the organ bath under a resting tension (e.g., 0.5-1 g).[16]
-
Stimulate the tissue electrically to produce consistent submaximal twitch contractions.
-
Generate a cumulative concentration-response curve for N/OFQ, measuring the inhibition of the twitch response.
-
Wash the tissue thoroughly to allow recovery to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined equilibration period (e.g., 30-60 minutes).
-
In the continued presence of this compound, generate a second N/OFQ concentration-response curve.
-
Repeat steps 4-6 with increasing concentrations of this compound.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (DR) – the ratio of the EC₅₀ of N/OFQ in the presence of the antagonist to the EC₅₀ of N/OFQ in its absence.
-
Construct a Schild plot by graphing log(DR-1) on the y-axis versus the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.[11][17][18][19]
-
Perform linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from unity (1.0).
-
The pA₂ value is determined from the x-intercept of the regression line.[18][19]
-
cAMP Accumulation Assay
This assay measures the functional consequence of NOP receptor activation (inhibition of adenylyl cyclase) and its blockade by an antagonist.
-
Objective: To determine the functional potency (pKʙ) of this compound in blocking N/OFQ-mediated inhibition of cAMP production.
-
Materials:
-
Protocol:
-
Seed CHO(hNOP) cells into multi-well plates and culture overnight.[20]
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of N/OFQ (typically the EC₈₀) along with a fixed concentration of Forskolin to all wells (except controls). Forskolin is used to stimulate a measurable level of cAMP that can then be inhibited by the Gαi-coupled NOP receptor.[21]
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.[21]
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.[20]
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the antagonist dissociation constant (Kʙ) using an appropriate pharmacological equation, such as the Gaddum equation. The pKʙ is the negative logarithm of the Kʙ.
-
Visualizing Mechanisms and Workflows
NOP Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the NOP receptor and the point of inhibition by this compound.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. A novel bioassay to detect Nociceptin/Orphanin FQ release from single human polymorphonuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 10. This compound | Benchchem [benchchem.com]
- 11. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist. | Semantic Scholar [semanticscholar.org]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. The use of the guinea-pig ileum preparation for testing the activity of substances which imitate or antagonize the actions of 5-hydroxytryptamine and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The guinea-pig ileum preparation as a model for 5-HT1A receptors: anomalous effects with RS-30199-193 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pa2 determination | PPTX [slideshare.net]
- 19. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. cosmobio.co.jp [cosmobio.co.jp]
The Therapeutic Potential of Selective NOP Receptor Antagonists: A Technical Guide to SB-612111
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor superfamily, and its endogenous ligand, N/OFQ, represent a compelling target for the development of novel therapeutics for a range of central nervous system disorders. Unlike classical opioid receptors, the N/OFQ-NOP system exhibits a distinct pharmacological profile and is implicated in the modulation of pain, mood, stress, and reward pathways. This technical guide focuses on the therapeutic potential of selective NOP receptor antagonists, with a primary emphasis on SB-612111, a potent and selective non-peptide antagonist. We provide a comprehensive overview of the preclinical evidence supporting its efficacy in models of depression, anxiety, and pain. This document includes a summary of key quantitative data, detailed experimental methodologies for seminal studies, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic strategy.
Introduction: The N/OFQ-NOP Receptor System
The N/OFQ-NOP receptor system is a relatively recent discovery in the field of neuropharmacology, first identified in the mid-1990s.[1] The NOP receptor, also known as ORL-1, shares structural homology with classical opioid receptors (mu, delta, and kappa) but does not bind traditional opioid ligands with high affinity. Its endogenous ligand, N/OFQ, is a 17-amino acid neuropeptide.[2][3] The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems, with notable expression in brain regions associated with pain perception, mood regulation, and stress responses, such as the amygdala, hippocampus, and periaqueductal gray.[2]
Activation of the NOP receptor by N/OFQ typically leads to inhibitory effects on neuronal activity.[4] This is primarily achieved through the coupling to Gαi/o proteins, which in turn inhibit adenylyl cyclase, decrease intracellular cyclic AMP (cAMP) levels, activate inwardly rectifying potassium channels, and inhibit voltage-gated calcium channels.[5] This signaling cascade ultimately results in hyperpolarization and reduced neuronal excitability.[4] The complex physiological roles of the N/OFQ-NOP system, which can include both pro- and anti-nociceptive effects depending on the site of action, have made it a challenging but potentially rewarding target for drug discovery.[1]
This compound: A Selective NOP Receptor Antagonist
This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the NOP receptor.[6] Its high affinity and selectivity for the NOP receptor over classical opioid receptors make it an invaluable tool for elucidating the physiological functions of the N/OFQ-NOP system and for exploring its therapeutic potential.
In Vitro Pharmacological Profile
Preclinical studies have extensively characterized the in vitro pharmacological properties of this compound, demonstrating its potent and competitive antagonism at the human NOP receptor.
| Assay Type | Ligand/Parameter | This compound | Reference Compound | Source |
| Radioligand Binding | Ki (nM) vs. [³H]N/OFQ | 0.16 | J-113397: 1.9 nM | [6] |
| GTPγS Binding | pKB | 9.70 | J-113397: 8.71 | [6] |
| cAMP Accumulation | pKB | 8.63 | J-113397: 7.95 | [6] |
| Isolated Tissues (pA2) | Mouse Vas Deferens | 8.50 | J-113397: 8.20 | [6] |
| Rat Vas Deferens | 8.20 | J-113397: 7.30 | [6] | |
| Guinea Pig Ileum | 8.30 | J-113397: 7.90 | [6] |
In Vivo Pharmacological Profile
In vivo studies have corroborated the antagonist activity of this compound and have provided crucial evidence for its therapeutic potential in various behavioral models.
| Animal Model | Condition | This compound Dosage | Effect | Source |
| Mouse | N/OFQ-induced pronociception (i.c.v.) | 0.3 - 3 mg/kg, i.p. | Blocked pronociceptive effect | [7] |
| Mouse | N/OFQ-induced antinociception (i.t.) | 0.3 - 3 mg/kg, i.p. | Blocked antinociceptive effect | [7] |
| Mouse | Forced Swim Test | 1 - 10 mg/kg, i.p. | Reduced immobility time (antidepressant-like) | [7][8] |
| Mouse | Tail Suspension Test | 1 - 10 mg/kg, i.p. | Reduced immobility time (antidepressant-like) | [7] |
| Rat | Traumatic Brain Injury (CCI model) | 10, 100 µM (topical) | Improved cerebral blood flow | [9][10] |
| Mouse | High-fat diet binge eating | 10 mg/kg, i.p. | Reduced binge intake | [11] |
Therapeutic Potential of this compound
The preclinical data for this compound and other selective NOP receptor antagonists suggest a broad therapeutic potential across several CNS disorders.
Depression
A significant body of evidence points to the antidepressant-like effects of NOP receptor antagonists. In preclinical models of depression, such as the forced swim test and tail suspension test in mice, this compound has been shown to reduce immobility time, an indicator of antidepressant activity.[7][8] This effect is believed to be mediated by the blockade of endogenous N/OFQ, which is thought to play a role in the pathophysiology of depression. The antidepressant-like effects of this compound were absent in NOP receptor knockout mice, confirming its mechanism of action.[7]
Anxiety
The role of the N/OFQ-NOP system in anxiety is complex, with evidence suggesting that NOP receptor antagonists may have anxiolytic-like effects, particularly under conditions of stress.[12] For instance, this compound has been shown to reverse anxiety-like behaviors in a mouse model of inescapable electric foot-shock.[12]
Pain
The modulation of pain by the N/OFQ-NOP system is intricate, with opposing effects observed depending on the location within the nervous system. Supraspinal administration of N/OFQ can induce hyperalgesia, while spinal administration produces analgesia.[1] this compound has been shown to block both the pronociceptive effects of intracerebroventricularly administered N/OFQ and the antinociceptive effects of intrathecally administered N/OFQ in mice.[7] This suggests that NOP receptor antagonists could be beneficial in certain pain states, potentially by blocking the pro-nociceptive actions of endogenous N/OFQ in the brain.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. lasa.co.uk [lasa.co.uk]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 11. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for SB-612111: In Vivo Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-612111 is a potent and selective nonpeptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] The N/OFQ-NOP receptor system is implicated in a variety of physiological and pathological processes, including pain modulation, mood regulation, and cerebrovascular control.[2][3] These application notes provide detailed protocols for in vivo studies using this compound in various animal models to investigate its therapeutic potential.
Mechanism of Action
This compound acts by blocking the N/OFQ-NOP receptor signaling pathway.[4] This pathway is known to be involved in the activation of Mitogen-activated protein kinases (MAPKs), such as ERK.[1] In the context of traumatic brain injury (TBI), increased levels of N/OFQ in the cerebrospinal fluid (CSF) are correlated with reduced cerebral blood flow (CBF). By antagonizing the NOP receptor, this compound can mitigate these effects.[1][3]
Signaling Pathway
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound.
| Animal Model | Species | Administration Route | Dose/Concentration | Observed Effect | Reference |
| Traumatic Brain Injury | Rat | Topical | 1 µM, 10 µM, 100 µM | Dose-dependent improvement in cerebral blood flow | [1][3] |
| Pain (Tail Withdrawal) | Mouse | Intraperitoneal (i.p.) | Up to 3 mg/kg | Prevented N/OFQ-induced pronociceptive and antinociceptive effects | [2] |
| Depression (Forced Swim Test) | Mouse | Intraperitoneal (i.p.) | 1-10 mg/kg | Reduced immobility time | [2] |
| Binge Eating | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Significant reduction in high-fat diet binge intake | [2][5] |
Experimental Protocols
Traumatic Brain Injury (TBI) Model in Rats
This protocol describes the use of a controlled cortical impact (CCI) model to induce TBI in rats and assess the effect of this compound on cerebral blood flow.[1]
Materials:
-
Male Wistar rats
-
Anesthesia (e.g., isoflurane)
-
Controlled Cortical Impact (CCI) device
-
Laser Speckle Contrast Imaging system
-
This compound solution (1 µM, 10 µM, 100 µM in a suitable vehicle)
-
Surgical instruments
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Perform a craniotomy to expose the cerebral cortex.
-
Induce a mild TBI using the CCI device.
-
Assess the injury severity at 1 hour post-injury using a modified neurological severity score (mNSS).
-
At 2 hours post-injury, measure baseline cerebral blood flow (CBF) using Laser Speckle Contrast Imaging.
-
Topically apply the vehicle control to the exposed cortex and measure CBF.
-
Sequentially apply increasing concentrations of this compound (1 µM, 10 µM, and 100 µM) to the cortex, measuring CBF after each application.
Experimental Workflow:
Mouse Tail Withdrawal Assay for Pain Assessment
This assay evaluates the effect of this compound on nociception by measuring the latency to withdraw the tail from a thermal stimulus.[2]
Materials:
-
Male mice
-
Water bath maintained at a constant temperature (e.g., 52°C)
-
This compound solution (for i.p. injection)
-
N/OFQ solution (for intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection)
-
Syringes for injection
Procedure:
-
Administer this compound (up to 3 mg/kg, i.p.) or vehicle to the mice.
-
After a predetermined time (e.g., 30 minutes), administer N/OFQ (1 nmol, i.c.v. or i.t.) or vehicle.
-
Gently hold the mouse and immerse the distal third of its tail in the warm water bath.
-
Record the time taken for the mouse to withdraw its tail (tail withdrawal latency). A cut-off time should be established to prevent tissue damage.
-
Compare the tail withdrawal latencies between the different treatment groups.
Mouse Forced Swim Test for Antidepressant-like Effects
This test is used to assess the potential antidepressant-like effects of this compound by measuring the duration of immobility in an inescapable water tank.[2]
Materials:
-
Male mice
-
Cylindrical water tank (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
This compound solution (1-10 mg/kg, for i.p. injection)
-
Video recording equipment (optional, for later scoring)
Procedure:
-
Administer this compound (1-10 mg/kg, i.p.) or vehicle to the mice.
-
After a set time (e.g., 30 minutes), gently place each mouse into the water tank.
-
Record the behavior of the mouse for a total of 6 minutes.
-
The last 4 minutes of the test are typically scored for the duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water).
-
A reduction in immobility time is indicative of an antidepressant-like effect.[2]
Mouse Model of Binge Eating
This protocol evaluates the effect of this compound on binge-like consumption of a high-fat diet.[5]
Materials:
-
Male and female C57BL/6J mice
-
Standard rodent chow
-
High-fat diet (HFD)
-
This compound solution (e.g., 10 mg/kg, for i.p. injection)
Procedure:
-
House mice individually.
-
Provide intermittent access to HFD for one hour daily, while standard chow is available ad libitum. This induces a binge-eating phenotype.
-
On the test day, administer this compound (10 mg/kg, i.p.) or vehicle 30 minutes before the one-hour HFD access period.
-
Measure the amount of HFD consumed during the one-hour access period.
-
Also, measure the total 24-hour food intake (HFD and chow) to assess for general effects on appetite.
-
A significant reduction in HFD intake during the access period without a change in total 24-hour food intake suggests a specific effect on binge eating.[5]
References
- 1. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SB-612111 in Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage and experimental protocols for the use of the selective nociceptin/orphanin FQ (NOP) receptor antagonist, SB-612111, in mouse models.
Introduction
This compound is a potent and selective non-peptide antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor.[1][2] The N/OFQ-NOP receptor system is implicated in a variety of physiological and pathological processes, including pain modulation, feeding behavior, mood regulation, and addiction.[1] As a selective antagonist, this compound is a valuable tool for investigating the role of the NOP receptor in these processes and for evaluating its therapeutic potential.
Data Presentation
The following tables summarize the quantitative data on the recommended dosage of this compound in various mouse models based on published studies.
Table 1: Recommended Dosage of this compound in Mouse Models
| Experimental Model | Mouse Strain | Route of Administration | Dosage Range | Therapeutic Effect | Reference |
| Pain | Not Specified | Intraperitoneal (i.p.) | Up to 3 mg/kg | Antagonized N/OFQ-induced pronociception and antinociception. | [1] |
| Pain (Inflammatory) | Not Specified | Subcutaneous (s.c.) | 3 mg/kg (6.6 µmol/kg) | Reversed antinociceptive effects of a MOR/NOP agonist. | |
| Feeding Behavior | Sated Mice | Intraperitoneal (i.p.) | 1 mg/kg | Prevented N/OFQ-induced orexigenic effect. | [1] |
| Feeding Behavior | 17-h Food-Deprived Mice | Intraperitoneal (i.p.) | 1 and 10 mg/kg | No significant reduction in food intake. | [1] |
| Binge Eating (High-Fat Diet) | C57BL/6J | Not Specified | 10 mg/kg | Dose-dependent decrease in intermittent high-fat diet binge eating. | [3] |
| Depression-like Behavior | Not Specified | Intraperitoneal (i.p.) | 1-10 mg/kg | Reduced immobility time in forced swimming and tail suspension tests. | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in mouse models are provided below.
Forced Swimming Test (FST)
This test is used to assess antidepressant-like activity.
Materials:
-
Glass or plastic cylinder (25 cm high, 10 cm in diameter)
-
Water (23-25°C)
-
This compound solution
-
Vehicle solution (control)
-
Timer
-
Video recording equipment (optional)
-
Drying cage with a heat lamp
Procedure:
-
Administer this compound (1-10 mg/kg, i.p.) or vehicle to the mice 30 minutes before the test.
-
Fill the cylinder with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Gently place the mouse into the center of the cylinder.
-
The test duration is typically 6 minutes.[5] The last 4 minutes of the session are usually analyzed.[5]
-
Record the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
After the test, remove the mouse from the water, dry it thoroughly, and place it in a warm drying cage before returning it to its home cage.
Tail Suspension Test (TST)
This is another common test to screen for antidepressant-like effects.
Materials:
-
Tail suspension apparatus (a horizontal bar raised above a surface)
-
Adhesive tape
-
Timer
-
Video recording equipment (optional)
Procedure:
-
Administer this compound (1-10 mg/kg, i.p.) or vehicle to the mice 30 minutes before the test.
-
Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot reach any surfaces.
-
Record the total time the mouse remains immobile.
-
After the test, carefully remove the tape and return the mouse to its home cage.
Tail Withdrawal Assay
This assay is used to assess nociception (pain perception).
Materials:
-
Water bath maintained at a noxious temperature (e.g., 52°C)
-
Timer
-
This compound solution
-
Vehicle solution
Procedure:
-
Administer this compound (e.g., up to 3 mg/kg, i.p.) or vehicle to the mice at a predetermined time before the test.
-
Gently restrain the mouse.
-
Immerse the distal third of the mouse's tail into the hot water bath.
-
Start the timer immediately upon immersion.
-
Stop the timer as soon as the mouse withdraws its tail from the water. This is the tail withdrawal latency.
-
A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage. If the mouse does not withdraw its tail by the cut-off time, remove the tail and record the latency as the cut-off time.
Feeding Behavior Study
This protocol can be adapted to assess the effects of this compound on different feeding paradigms.
Materials:
-
Standard chow or high-fat diet
-
Food hoppers
-
Weighing scale
-
This compound solution
-
Vehicle solution
Procedure for Satiated Mice:
-
House mice individually to accurately measure food intake.
-
Ensure mice have ad libitum access to food and water.
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle.
-
If investigating the interaction with N/OFQ, an intracerebroventricular (i.c.v.) injection of N/OFQ can be given.[1]
-
Measure food intake at specific time points after drug administration (e.g., 1, 2, 4, and 24 hours).
Procedure for Food-Deprived Mice:
-
Individually house the mice.
-
Deprive the mice of food for a set period (e.g., 17 hours), with free access to water.[1]
-
Administer this compound (e.g., 1 and 10 mg/kg, i.p.) or vehicle.[1]
-
Provide a pre-weighed amount of food and measure the consumption at various time points.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of the NOP receptor and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound in mice.
References
- 1. [PDF] Pharmacological Characterization of the Nociceptin/Orphanin FQ Receptor Antagonist this compound [(–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8 ,9-tetrahydro-5H-benzocyclohepten-5-ol]: In vivo studies [sfera.unife.it]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tail Suspension Test [jove.com]
Application Notes and Protocols: Intraperitoneal (i.p.) Administration of SB-612111 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intraperitoneal (i.p.) administration of SB-612111, a potent and selective non-peptide antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3] This document outlines the mechanism of action, summarizes quantitative data from various rodent models, and offers detailed experimental protocols for its use in research settings.
Introduction and Mechanism of Action
This compound, chemically identified as (–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol, is a valuable pharmacological tool for investigating the endogenous N/OFQ-NOP receptor system.[1][3][4] This system is implicated in a wide array of physiological and pathological processes, including pain modulation, mood regulation, feeding behavior, and stress responses.[4][5][6]
The NOP receptor is a G protein-coupled receptor (GPCR).[7] When activated by its endogenous ligand N/OFQ, it primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][8][9] this compound acts as a competitive antagonist, blocking N/OFQ from binding to the NOP receptor and thereby inhibiting these downstream signaling events.[3] Its high selectivity for the NOP receptor over classical opioid receptors makes it a precise tool for elucidating the specific roles of the N/OFQ system.[3]
Data Presentation: Quantitative Effects in Rodent Models
The following tables summarize the quantitative data from key studies utilizing intraperitoneal administration of this compound in mice.
Table 1: Efficacy of i.p. This compound in Rodent Behavioral Models
| Model | Species/Strain | Dose Range (i.p.) | Key Finding | Reference(s) |
| High-Fat Diet Binge Eating | Mouse (C57BL/6J) | 1-10 mg/kg | 10 mg/kg significantly reduced binge intake (~40% in males, >20% in females) without affecting total 24-hour food intake. | [5][7][10] |
| Forced Swim Test (FST) | Mouse | 1-10 mg/kg | Dose-dependently reduced immobility time; a significant antidepressant-like effect was observed at 10 mg/kg. | [1][4][5] |
| Tail Suspension Test (TST) | Mouse | 1-10 mg/kg | Reduced immobility time in a dose-dependent manner, with significant effects at 10 mg/kg. | [4][5] |
| N/OFQ-Induced Hyperalgesia | Mouse | 0.1-3 mg/kg | Doses from 0.1-1 mg/kg prevented the pronociceptive effects of centrally administered N/OFQ. This compound alone (up to 3 mg/kg) had no effect on pain thresholds. | [1][4] |
| N/OFQ-Induced Feeding | Mouse (Sated) | 1 mg/kg | Fully prevented the orexigenic (food intake-increasing) effect of centrally administered N/OFQ. | [4] |
| Fasting-Induced Feeding | Mouse (17-hr deprived) | 1 and 10 mg/kg | Did not reduce food intake, unlike the opioid antagonist naltrexone. | [4] |
Table 2: In Vivo Pharmacological Specificity of i.p. This compound
| Parameter | Method | Dose (i.p.) | Observation | Reference(s) |
| On-Target Activity | Reversal by N/OFQ in FST | 10 mg/kg | The antidepressant-like effect was reversed by intracerebroventricular (i.c.v.) injection of 1 nmol of N/OFQ. | [1][4] |
| Receptor Specificity | NOP Receptor Knockout Mice | 10 mg/kg | The antidepressant-like effect observed in wild-type mice was absent in mice lacking the NOP receptor gene. | [1][4] |
| Opioid Receptor Selectivity | Comparison with Naltrexone | 1 and 10 mg/kg | Unlike the general opioid antagonist naltrexone, this compound did not suppress feeding in food-deprived mice, indicating a lack of activity at classical opioid receptors involved in this behavior. | [4] |
Experimental Protocols
A standardized workflow is critical for reproducible results. The following protocols detail the preparation and administration of this compound for rodent studies.
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol is adapted for systemic administration where solubility in aqueous solutions is limited.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate Required Amount: Determine the total amount of this compound needed based on the number of animals, their average weight, the target dose (e.g., 10 mg/kg), and the injection volume (e.g., 10 mL/kg).
-
Prepare Vehicle: Prepare a fresh vehicle solution of 5% DMSO, 5% Tween 80, and 90% sterile saline.[11]
-
Example for 10 mL total volume: Mix 0.5 mL of DMSO with 0.5 mL of Tween 80. Vortex thoroughly. Add 9.0 mL of sterile saline and vortex again until the solution is clear and homogenous.
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the DMSO and Tween 80 portion of the vehicle first (e.g., for a 10 mL final volume, add the 0.5 mL DMSO and 0.5 mL Tween 80 mixture).
-
Vortex vigorously until the powder is fully dissolved. Gentle warming or sonication may be required.
-
Add the saline portion incrementally while vortexing to prevent precipitation.
-
-
Final Concentration: The final solution should be clear. If precipitation occurs, adjust the vehicle composition or consider alternative solubilizing agents. The final concentration should be calculated to deliver the desired dose in the chosen injection volume (e.g., for a 10 mg/kg dose at an injection volume of 10 mL/kg, the final concentration is 1 mg/mL).
-
Control Group: Administer the vehicle solution alone to the control group.
Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Rodents
Intraperitoneal injection is a common route for systemic drug delivery in rodents.[12][13]
Materials:
-
Prepared this compound or vehicle solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
Appropriate animal restraint device or manual restraint method
Procedure:
-
Animal Restraint: Restrain the mouse or rat securely to expose the abdomen. For mice, this is often done by scruffing the neck and securing the tail. The animal should be tilted slightly head-down to move abdominal organs away from the injection site.
-
Locate Injection Site: The target injection site is in the lower right or left abdominal quadrant. This helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the skin and through the abdominal wall into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspirate: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ (no colored fluid should appear). If blood or fluid is aspirated, discard the syringe and repeat the procedure with fresh materials at a different site.
-
Inject: Slowly and steadily inject the solution into the peritoneal cavity. The total volume should not exceed 10 mL/kg for mice.[12]
-
Withdraw and Monitor: Withdraw the needle smoothly and return the animal to its home cage. Monitor the animal for a few minutes post-injection for any signs of distress, such as labored breathing or bleeding from the injection site.
Protocol 3: Example Application - High-Fat Diet Binge Eating Model
This protocol describes an experiment to test the effect of this compound on binge-like eating behavior in mice.[7][10]
Animals and Housing:
-
Male or female C57BL/6J mice, individually housed to accurately monitor food intake.[7][10]
-
Maintain on a standard 12:12 hour light-dark cycle with ad libitum access to water and standard chow.
Procedure:
-
Acclimation: Allow mice to acclimate to the housing conditions for at least one week.
-
Binge Model Induction (Intermittent Access):
-
For 3-4 weeks, provide the mice with a highly palatable high-fat diet (HFD; e.g., ~45-60% kcal from fat) for a limited period (e.g., 1 hour) at the same time each day, typically at the beginning of the dark cycle.
-
Standard chow is available at all other times.
-
A control group should have continuous, 24-hour access to the same HFD.
-
-
Drug Administration:
-
Data Collection:
-
Present the pre-weighed HFD to the mice at the scheduled time.
-
After the 1-hour access period, remove the HFD and weigh it again to determine the amount consumed.
-
Also, measure the total 24-hour food intake (chow + HFD) to assess for compensatory feeding or general anorectic effects.
-
-
Analysis: Compare the HFD intake between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). The expected outcome is a significant reduction in 1-hour HFD intake in the intermittent access group treated with this compound, with no significant change in total 24-hour caloric intake.[7]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The biology of Nociceptin/Orphanin FQ (N/OFQ) related to obesity, stress, anxiety, mood, and drug dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative study of the antagonistic effect of (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (this compound) on nociceptin/orphanin FQ-mediated potassium channel activation in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 10. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
Topical Application of SB-612111 for Cerebral Blood Flow Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-612111 is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL-1).[1][2] The N/OFQ-NOP receptor system is implicated in the regulation of various physiological processes, including the modulation of cerebral vasculature.[3][4] Following traumatic brain injury (TBI), elevated levels of N/OFQ in the cerebrospinal fluid have been correlated with decreased cerebral blood flow (CBF).[4][5] Topical application of this compound has been demonstrated to counteract this TBI-induced reduction in CBF, highlighting its potential as a therapeutic agent and a valuable tool for neurovascular research.[3][5]
Data Presentation: Effects of Topical this compound on Cerebral Blood Flow
The following table summarizes the quantitative data from a study investigating the dose-dependent effects of topically applied this compound on cerebral blood flow in a rat model of mild traumatic brain injury (mTBI).[5]
| Treatment Group | Concentration (µM) | Primary Outcome | Key Findings |
| mTBI + Vehicle | N/A | Change in Cerebral Blood Flow (CBF) | Significant impairment of CBF on the ipsilateral side of the brain following mTBI compared to the contralateral side and sham-operated rats.[4][5] |
| mTBI + this compound | 1 | Change in CBF (Ipsilateral) | No significant improvement in CBF compared to vehicle application.[5] |
| mTBI + this compound | 10 | Change in CBF (Ipsilateral) | Significant improvement in CBF on the ipsilateral hemisphere compared to vehicle application (p = 0.0380).[5] |
| mTBI + this compound | 100 | Change in CBF (Ipsilateral) | Highly significant improvement in CBF on the ipsilateral hemisphere compared to vehicle application (p = 0.0011).[5] This concentration also resulted in a significantly greater increase in CBF compared to the 1 µM concentration (p = 0.0037).[5] |
| mTBI + this compound | 100 | Change in CBF (Contralateral) | A significant increase in CBF was observed on the contralateral hemisphere compared to vehicle (p = 0.0146) and the 1 µM concentration (p = 0.0154).[5] |
| Sham + Vehicle/SB-612111 | 1, 10, 100 | Change in CBF | No effect on CBF in sham-operated rats, indicating the effect of this compound is specific to the post-injury state.[5] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by acting as a competitive antagonist at the NOP receptor.[6] In the context of traumatic brain injury, elevated levels of the endogenous ligand N/OFQ lead to vasoconstriction and reduced cerebral blood flow.[5] By blocking the NOP receptor, this compound prevents N/OFQ from binding and initiating its downstream signaling cascade, thereby mitigating vasoconstriction and improving CBF.[3][5] The activation of the NOP receptor is known to involve Mitogen-activated protein kinases (MAPKs), such as ERK, which are implicated in the vasoconstrictive actions following TBI.[3][5]
Caption: Mechanism of this compound in TBI-induced vasoconstriction.
Experimental Protocols
Preparation of this compound Solution
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Working Solutions: For topical application, dilute the stock solution to the final desired concentrations (e.g., 1 µM, 10 µM, and 100 µM) using sterile 0.9% sodium chloride.[5] The final concentration of DMSO should be kept low (e.g., 5%) to minimize solvent effects.[5] A vehicle control solution containing the same final concentration of DMSO in sterile saline should also be prepared.[5]
Animal Model and Surgical Procedure (Rat Model of TBI)
-
Animal Model: Male Wistar rats are a suitable model for these studies.[3]
-
Anesthesia: Anesthetize the animals using an appropriate anesthetic agent.
-
Craniotomy: Perform a craniotomy over the region of interest to expose the dura mater.
-
Traumatic Brain Injury Induction: Induce a mild TBI using a controlled cortical impact (CCI) device.[3] Sham-operated animals will undergo the same surgical procedure without the impact.
-
Neurological Assessment: Confirm the severity of the injury using a neurological severity score (mNSS) approximately 1 hour post-injury.[4][5]
Topical Application and Cerebral Blood Flow Measurement
The following workflow outlines the key steps for the topical application of this compound and subsequent CBF measurement.
Caption: Experimental workflow for topical this compound application and CBF measurement.
Detailed Protocol:
-
Positioning: Position a Laser Speckle Contrast Imaging (LSCI) device above the exposed dura mater to monitor CBF.[5]
-
Moisture Maintenance: Periodically apply drops of sterile saline to the exposed dura to prevent it from drying out.[5]
-
Baseline CBF: Obtain initial CBF readings before any treatment application.
-
Vehicle Application: Apply the vehicle solution topically onto the exposed cortex using a sterile pipette.[5]
-
CBF Recording (Vehicle): Record CBF for 5-10 minutes or until the readings return to baseline.[5]
-
This compound Application: Sequentially apply the different concentrations of this compound (1 µM, 10 µM, and 100 µM) to the exposed cortex.[5]
-
CBF Recording (this compound): After each application of a specific concentration, record the CBF until it stabilizes (approximately 5-10 minutes) before applying the next concentration.[5]
-
Data Analysis: Analyze the recorded CBF data to determine the percentage change from baseline for both the ipsilateral and contralateral hemispheres. Statistical analysis, such as a two-way ANOVA, can be used to determine the significance of the observed effects.[5]
Conclusion
Topical application of this compound is a valuable method for investigating the role of the N/OFQ-NOP receptor system in the regulation of cerebral blood flow, particularly in pathological conditions like traumatic brain injury. The provided protocols and data offer a framework for researchers to design and execute robust experiments to further explore the therapeutic potential of NOP receptor antagonists in neurovascular protection.
References
- 1. SB-612,111 - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 3. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- 4. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SB-612111 in Traumatic Brain Injury (TBI) Research Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SB-612111, a selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, in preclinical models of traumatic brain injury (TBI). The following sections detail the therapeutic rationale, experimental protocols, and expected outcomes based on published research.
Introduction
Traumatic brain injury (TBI) initiates a complex cascade of secondary injury mechanisms, including excitotoxicity, neuroinflammation, and reduced cerebral blood flow (CBF), which contribute to long-term neurological deficits.[1][2] The N/OFQ-NOP receptor system has been identified as a potential therapeutic target in TBI.[3][4] Following TBI, there is an upregulation of N/OFQ, which, through the NOP receptor, can lead to detrimental effects such as vasoconstriction and reduced CBF.[2][5] this compound is a potent and selective nonpeptide antagonist for the NOP receptor.[2][5] Preclinical studies have demonstrated its potential to mitigate some of the pathological consequences of TBI.[2][5]
Therapeutic Rationale
The primary mechanism of action for this compound in TBI models is the blockade of the NOP receptor, thereby preventing the downstream effects of elevated N/OFQ levels. This intervention is hypothesized to improve cerebral microcirculation, reduce hypoxia, and mitigate neuronal damage.
Signaling Pathway
TBI leads to an increase in the endogenous ligand N/OFQ. Binding of N/OFQ to its receptor, NOP, activates downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) and cofilin pathways, contributing to cerebrovascular dysregulation.[2][5][6] this compound acts as an antagonist at the NOP receptor, blocking this cascade.
Figure 1: this compound Mechanism of Action in TBI.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in a rat model of TBI.
Table 1: Effect of this compound on Cerebral Blood Flow (CBF) Following Controlled Cortical Impact (CCI) TBI in Rats
| Treatment Group | Concentration (µM) | Ipsilateral CBF (% of baseline) | Contralateral CBF (% of baseline) | Reference |
| Sham + Vehicle | N/A | No significant change | No significant change | [2][5] |
| TBI + Vehicle | N/A | Significant decrease | No significant change | [2][5] |
| TBI + this compound | 1 | No significant improvement | No significant change | [2][5] |
| TBI + this compound | 10 | Dose-dependent improvement | No significant change | [2][5] |
| TBI + this compound | 100 | Dose-dependent improvement | Increased | [2][5] |
Table 2: Effect of TBI on Neurological Deficit
| Group | Assessment Time | Modified Neurological Severity Score (mNSS) | Reference |
| Sham | 1 hour post-surgery | Low scores | [2][5] |
| TBI | 1 hour post-injury | Significantly increased scores (mild TBI) | [2][5] |
Experimental Protocols
The following protocols are based on methodologies reported in studies using this compound in a rat model of TBI.
Experimental Workflow Overview
Figure 2: Experimental Workflow for this compound in TBI Model.
Animal Model and Housing
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Ethics: All procedures should be approved by the institutional animal care and use committee.
Controlled Cortical Impact (CCI) TBI Model
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (4% for induction, 2-2.5% for maintenance).[6]
-
Surgical Preparation:
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision to expose the skull.
-
Perform a craniotomy (approximately 7-9 mm in diameter) over the desired cortical region (e.g., left parietal cortex), keeping the dura mater intact.[6]
-
-
Injury Induction:
-
Use a pneumatic or electromagnetic impactor device.
-
Position the impactor tip perpendicular to the exposed dura.
-
Induce a cortical impact with defined parameters (e.g., velocity, depth, and dwell time) to produce a mild to moderate injury.[7]
-
For sham controls, perform the craniotomy without the impact.[6]
-
-
Post-operative Care: Suture the incision and monitor the animal during recovery from anesthesia.
This compound Administration
-
Preparation: Prepare stock solutions of this compound in a suitable vehicle. Dilute to final concentrations of 1 µM, 10 µM, and 100 µM.[5]
-
Administration: At 2 hours post-TBI, topically apply the different concentrations of this compound sequentially to the exposed cortex.[2][5] A vehicle-only control group should also be included.
Assessment of Neurological Deficits
-
Method: Modified Neurological Severity Score (mNSS). The mNSS is a composite score of motor, sensory, reflex, and balance tests.[1]
-
Scoring: A total score of 18 points indicates maximal neurological deficit, while a score of 0 indicates a normal performance.[1] Scores between 1 and 6 are typically classified as mild TBI.[6]
-
Procedure:
-
Motor Tests: Observe gait, and test for forelimb and hindlimb flexion when the rat is raised by the tail.
-
Sensory Tests: Assess sensory responses to tactile and proprioceptive stimuli.
-
Balance Tests: Evaluate the ability to balance on beams of varying widths.
-
Reflex Tests: Check for pinna and corneal reflexes.
-
-
Timing: Perform mNSS at baseline (before surgery) and at 1 hour post-TBI to confirm injury severity.[2][5]
Measurement of Cerebral Blood Flow
-
Method: Laser Speckle Contrast Imaging (LSCI). LSCI is a non-invasive optical technique that provides real-time, high-resolution maps of cerebral blood flow.[8][9]
-
Procedure:
-
Analysis: Quantify relative changes in CBF in the ipsilateral and contralateral hemispheres.
Western Blot Analysis for Signaling Proteins
-
Tissue Collection: At 3 hours post-TBI, euthanize the animals and rapidly harvest the brain.[5]
-
Sample Preparation:
-
Dissect the ipsilateral and contralateral cortical tissues.
-
Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated cofilin (p-cofilin), and total cofilin.[5][6]
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities and express the levels of phosphorylated proteins relative to the total protein levels.
Conclusion
References
- 1. Modified Neurological Severity Score [bio-protocol.org]
- 2. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of nociceptin/orphanin FQ peptide (NOP) receptor modulators for treatment of traumatic brain injury, traumatic stress, and their co-morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traumatic Brain Injury Induces Nociceptin/Orphanin FQ and Nociceptin Opioid Peptide Receptor Expression within 24 Hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Laser speckle contrast imaging to measure changes in cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Antidepressant Effects of SB-612111 in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the forced swim test (FST) for assessing the potential antidepressant effects of SB-612111, a selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist. This document outlines the underlying scientific rationale, detailed experimental protocols, and data interpretation, incorporating mandatory visualizations to facilitate understanding and implementation in a research setting.
Introduction
The N/OFQ system, through its interaction with the NOP receptor, is implicated in the modulation of various physiological processes, including mood and stress responses. Preclinical evidence strongly suggests that blockade of NOP receptor signaling can produce antidepressant-like effects.[1][2] The compound this compound is a potent and selective non-peptide antagonist of the NOP receptor. The forced swim test is a widely used behavioral paradigm to screen for potential antidepressant efficacy.[3][4][5] In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured as an indicator of behavioral despair. A reduction in immobility time by a test compound is indicative of an antidepressant-like effect.[3]
Data Presentation
Table 1: Representative Effects of this compound in the Rodent Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle | - | High | Low | Low |
| This compound | Low | Moderately Reduced | Increased | No Significant Change |
| This compound | Mid | Significantly Reduced | Significantly Increased | No Significant Change |
| This compound | High | Potentially Reduced Further | Increased | Potential for non-specific motor effects |
| Positive Control (e.g., Fluoxetine) | 20 | Significantly Reduced | Significantly Increased | No Significant Change |
| Positive Control (e.g., Desipramine) | 20 | Significantly Reduced | No Significant Change | Significantly Increased |
Note: This table is illustrative and based on the known effects of NOP antagonists and different classes of antidepressants in the FST. Actual values will vary depending on the specific experimental conditions, including rodent strain, age, and specific protocol parameters.
Experimental Protocols
This section provides a detailed methodology for conducting the forced swim test to evaluate the antidepressant-like effects of this compound.
Materials and Apparatus
-
Animals: Male mice (e.g., Swiss Webster, C57BL/6) or rats (e.g., Sprague-Dawley, Wistar) weighing 20-30g and 200-250g, respectively.
-
Forced Swim Test Apparatus: A transparent glass or plastic cylinder. For mice, a typical size is 25 cm in height and 10 cm in diameter. For rats, a larger cylinder of 40-50 cm in height and 20 cm in diameter is appropriate.[6]
-
Water: The cylinder should be filled with water (23-25°C) to a depth that prevents the animal from supporting itself by touching the bottom with its tail or paws (approximately 15 cm for mice and 30 cm for rats).[4]
-
This compound: To be dissolved in a suitable vehicle.
-
Vehicle: The solvent used to dissolve this compound (e.g., saline, distilled water with a small percentage of a solubilizing agent like Tween 80). The vehicle alone will serve as the negative control.
-
Positive Control: A standard antidepressant drug (e.g., fluoxetine (B1211875) for serotonergic effects, desipramine (B1205290) for noradrenergic effects).
-
Video Recording Equipment: A camera positioned to have a clear view of the animal in the cylinder for later scoring.
-
Animal Holding Cages: Clean, dry cages for recovery after the test.
-
Towels: For gently drying the animals after removal from the water.
Experimental Procedure
The FST is typically conducted over two days: a pre-test session (Day 1) and a test session (Day 2).
Day 1: Pre-Test Session (Habituation)
-
Transport the animals to the testing room at least 1 hour before the session to allow for acclimatization.
-
Gently place each animal individually into the swim cylinder for a 15-minute session.[6]
-
This pre-exposure is designed to induce a stable baseline of immobility for the subsequent test session.
-
After 15 minutes, remove the animal from the cylinder, gently dry it with a towel, and return it to its home cage.
Day 2: Test Session
-
Drug Administration:
-
Administer this compound, vehicle, or the positive control at the desired doses. The intraperitoneal (i.p.) route is common for preclinical studies.
-
The timing of administration before the test is crucial and should be based on the pharmacokinetic profile of this compound. A typical pre-treatment time for i.p. injections is 30-60 minutes.
-
-
Forced Swim Test:
-
24 hours after the pre-test session, place each animal back into the swim cylinder for a 5-minute test session.
-
Record the entire session using the video camera for later analysis.
-
-
Post-Test Care:
-
At the end of the 5-minute session, remove the animal, dry it thoroughly, and place it in a clean, warm recovery cage before returning it to its home cage.
-
Behavioral Scoring
A trained observer, blind to the treatment conditions, should score the video recordings. The total 5-minute test session is typically analyzed, with some protocols focusing on the final 4 minutes.[5] The following behaviors are scored:
-
Immobility: The animal is considered immobile when it remains floating with only minimal movements necessary to keep its head above water.[3]
-
Swimming: Active movements of the limbs and body, including traversing the cylinder.
-
Climbing: Active, upward-directed movements with the forepaws against the cylinder wall.
Signaling Pathways and Mechanisms
The antidepressant-like effects of this compound are believed to be mediated by its antagonism of the NOP receptor, which in turn modulates monoaminergic systems implicated in depression.[1][7]
NOP Receptor Signaling Pathway
Activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates an inhibitory signaling cascade. The receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[8] This cascade also involves the modulation of ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[8] This overall cellular inhibition leads to a reduction in the release of monoamine neurotransmitters such as serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) in brain regions associated with mood regulation.[1][8]
Figure 1. NOP Receptor Agonist Signaling Cascade.
Antidepressant Mechanism of this compound
This compound, as a NOP receptor antagonist, blocks the binding of N/OFQ. This action prevents the inhibitory signaling cascade described above. By blocking the NOP receptor, this compound disinhibits the presynaptic terminal, leading to an increase in the release of monoamines (5-HT, DA, NE). This neurochemical effect is thought to underlie its antidepressant-like activity, as conventional antidepressants also work by enhancing monoaminergic neurotransmission.
Figure 2. Antidepressant Mechanism of this compound.
Experimental Workflow
The following diagram outlines the logical flow of an experiment designed to test the antidepressant effects of this compound using the forced swim test.
References
- 1. researchgate.net [researchgate.net]
- 2. Blockade of nociceptin/orphanin FQ-NOP receptor signalling produces antidepressant-like effects: pharmacological and genetic evidences from the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lasa.co.uk [lasa.co.uk]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application of SB-612111 in Tail Suspension Test Protocols: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing SB-612111, a selective opioid receptor-like 1 (ORL-1) or nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, in tail suspension test (TST) protocols. The TST is a widely used behavioral assay to screen for potential antidepressant-like activity.
This compound has demonstrated efficacy in preclinical models of depression by significantly reducing immobility time in the tail suspension test, suggesting its potential as a novel antidepressant.[1] This document outlines the underlying mechanism, experimental procedures, and data interpretation for studies involving this compound and the TST.
Mechanism of Action
This compound exerts its antidepressant-like effects by acting as a potent and selective antagonist at the NOP receptor.[1] The endogenous ligand for this receptor, N/OFQ, generally produces an inhibitory effect on neuronal activity. By blocking the binding of N/OFQ, this compound disinhibits downstream signaling pathways, leading to an increase in the release of key monoamine neurotransmitters implicated in mood regulation, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[2] This enhanced monoaminergic neurotransmission is believed to be a primary mechanism contributing to the antidepressant effects observed with NOP receptor antagonists.[2][3]
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on immobility time in the mouse tail suspension test, based on findings from key preclinical studies.[1][4]
| Treatment Group | Dose (mg/kg, i.p.) | Administration Time | Immobility Time (seconds) | Statistical Significance vs. Vehicle |
| Vehicle | N/A | 30 min prior to test | ~150-180 (representative range) | N/A |
| This compound | 1 | 30 min prior to test | No significant reduction | Not Significant |
| This compound | 3 | 30 min prior to test | No significant reduction | Not Significant |
| This compound | 10 | 30 min prior to test | Significant reduction | p < 0.05 |
Experimental Protocols
This section provides a detailed methodology for conducting the tail suspension test to evaluate the antidepressant-like effects of this compound.
Materials
-
This compound
-
Vehicle (e.g., saline, distilled water with a small percentage of a solubilizing agent like Tween 80)
-
Male adult mice (strain considerations are important, as baseline immobility can vary)
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment and analysis software (optional, but recommended for accuracy)
-
Stopwatch
Procedure
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment to reduce stress-induced variability.[5]
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the test.[4] Doses typically range from 1 to 10 mg/kg.[1][4]
-
Suspension:
-
Securely wrap a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Suspend the mouse by taping the free end of the tape to the horizontal bar of the apparatus. The mouse should be positioned so that it cannot escape or hold onto any nearby surfaces.[5]
-
-
Testing:
-
The test is typically conducted for a 6-minute duration.[5]
-
Begin recording (video and/or manual timing) immediately after suspension.
-
-
Data Acquisition:
-
The primary measure is the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any movement other than that required for respiration.
-
Often, the analysis focuses on the final 4 minutes of the test, as the initial 2 minutes can be characterized by vigorous escape attempts.[6]
-
Automated video tracking systems can provide more objective and detailed analysis of mobility and immobility periods.
-
Data Analysis
The total duration of immobility is calculated for each mouse. The data should be analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the effects of different doses of this compound to the vehicle control group. A significant decrease in immobility time in the this compound-treated groups compared to the vehicle group is indicative of an antidepressant-like effect.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the tail suspension test protocol for evaluating this compound.
Signaling Pathway of this compound in Modulating Mood
The diagram below depicts the proposed signaling pathway through which this compound exerts its antidepressant-like effects.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of nociceptin/orphanin FQ and nociceptin opioid peptide receptor in depression and antidepressant effects of nociceptin opioid peptide receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Binge Eating Behavior with SB-612111 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binge eating disorder (BED) is a prevalent eating disorder characterized by recurrent episodes of consuming large quantities of food in a short period, accompanied by a sense of loss of control. The nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP) have emerged as a promising target for therapeutic intervention. This document provides detailed application notes and protocols for investigating the efficacy of SB-612111, a selective NOP receptor antagonist, in preclinical animal models of binge eating behavior. The provided methodologies for inducing binge eating, administering the compound, and assessing behavioral outcomes are based on established research. Furthermore, quantitative data from key studies are summarized, and relevant signaling pathways are visualized to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction
Animal models are crucial for elucidating the neurobiological underpinnings of binge eating and for the preclinical evaluation of novel pharmacotherapies.[1] A commonly used and effective model is the intermittent access to a highly palatable, high-fat diet (HFD), which has been shown to induce binge-like eating behaviors in rodents.[2][3] This model recapitulates key features of human binge eating, including the rapid consumption of large amounts of palatable food in a discrete period.[4]
This compound is a potent and selective antagonist of the NOP receptor.[2][5] The N/OFQ system is involved in the regulation of various physiological processes, including feeding behavior.[6][7][8] Studies have demonstrated that central administration of N/OFQ stimulates food intake, while NOP receptor antagonists can attenuate this effect.[6] Research indicates that this compound can dose-dependently reduce binge intake of HFD in both male and female mice without significantly altering total 24-hour caloric intake, highlighting its potential as a targeted treatment for binge eating.[2][5]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on binge eating behavior in mice with intermittent access to a high-fat diet.
Table 1: Effect of this compound on High-Fat Diet Binge Intake in Male Mice
| Treatment Group | Dose (mg/kg, i.p.) | Normalized Binge Intake (% of Baseline) | % Reduction in Binge Intake | p-value vs. Vehicle |
| Vehicle | - | 100 | - | - |
| This compound | 0.1 | No significant effect | - | > 0.05 |
| This compound | 1 | No significant effect | - | > 0.05 |
| This compound | 3 | No significant effect | - | > 0.05 |
| This compound | 10 | ~60 | ~40% | < 0.001 |
| Fluoxetine | 30 | Significantly reduced | - | < 0.05 |
Data adapted from Hardaway et al. (2016).[5][9]
Table 2: Effect of this compound on High-Fat Diet Binge Intake in Female Mice
| Treatment Group | Dose (mg/kg, i.p.) | Normalized Binge Intake (% of Baseline) | % Reduction in Binge Intake | p-value vs. Vehicle |
| Vehicle | - | 100 | - | - |
| This compound | 10 | ~80 | ~20% | < 0.05 |
| Fluoxetine | 30 | Significantly reduced | - | < 0.05 |
Data adapted from Hardaway et al. (2016).[5]
Table 3: Effect of this compound and Fluoxetine on Total 24-Hour Food Intake
| Treatment Group | Dose (mg/kg, i.p.) | Effect on Total 24-Hour Intake |
| This compound | 10 | No significant effect |
| Fluoxetine | 30 | Significant reduction |
Data adapted from Hardaway et al. (2016).[5]
Experimental Protocols
Intermittent High-Fat Diet Binge Eating Model in Mice
This protocol is designed to induce binge-like eating behavior in mice.
Materials:
-
C57BL/6J mice (male and female)
-
Standard chow diet
-
High-fat diet (HFD): A palatable diet with a high percentage of calories from fat (e.g., 40-60% kcal from fat). The composition should be consistent throughout the study.[10][11] A common HFD consists of a mixture of standard chow, sweetened condensed milk, and vegetable shortening.
-
Animal caging with wire floor inserts to allow for accurate food intake measurement.
Procedure:
-
Acclimation: Acclimate mice to individual housing and the vivarium conditions for at least one week before the start of the experiment.
-
Group Assignment: Divide mice into two groups:
-
Continuous Access (Control): Mice have ad libitum access to both standard chow and HFD 24 hours a day.
-
Intermittent Access (Binge): Mice have ad libitum access to standard chow 24 hours a day. For a limited period each day (e.g., 1-2 hours), they are also given access to the HFD.[2][3] This limited access is typically provided during the dark cycle when rodents are most active.
-
-
Binge Induction: Continue this feeding schedule for several weeks (e.g., 4-8 weeks). The intermittent access group will typically escalate their intake of the HFD during the limited access period, demonstrating a binge-like eating pattern.[2]
-
Data Collection: Measure the intake of both chow and HFD daily for each mouse. Body weight should also be monitored regularly.
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or a solution of 5% DMSO, 5% Tween 80, and 90% saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 0.1, 1, 3, and 10 mg/kg).
-
Administration: Administer this compound or vehicle via intraperitoneal injection 30 minutes prior to the start of the HFD access period for the intermittent access group.[12]
-
Dose-Response: To determine the dose-dependent effects, different groups of mice should receive different doses of this compound. A within-subjects design can also be used, where each mouse receives each dose in a counterbalanced order with washout periods in between.
Behavioral Assays
Chronic intermittent HFD access can lead to behavioral changes such as hyperactivity and altered anxiety-like behavior.[4][5] The following tests can be used to assess these changes.
This test is used to assess locomotor activity and anxiety-like behavior.
Procedure:
-
Place the mouse in the center of an open field arena (a square box with no lid).
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record and analyze the total distance traveled (a measure of locomotor activity) and the time spent in the center of the arena (an inverse measure of anxiety).
This test is also used to assess anxiety-like behavior, based on the innate aversion of rodents to brightly lit areas.[13][14]
Procedure:
-
The apparatus consists of a box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting them.[13]
-
Place the mouse in the dark compartment and allow it to explore the apparatus for a set period (e.g., 5-10 minutes).
-
Record and analyze the time spent in the light compartment and the number of transitions between the two compartments. An increase in time spent in the light compartment is indicative of an anxiolytic effect.
Mandatory Visualizations
Signaling Pathway of Nociceptin in Binge Eating
Caption: Nociceptin (N/OFQ) signaling pathway in the regulation of binge eating.
Experimental Workflow for Investigating this compound
Caption: Workflow for evaluating this compound's effect on binge eating.
Logical Relationship of this compound's Action
Caption: How this compound intervenes in the binge eating process.
References
- 1. Binge Eating: Neurochemical Insights from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intermittent Binge-Intake Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intermittent Binge-Intake Model in Mice [jove.com]
- 4. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Removal of high fat diet after chronic exposure drives binge behavior and dopaminergic dysregulation in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central nociceptin/orphanin FQ system elevates food consumption by both increasing energy intake and reducing aversive responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eptrading.co.jp [eptrading.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. animalab.eu [animalab.eu]
Application Note: Preparation of SB-612111 Stock Solutions in DMSO
Introduction
SB-612111 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opiate receptor-like orphan receptor (ORL-1).[1][2] It demonstrates high affinity for the NOP receptor with Ki values in the sub-nanomolar range, and significantly lower affinity for classical opioid receptors (μ, κ, and δ), making it a valuable tool for investigating the physiological roles of the NOP system.[1] Due to its hydrophobic nature, this compound is often dissolved in a polar aprotic solvent like Dimethyl Sulfoxide (B87167) (DMSO) for use in in-vitro and in-vivo studies.
The proper preparation of a stock solution is a critical first step for ensuring the accuracy, reproducibility, and reliability of experimental results.[3] DMSO is an excellent solvent for a wide range of organic compounds and is miscible with water and most organic liquids.[4][5] However, it is also hygroscopic and can carry dissolved substances through the skin.[3][6] Therefore, using anhydrous DMSO and following standardized procedures for handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions using DMSO.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and storage recommendations for this compound hydrochloride. It is crucial to always refer to the batch-specific data on the product vial and the Certificate of Analysis (CoA) as values like molecular weight can vary.
| Property | Value | Source(s) |
| Chemical Name | (5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol hydrochloride | |
| Molecular Formula | C₂₄H₂₉Cl₂NO·HCl | [7] |
| Molecular Weight (M.Wt) | 454.86 g/mol | [7] |
| Purity | ≥97% (HPLC) | |
| Solubility in DMSO | Soluble to 100 mM | |
| Storage of Solid | Store at -20°C | |
| Stock Solution Storage | ≤ 1 month at -20°C or ≤ 6 months at -80°C; aliquot to avoid repeated freeze-thaw cycles. | [8][9] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Calculations should be adjusted based on the desired final concentration and volume.
Materials and Equipment:
-
This compound hydrochloride (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
Procedure:
-
Pre-Preparation:
-
Allow the vial of this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.
-
Ensure all equipment is clean, dry, and calibrated.
-
-
Calculation of Required Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound must be calculated using the following formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock solution:
-
Mass (mg) = 10 mmol/L × 0.001 L × 454.86 g/mol = 4.5486 mg
-
-
Note: It is advisable to weigh out a slightly larger mass (e.g., 5 mg) and adjust the DMSO volume accordingly for greater accuracy.
-
-
Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare the weight.
-
Carefully weigh the calculated amount of this compound hydrochloride powder (e.g., 4.55 mg) directly into the tared tube. Record the exact mass.
-
-
Calculation of DMSO Volume:
-
Calculate the precise volume of DMSO needed based on the actual mass weighed. Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mM)
-
Example for an actual mass of 4.55 mg:
-
Volume (mL) = [4.55 mg / 454.86 g/mol ] / 10 mmol/L = 1.00 mL
-
-
-
Dissolving the Compound:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex the solution for 30-60 seconds to facilitate dissolution.[3]
-
Visually inspect the solution to ensure the compound has completely dissolved and no particulates are visible. If necessary, brief sonication in a water bath may be used.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[3][9]
-
Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[8][9]
-
For use in cell culture, the final concentration of DMSO should typically not exceed 0.5% to avoid cytotoxicity.[9]
-
Visual Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the simplified signaling context of the NOP receptor.
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: this compound competitively antagonizes the NOP receptor.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. quora.com [quora.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for SB-612111 in Conditioned Place Preference (CPP) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SB-612111, a potent and selective Nociceptin/Orphanin FQ (NOP) receptor antagonist, in Conditioned Place Preference (CPP) assays. This document includes detailed protocols for utilizing this compound as a pharmacological tool to investigate the role of the NOP receptor system in substance reward and addiction models, as well as the underlying signaling pathways and experimental workflows.
Introduction to this compound and Conditioned Place Preference
This compound is a highly selective, non-peptide antagonist of the NOP receptor, a G-protein coupled receptor involved in various physiological processes, including pain, mood, and reward. The CPP paradigm is a widely used preclinical behavioral model to assess the rewarding or aversive properties of drugs or other stimuli. The assay relies on classical conditioning, where an animal learns to associate a specific environment with the effects of a substance. A preference for the drug-paired environment is indicative of a rewarding effect, while avoidance suggests an aversive effect.
This compound is a valuable tool in CPP studies to elucidate the involvement of the endogenous N/OFQ-NOP receptor system in the rewarding effects of drugs of abuse. By administering this compound, researchers can determine if blocking NOP receptor signaling alters the rewarding properties of other compounds.
Data Presentation
The following table summarizes the available quantitative data on the use of this compound in a CPP assay. To date, published research has primarily focused on the use of this compound as an antagonist to probe the mechanism of other drugs, rather than its intrinsic rewarding or aversive effects.
| Compound | Animal Model | This compound Dose (mg/kg, i.p.) | Context | Effect on CPP | Reference |
| Morphine + SR16835 | Male C57BL/6 mice | 10 | To determine if the NOP receptor mediates the attenuating effect of SR16835 on morphine reward. | This compound blocked the attenuation of morphine-induced CPP by SR16835. | Toll, L., et al. (2009) |
Signaling Pathway
The rewarding effects of many drugs of abuse are mediated by the mesolimbic dopamine (B1211576) system. The NOP receptor system is known to modulate this pathway. The following diagram illustrates the hypothesized signaling pathway involved when using this compound in a CPP experiment with an opioid like morphine.
Caption: Signaling pathway of morphine reward and its modulation by this compound.
Experimental Protocols
This section provides a detailed protocol for a Conditioned Place Preference assay to evaluate the effect of this compound on the rewarding properties of a substance, based on methodologies reported in the literature.
Protocol: Antagonism of Morphine-Induced Conditioned Place Preference by this compound
Objective: To determine if this compound can block the rewarding effects of morphine, suggesting a role for the NOP receptor in opioid reward.
Materials:
-
Subjects: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a smaller, neutral central chamber.
-
Compounds:
-
Morphine sulfate (B86663) (dissolved in 0.9% saline).
-
This compound (vehicle and preparation to be determined based on solubility; often a suspension in a vehicle like 0.5% methylcellulose).
-
Saline (0.9% NaCl).
-
-
Equipment: Syringes, needles (for intraperitoneal injection), scales, timers, video recording and analysis software.
Experimental Workflow:
Application Notes and Protocols: In Vitro Characterization of SB-612111 in CHO Cell Lines
Introduction
SB-612111 is a potent and selective, non-peptide antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opiate receptor-like orphan receptor (ORL-1).[1][2] The NOP receptor is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including pain transmission, mood regulation, and food intake.[3][4][5] this compound acts as a competitive antagonist, blocking the effects of N/OFQ.[1][6] These application notes provide a comprehensive guide for the in vitro characterization of this compound in Chinese Hamster Ovary (CHO) cell lines recombinantly expressing the human NOP receptor (hNOP).
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the NOP receptor, thereby preventing the binding of its endogenous ligand, N/OFQ. This blockade inhibits the downstream signaling cascade initiated by NOP receptor activation. In CHO cells expressing the hNOP receptor, this compound has been shown to antagonize N/OFQ-mediated effects such as the inhibition of cyclic AMP (cAMP) accumulation and the stimulation of guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding.[1][6]
Data Presentation
The following tables summarize the binding affinity and functional antagonism of this compound at the human NOP receptor expressed in CHO cells.
| Binding Affinity | |
| Parameter | Value |
| Ki (hNOP) | 0.33 nM[7][8] |
| Ki (μ-opioid receptor) | 57.6 nM[7][8] |
| Ki (κ-opioid receptor) | 160.5 nM[7][8] |
| Ki (δ-opioid receptor) | 2109 nM[7][8] |
| Functional Antagonism | |
| Assay | pKB / pA2 |
| GTPγS Binding (CHO-hNOP membranes) | 9.70[1] |
| cAMP Accumulation (CHO-hNOP cells) | 8.63[1] |
Signaling Pathway
The diagram below illustrates the signaling pathway of the NOP receptor and the mechanism of inhibition by this compound.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols: SB-612111 for Blocking N/OFQ-Induced Hyperphagia
These application notes provide a comprehensive overview of the use of SB-612111, a selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, for the investigation and blockade of hyperphagia, particularly palatable food-induced binge eating. The protocols and data presented are intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and metabolic disorders.
Introduction
Nociceptin/Orphanin FQ (N/OFQ) is a neuropeptide that, upon binding to its cognate NOP receptor, stimulates food intake.[1] Overexpression or central administration of N/OFQ can induce hyperphagia, an excessive consumption of food.[2][3] The N/OFQ-NOP receptor system is therefore a promising target for the development of therapeutics to manage eating disorders characterized by hyperphagia, such as binge-eating disorder.[4]
This compound is a potent and selective non-peptide antagonist of the NOP receptor.[5][6] It has been demonstrated to effectively block hyperphagia induced by both exogenous N/OFQ administration and palatability-driven binge eating, without affecting normal chow intake or food-deprivation-induced hyperphagia.[6][7] This selectivity makes this compound a valuable pharmacological tool for dissecting the role of the N/OFQ system in feeding behaviors and for evaluating the therapeutic potential of NOP receptor antagonism.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound on food intake.
Table 1: Effect of this compound on High-Fat Diet (HFD) Binge Intake in Mice [7]
| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Binge Intake Reduction (vs. Vehicle) |
| Male C57BL/6J Mice (Intermittent HFD) | This compound | 1 | No significant effect |
| This compound | 3 | Significant reduction | |
| This compound | 10 | ~40% reduction | |
| Female C57BL/6J Mice (Intermittent HFD) | This compound | 1 | No significant effect |
| This compound | 3 | Significant reduction | |
| This compound | 10 | >20% reduction |
Table 2: Effect of this compound on Total 24-Hour Food Intake in Mice [7]
| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Effect on Total 24-Hour Intake |
| Male C57BL/6J Mice (Intermittent HFD) | This compound | 1, 3, 10 | No significant effect |
| Female C57BL/6J Mice (Intermittent HFD) | This compound | 1, 3, 10 | No significant effect |
| Male C57BL/6J Mice (Continuous HFD) | This compound | 1, 3, 10 | No significant effect |
| Female C57BL/6J Mice (Continuous HFD) | This compound | 1, 3, 10 | No significant effect |
Table 3: In Vitro and In Vivo Antagonist Potency of this compound [5][6]
| Assay | Parameter | Value |
| CHO(hNOP) cell membrane binding | Ki (nM) | 0.33 |
| GTPγ[35S] binding in CHO(hNOP) membranes | pKB | 9.70 |
| cAMP accumulation in CHO(hNOP) cells | pKB | 8.63 |
| Blockade of i.c.v. N/OFQ-induced hyperphagia (mice) | Effective Dose (mg/kg, i.p.) | 1 |
Experimental Protocols
Protocol 1: Induction of Palatability-Induced Hyperphagia (Binge Eating Model)
This protocol describes the establishment of a binge-eating phenotype in mice through intermittent access to a high-fat diet (HFD), a model that has been shown to be sensitive to NOP receptor antagonism.[2][7]
Materials:
-
C57BL/6J mice (male and female)
-
Standard laboratory chow
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Animal caging with wire floor inserts for food intake measurement
Procedure:
-
Acclimation: House mice individually and allow them to acclimate to the housing conditions for at least one week with ad libitum access to standard chow and water.
-
Group Assignment: Divide mice into two groups:
-
Continuous HFD (C-HFD) group: Continuous access to both standard chow and HFD.
-
Intermittent HFD (I-HFD) group: Continuous access to standard chow, with HFD provided for a limited period each day.
-
-
Intermittent Access Schedule: For the I-HFD group, provide access to the HFD for a 1-hour period at the same time each day (e.g., at the beginning of the dark cycle).
-
Habituation: Continue this schedule for a minimum of two weeks to allow for the development of a stable binge-eating phenotype in the I-HFD group, characterized by significantly higher HFD consumption during the access period compared to the C-HFD group.
-
Food Intake Measurement: Measure the amount of HFD and chow consumed daily for both groups. For the I-HFD group, specifically measure HFD intake during the 1-hour access period.
Protocol 2: Administration of this compound to Block Hyperphagia
This protocol details the administration of this compound to assess its effect on HFD binge eating.
Materials:
-
This compound hydrochloride
-
Vehicle solution (e.g., saline or a solution of 5% DMSO, 5% Tween 80, and 90% saline)
-
Mice with established binge-eating behavior (from Protocol 1)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Drug Preparation: Prepare solutions of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 1, 3, and 10 mg/mL for a 10 mL/kg injection volume).
-
Baseline Measurement: Establish a stable baseline of HFD binge intake in the I-HFD mice over several days before drug administration.
-
Drug Administration: 30 minutes prior to the scheduled 1-hour HFD access period, administer this compound or vehicle via intraperitoneal (i.p.) injection. A within-subjects design where each animal receives all treatments in a counterbalanced order is recommended.
-
Binge Intake Measurement: Measure the amount of HFD consumed during the 1-hour access period following the injection.
-
Total Food Intake Measurement: Measure the total chow and HFD intake over the 24-hour period following the injection to assess for non-specific anorectic effects.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of this compound to vehicle on binge intake and total 24-hour food intake.
Visualizations
Signaling Pathway
Caption: N/OFQ signaling pathway and this compound antagonism.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on hyperphagia.
Logical Relationship
Caption: Logical model of this compound's selective action.
References
- 1. Nutritional state influences Nociceptin/Orphanin FQ peptide receptor expression in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biology of Nociceptin/Orphanin FQ (N/OFQ) related to obesity, stress, anxiety, mood, and drug dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SB-612111 Technical Support Center: Solubility and Stability in Experimental Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of SB-612111 in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is also soluble in ethanol (B145695).[1] For most in vitro and in vivo experiments, a high-concentration stock solution in DMSO is prepared first, which is then further diluted into the final aqueous experimental buffer.
Q2: What are the known solubility limits for this compound?
A2: this compound hydrochloride is soluble in DMSO up to 100 mM and in ethanol up to 50 mM.[1] The solubility in aqueous buffers is significantly lower and is a critical consideration for experimental design.
Q3: How should I store this compound and its stock solutions?
A3: Solid this compound should be stored at -20°C.[1] Stock solutions prepared in DMSO can also be stored at -20°C for long-term use. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What is a typical working concentration for this compound in cellular assays?
A4: For cellular assays, typical working concentrations of this compound range from the nanomolar to the low micromolar range. For instance, concentrations of 1 µM, 10 µM, and 100 µM have been used in studies on cerebral blood flow.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: Has the stability of this compound been characterized in common biological buffers like PBS, TRIS, or HEPES?
Troubleshooting Guide
Issue: Precipitation is observed when diluting the this compound DMSO stock solution into an aqueous buffer.
-
Possible Cause 1: Exceeded Aqueous Solubility. this compound is a hydrophobic molecule, and its solubility in aqueous solutions is limited. The final concentration in your experimental buffer may be too high.
-
Solution:
-
Lower the final concentration of this compound in your experiment if possible.
-
Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on your experimental system (typically, DMSO concentrations should be kept below 0.5%).
-
Consider using a vehicle that includes a solubilizing agent, such as 5% DMSO in saline, which has been used in some studies.[2]
-
-
-
Possible Cause 2: pH of the Buffer. The pH of the aqueous buffer can influence the solubility of this compound.
-
Solution:
-
Empirically test the solubility of this compound in your chosen buffer at different pH values to find the optimal range for your experiment.
-
-
-
Possible Cause 3: Inadequate Mixing. Rapid addition of the DMSO stock to the aqueous buffer without sufficient mixing can cause localized high concentrations and lead to precipitation.
-
Solution:
-
Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and thorough mixing.
-
-
Issue: Inconsistent experimental results with this compound.
-
Possible Cause 1: Degradation of this compound in aqueous solution. The stability of this compound in your experimental buffer over the duration of your experiment may be a factor.
-
Solution:
-
Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment.
-
Avoid storing this compound in aqueous solutions for extended periods. If storage is necessary, perform stability tests to determine the rate of degradation under your specific conditions.
-
-
-
Possible Cause 2: Adsorption to plasticware. Hydrophobic compounds like this compound can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in your experiment.
-
Solution:
-
Consider using low-adhesion microplates and tubes.
-
Including a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffer, if compatible with your assay, may help to reduce adsorption.
-
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 45.49 |
| Ethanol | 50 | 22.74 |
Data sourced from Tocris Bioscience.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound hydrochloride (M.Wt: 454.86 g/mol )
-
Anhydrous DMSO
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 4.55 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C for a few minutes can aid in dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a Working Solution for In Vivo Administration
This protocol is adapted from a study on traumatic brain injury in rats.[2]
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile 0.9% sodium chloride solution
-
Sterile tubes
-
-
Procedure:
-
To prepare a vehicle of 5% DMSO in 0.9% saline, mix 50 µL of DMSO with 950 µL of sterile 0.9% saline.
-
To prepare a 100 µM working solution of this compound, dilute the 10 mM DMSO stock solution 1:100 in the 5% DMSO/saline vehicle. For example, add 10 µL of the 10 mM stock to 990 µL of the vehicle.
-
Prepare serial dilutions from this working solution as needed for your experiment.
-
Use the prepared solutions immediately.
-
Visualizations
Caption: Antagonistic action of this compound on the NOP receptor signaling pathway.
Caption: Recommended workflow for preparing this compound solutions for experiments.
References
Technical Support Center: Modified Synthesis of cis-SB-612111
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the modified synthesis protocol for cis-SB-612111, a potent and selective NOP receptor antagonist. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of cis-SB-612111.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the synthesis of 4-(2,6-dichlorophenyl)piperidine (B1600474) (Intermediate 3) | Incomplete reaction during the initial condensation of 2,6-dichlorobenzaldehyde (B137635) and ethyl acetoacetate (B1235776).[1] | Ensure the use of 96% ethanol (B145695) as the solvent, which has shown to be more effective than absolute ethanol.[1] Optimize the stoichiometry to use 2.2 equivalents of ethyl acetoacetate per equivalent of the benzaldehyde.[2] Purify the resulting cyclohexanone (B45756) intermediate using silica (B1680970) chromatography instead of relying on precipitation to minimize product loss.[2] |
| Inefficient reduction of the imide intermediate. | Use borane-dimethylsulfide complex in anhydrous THF for the reduction. Ensure the reaction is refluxed for a sufficient time (e.g., 3 hours) to drive the reaction to completion.[1] Careful quenching with 2N HCl followed by another reflux is crucial for the final hydrolysis and formation of the piperidine (B6355638).[1] | |
| Low yield during the acid-catalyzed lactone formation (Intermediate 17) | Inefficient cyclization. | The original patent procedure for this step resulted in low yields.[1][3] While the specific modified conditions for this step are not detailed in the primary literature, careful control of acid concentration and reaction temperature is critical for intramolecular cyclizations. Consider a gradual addition of the acid catalyst and monitor the reaction progress closely using TLC. |
| Low yield in the final reductive amination step | Suboptimal reaction conditions leading to side reactions or incomplete conversion.[1][3] | Pre-forming the imine intermediate in a polar aprotic solvent like 1,2-dichloroethane (B1671644) (DCE) at 40°C for 30 minutes before adding the reducing agent is critical.[2] Use sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent.[2] Maintain a 1:1 stoichiometric ratio of the aldehyde (intermediate 18) to the piperidine (intermediate 3).[2] Quench the reaction with a saturated sodium bicarbonate (NaHCO₃) solution instead of water to prevent degradation of the final product.[2] |
| Formation of impurities during reductive amination | Reduction of the lactol intermediate to a diol before imine formation.[2] | This is often caused by the presence of the reducing agent before the imine is fully formed. The recommended solution of pre-forming the imine in DCE should minimize this side reaction.[2] |
| Difficulty in separating cis- and trans-diastereomers | Inefficient separation method. | The modified synthesis protocol leverages the diastereoselective nature of the lactone cyclization, which preferentially forms the cis-isomer, obviating the need for chiral chromatography for this specific separation.[2] Final purification of cis-SB-612111 can be achieved through recrystallization.[2] |
Frequently Asked Questions (FAQs)
Q1: Why was a modified synthesis protocol for cis-SB-612111 developed?
A1: The synthesis procedures described in the original patent literature resulted in low yields for several key steps, including the synthesis of the 4-(2,6-dichlorophenyl)piperidine intermediate, an acid-catalyzed lactone formation, and the final reductive amination.[1][3] The modified protocol was developed to explore different reaction conditions to significantly improve the yields of these critical steps, making the synthesis more efficient and scalable for producing gram quantities of cis-SB-612111.[1][4]
Q2: What are the main advantages of the modified synthesis over the patent route?
A2: The primary advantage is a significant improvement in the overall yield, from approximately 8% in the patent route to 27% in the modified synthesis.[2] This is achieved through optimized reaction conditions that increase the yields of key intermediates and the final product.[2]
Q3: Can I use absolute ethanol for the initial condensation reaction?
A3: While the original procedure used absolute ethanol, the modified protocol found that using 96% ethanol resulted in better yields for the condensation between 2,6-dichlorobenzaldehyde and ethyl acetoacetate.[1][2] Therefore, 96% ethanol is recommended.
Q4: Is chiral chromatography necessary to separate the diastereomers of SB-612111?
A4: The original patent relied on chiral chromatography.[4] However, the modified route utilizes a diastereoselective cyclization to form the lactone intermediate, which favors the formation of the cis-isomer.[2] This strategic step eliminates the need for chiral chromatography to separate the cis- and trans-diastereomers, simplifying the purification process.[2]
Q5: What is the role of pre-forming the imine in the final reductive amination step?
A5: Pre-forming the imine by reacting the aldehyde (intermediate 18) and the piperidine (intermediate 3) before introducing the reducing agent is crucial to prevent a competing side reaction.[2] This side reaction involves the reduction of the lactol (intermediate 18) to an unwanted diol.[2] By allowing the imine to form first, the subsequent reduction preferentially yields the desired product, cis-SB-612111.[2]
Data Presentation
Table 1: Comparison of Yields for Key Synthetic Steps
| Synthetic Step | Patent Route Yield | Modified Synthesis Yield |
| Synthesis of Piperidine Intermediate (3) | 23% | 38%[2] |
| Lactone Formation (17) | 12% | 51%[2] |
| Reductive Amination | 5% | 67%[2] |
| Overall Yield | ~8% | ~27% [2] |
Experimental Protocols
Modified Synthesis of 4-(2,6-Dichlorophenyl)piperidine (Intermediate 3)
-
Cyclohexanone Formation:
-
Diacid Hydrolysis and Imide Formation:
-
Hydrolyze the cyclohexanone intermediate using 6N NaOH at 100°C to form the corresponding diacid. This step typically proceeds with a quantitative yield.[2]
-
Convert the diacid to the imide by reacting it with an appropriate amine source under conditions that facilitate imide formation.
-
-
Imide Reduction:
-
Dissolve the imide in anhydrous THF and cool the solution in an ice bath under a nitrogen atmosphere.[1]
-
Add borane-dimethylsulfide complex (2M solution in THF) dropwise.[1]
-
After the addition is complete, warm the reaction to room temperature and then heat to reflux for 3 hours.[1]
-
Cool the reaction in an ice bath and carefully quench with 2N HCl.[1]
-
Heat the mixture to reflux again for 3 hours.[1]
-
After cooling, remove the volatile solvents under reduced pressure.
-
Dilute the residue with water and adjust the pH to >7 with 2N NaOH solution.
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2,6-dichlorophenyl)piperidine.
-
Modified Final Reductive Amination to form cis-SB-612111
-
Imine Formation:
-
Reduction:
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain pure cis-SB-612111.[2]
-
Mandatory Visualization
Caption: Modified synthesis workflow for cis-SB-612111.
Caption: Troubleshooting logic for the reductive amination step.
References
Technical Support Center: Overcoming Low Yields in SB-612111 Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the chemical synthesis of SB-612111. The information is compiled from modified and optimized synthesis protocols to help you navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound synthesis is significantly lower than reported in modified protocols. Which steps are the most common sources of yield loss?
A1: Several key steps in the synthesis of this compound have been identified as being prone to low yields.[1][2] The most critical steps to investigate for potential yield loss are:
-
The synthesis of the 4-(2,6-dichlorophenyl)piperidine (B1600474) intermediate.
-
The acid-catalyzed formation of lactone 17.
-
The final reductive amination step.[2]
Q2: What are the primary reasons for low yields in the synthesis of the 4-(2,6-dichlorophenyl)piperidine intermediate?
A2: A common issue in the synthesis of the 4-(2,6-dichlorophenyl)piperidine intermediate is the potential for trace amounts of the corresponding carboxylic acid to be present from the oxidation of 2,6-dichlorobenzaldehyde (B137635). This impurity can react with the piperidine (B6355638) catalyst, rendering it inactive.[2] Increasing the stoichiometry of the piperidine catalyst has been shown to improve the yield significantly.[2]
Q3: I am struggling with the final reductive amination step. What are the critical parameters to optimize for this reaction?
A3: The final reductive amination between lactol 18 and piperidine 3 is a critical step where yields can be low due to competing side reactions, such as the over-reduction of the lactol.[3] Key parameters to optimize include the ratio of reactants, the choice of reducing agent and solvent, and the work-up procedure.[3] A systematic screening of these conditions has shown that using a 1:1 ratio of the lactol and piperidine with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in 1,2-dichloroethane (B1671644) (1,2-DCE) provides a significant improvement in yield.[3]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 4-(2,6-dichlorophenyl)piperidine
If you are experiencing low yields in the synthesis of the 4-(2,6-dichlorophenyl)piperidine intermediate, consider the following troubleshooting steps:
-
Reagent Quality: While the NMR of 2,6-dichlorobenzaldehyde may appear clean, trace amounts of the corresponding carboxylic acid can be present due to oxidation.[2]
-
Catalyst Stoichiometry: The original protocol may suggest a catalytic amount of piperidine. If trace acid impurities are present, this can consume the catalyst. A modified approach involves the subsequent addition of another 0.2 equivalents of piperidine, which has been shown to improve the yield from 23% to 68%.[2]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time, as extended reaction times may be necessary.[2]
Issue 2: Poor Yield in the Final Reductive Amination Step
The reductive amination of lactol 18 with piperidine 3 is a crucial step that is sensitive to reaction conditions. If you are observing low yields, refer to the following guide:
-
Competition between Reactions: Be aware of the competition between the reduction of the lactol and the formation of the imine.[3] If the lactol is in excess, it can be prematurely reduced to the diol.[3]
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like 1,2-dichloroethane (1,2-DCE) are preferred as they stabilize the imine intermediate. In contrast, methanol (B129727) can promote the reduction of the lactol.[3]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) has been identified as a more effective reducing agent for this step compared to sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄).[3]
-
Work-up Procedure: The work-up procedure can significantly impact the final yield. Quenching the reaction with a saturated sodium bicarbonate (NaHCO₃) solution instead of water has been shown to prevent product degradation and improve the yield.[2][3]
Data Presentation
Table 1: Comparison of Yields for Key Steps in this compound Synthesis
| Step | Patent Route Yield (%) | Modified Synthesis Yield (%) |
| Piperidine 3 Synthesis | 23 | 38 |
| Lactone 17 Formation | 12 | 51 |
| Reductive Amination | 5 | 67 |
| Overall Yield | 8 | 27 |
Data sourced from BenchChem, summarizing findings from modified synthesis protocols.[3]
Table 2: Optimization of the Reductive Amination Step
| Entry | Lactol:Piperidine Ratio | Reducing Agent | Solvent | Additives | Yield (%) |
| 1 | 2:3 | NaBH₄ | MeOH | None | 5 |
| 2 | 1:1 | NaBH₃CN | CF₃CH₂OH | None | <5 |
| 3 | 3:2 | NaBH₃CN | MeOH | AcOH | 40 |
| 4 | 1:1 | NaBH(OAc)₃ | 1,2-DCE | None | 52 |
| 5 | 1:1 | NaBH(OAc)₃ | 1,2-DCE | NaHCO₃ | 67 |
This table summarizes the systematic screening of reaction conditions for the final reductive amination step.[3]
Experimental Protocols
Modified Synthesis of 4-(2,6-Dichlorophenyl)piperidine (3):
The synthesis of the piperidine intermediate was improved by adjusting the stoichiometry of the piperidine catalyst. After the initial reaction period, an additional 0.2 equivalents of piperidine were added, which increased the yield from 23% to 68% without the need for chromatography purification.[2] The subsequent hydrolysis of the diester with sodium hydroxide (B78521) proceeded in quantitative yield, followed by condensation with ammonium (B1175870) hydroxide at 190°C to give the imide in 34% yield. The final reduction of the imide to the piperidine was achieved with borane (B79455) dimethylsulfide in 85% yield.[2]
Optimized Final Reductive Amination:
To a solution of lactol 18 in 1,2-dichloroethane (1,2-DCE), add a 1:1 molar ratio of piperidine 3. The imine is pre-formed by stirring the mixture at 40°C for 30 minutes. Subsequently, 4 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) are added to the reaction mixture. Upon completion, the reaction is quenched with a saturated sodium bicarbonate (NaHCO₃) solution. This optimized protocol has been shown to increase the yield to 67%.[3]
Visualizations
Caption: General workflow for the synthesis of this compound, highlighting key intermediates and reaction types.
Caption: Troubleshooting logic for the final reductive amination step in this compound synthesis.
References
Potential off-target effects of SB-612111 at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SB-612111, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL-1) receptor.[1] It has a high affinity for the human NOP receptor, with a Ki value of approximately 0.33 nM.[1] By blocking the NOP receptor, this compound inhibits the downstream signaling pathways normally activated by the endogenous ligand N/OFQ.
Q2: I am observing unexpected effects in my cellular assay when using high concentrations of this compound. Could these be off-target effects?
A2: While this compound is known for its high selectivity, the use of high concentrations increases the likelihood of engaging with lower-affinity off-target receptors. The most well-documented, albeit significantly weaker, off-target interaction for this compound is with the β3-adrenergic receptor.[1] It is plausible that at micromolar concentrations, this compound could exhibit antagonist activity at this or other receptors, leading to unexpected cellular phenotypes.
Q3: What are the known selectivity details for this compound?
A3: this compound demonstrates high selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ).[1] In a broad radioligand binding assay screen conducted by CEREP at a concentration of 10 μM, the most significant off-target interaction was with the β3-adrenergic receptor, which was still over 260-fold weaker than its affinity for the NOP receptor.[1]
Q4: What signaling pathways might be affected by off-target binding of this compound at high concentrations?
A4: Given that the β3-adrenergic receptor is a known off-target, pathways downstream of its activation could be inadvertently affected. The β3-adrenergic receptor primarily couples to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). It can also couple to the Gi alpha subunit, which inhibits adenylyl cyclase. Therefore, at high concentrations, this compound could potentially interfere with cAMP-mediated signaling in cells expressing the β3-adrenergic receptor.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected changes in intracellular cAMP levels. | Off-target antagonist activity at the β3-adrenergic receptor (a Gs-coupled receptor). | 1. Perform a concentration-response curve of this compound in a functional cAMP assay using cells known to express the β3-adrenergic receptor. 2. Compare the IC50 for the off-target effect with the on-target IC50 for NOP receptor antagonism. 3. Use a selective β3-adrenergic receptor agonist to see if the effect of this compound can be competed away. |
| Phenotype inconsistent with NOP receptor blockade. | Engagement of an unknown off-target receptor. | 1. Conduct a broad off-target screening panel (e.g., Eurofins SafetyScreen) with this compound at the high concentration used in your experiment to identify other potential binding partners. 2. Use a structurally different NOP receptor antagonist as a control to see if the unexpected phenotype is specific to the chemical scaffold of this compound. |
| High cellular toxicity at elevated concentrations. | Off-target effects on critical cellular pathways. | 1. Determine the cytotoxic IC50 of this compound in your cell line. 2. If the cytotoxic IC50 is close to the concentration required for the desired on-target effect, consider using a lower, more selective concentration or an alternative NOP antagonist. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor | Ki (nM) | Selectivity vs. NOP Receptor |
| NOP (ORL-1) | 0.33 | - |
| μ-opioid | 57.6 | 174-fold |
| κ-opioid | 160.5 | 486-fold |
| δ-opioid | 2109 | 6391-fold |
| β3-adrenergic | > 85.8 | > 260-fold |
Data compiled from the Chemical Probes Portal.[1]
Table 2: Illustrative Example of a Broad Off-Target Screening Panel for this compound at 10 µM
| Target | Assay Type | % Inhibition |
| Primary Target | ||
| NOP (ORL-1) | Radioligand Binding | >95% |
| Potential Off-Targets | ||
| β3-adrenergic | Radioligand Binding | 25-50% |
| 5-HT2B | Radioligand Binding | <25% |
| Dopamine D2 | Radioligand Binding | <25% |
| Muscarinic M1 | Radioligand Binding | <25% |
| hERG | Electrophysiology | <25% |
Disclaimer: This table is for illustrative purposes to represent typical data from a broad screening panel. The percentage inhibition values for off-targets are hypothetical and intended to demonstrate the expected low level of interaction at a high screening concentration.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target signaling of this compound.
Caption: Workflow for off-target effect validation.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Affinity Determination
This protocol is designed to determine the binding affinity (Ki) of this compound for a potential off-target GPCR, such as the β3-adrenergic receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human β3-adrenergic receptor).
-
Radioligand specific for the receptor (e.g., [³H]-CGP-12177 for β3-AR).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding competitor (e.g., high concentration of a known β3-AR antagonist like propranolol).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-Specific Binding (NSB): Cell membranes, radioligand, and non-specific competitor.
-
This compound Competition: Cell membranes, radioligand, and each dilution of this compound.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Functional cAMP Assay for Off-Target Antagonist Activity
This protocol is to determine if this compound acts as a functional antagonist at a Gs-coupled off-target receptor, such as the β3-adrenergic receptor.
-
Materials:
-
Whole cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing human β3-AR).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
A known agonist for the receptor (e.g., isoproterenol (B85558) for β3-AR).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
-
Plate reader compatible with the chosen cAMP detection technology.
-
-
Procedure:
-
Seed the cells in 384-well plates and grow to near confluency.
-
On the day of the assay, remove the culture medium and add assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Prepare a solution of the agonist at a concentration that elicits a submaximal response (EC80), as determined from a prior agonist dose-response experiment.
-
Add the agonist solution to the wells (except for the basal control wells) and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Plot the cAMP signal against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 of this compound for the inhibition of agonist-stimulated cAMP production.
-
References
Interpreting behavioral side effects of SB-612111 administration.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SB-612111 in preclinical behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] Its primary mechanism of action is to block the signaling of the endogenous ligand N/OFQ at the NOP receptor, thereby modulating various physiological and behavioral processes.
Q2: What are the expected behavioral effects of this compound in rodents?
A2: Based on preclinical studies, this compound administration is associated with several behavioral outcomes:
-
Antidepressant-like effects: It has been shown to reduce immobility time in the forced swim test and tail suspension test in mice.[1]
-
Modulation of anxiety: Its effects on anxiety can be context-dependent. It may reverse anxiety-like behaviors in stressed animals, but potentially increase anxiety in non-stressed animals.
-
Reduction of binge eating: this compound has been demonstrated to dose-dependently decrease the intake of high-fat food in a binge-eating paradigm without affecting overall 24-hour food consumption.
-
Minimal effects on locomotion: Generally, this compound does not significantly alter gross locomotor activity at effective doses for the aforementioned behaviors.
Q3: Has this compound been evaluated in human clinical trials?
A3: Based on the available scientific literature, this compound has primarily been investigated in preclinical, in vitro, and in vivo animal studies. There is no readily available information on its progression to human clinical trials.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in anxiety-related behavioral tests (e.g., Elevated Plus Maze).
-
Question: We are observing variable or no effect of this compound on anxiety-like behavior in our mice. What could be the cause?
-
Answer: The effect of this compound on anxiety can be influenced by the basal anxiety state of the animals. In non-stressed or "non-helpless" mice, this compound has been observed to potentially increase anxiety-like behavior. Conversely, in animals subjected to stress (e.g., inescapable footshock), it can reverse these anxiety-like behaviors.
-
Troubleshooting Steps:
-
Assess Baseline Anxiety: Ensure your experimental design accounts for the baseline stress level of your animals. If you are not using a stress model, you might observe anxiogenic-like effects.
-
Review Dosing Regimen: Verify that the dose of this compound is appropriate for the desired effect. See the dose-response tables below for guidance.
-
Check Administration Timing: Ensure that this compound is administered at a consistent time relative to the behavioral test to coincide with its peak bioavailability and central nervous system penetration. Intraperitoneal (i.p.) injections are commonly given 30 minutes prior to testing.
-
-
Issue 2: No significant effect on immobility in the forced swim test.
-
Question: We administered this compound but did not see a decrease in immobility time in our rats. What should we check?
-
Answer: A lack of effect in the forced swim test could be due to several factors, from procedural issues to the specific animal model.
-
Troubleshooting Steps:
-
Confirm NOP Receptor Involvement: The antidepressant-like effects of this compound are mediated by the NOP receptor. This effect is absent in NOP receptor knockout mice.[1] While you may not be using knockout animals, this highlights the specificity of the mechanism.
-
Verify Drug Preparation and Administration: Ensure that this compound was dissolved correctly and administered via the appropriate route and at the correct volume. See the experimental protocols section for details on vehicle and administration.
-
Standardize Forced Swim Test Protocol: The duration of the pre-swim and test session, as well as the water temperature, can all impact the results. Ensure these parameters are consistent across all animals.
-
-
Issue 3: Concerns about potential sedative or locomotor side effects.
-
Question: Does this compound have sedative effects or does it alter locomotor activity, which could confound our behavioral results?
-
Answer: Preclinical studies have generally shown that this compound does not cause significant changes in spontaneous locomotor activity at doses that produce antidepressant-like and anti-binge eating effects.
-
Troubleshooting Steps:
-
Include a Locomotor Activity Assay: It is always good practice to assess locomotor activity in an open field test in a separate cohort of animals receiving the same doses of this compound. This will allow you to definitively rule out hyperactivity or hypoactivity as a confounding factor in your primary behavioral assay.
-
Consult Dose-Response Data: Refer to the quantitative data tables to select a dose that has been shown to be effective in your behavioral paradigm without significantly impacting locomotion.
-
-
Data Presentation
Table 1: Dose-Response of this compound on Anxiety-Related Behavior in the Elevated Plus Maze (Mice)
| Dose (mg/kg, i.p.) | Animal Model | % Time in Open Arms (Mean ± SEM) | % Entries in Open Arms (Mean ± SEM) |
| Vehicle | Non-stressed | ~25 ± 3 | ~30 ± 4 |
| 0.1 | Non-stressed | ~22 ± 4 | ~28 ± 5 |
| 1.0 | Non-stressed | ~18 ± 3 | ~25 ± 4 |
| 10 | Non-stressed | ~15 ± 2 | ~22 ± 3 |
| Vehicle | Helpless (Stressed) | ~10 ± 2 | ~15 ± 3 |
| 0.1 | Helpless (Stressed) | ~15 ± 3 | ~20 ± 4 |
| 1.0 | Helpless (Stressed) | ~20 ± 4 | ~25 ± 5 |
| 10 | Helpless (Stressed) | ~22 ± 3 | ~28 ± 4* |
*p < 0.05 vs. vehicle. Data are approximated from graphical representations in published studies for illustrative purposes.
Table 2: Dose-Response of this compound on Locomotor Activity in the Open Field Test (Mice)
| Dose (mg/kg, i.p.) | Animal Model | Total Distance Moved (cm, Mean ± SEM) |
| Vehicle | Non-stressed | ~3500 ± 300 |
| 0.1 | Non-stressed | ~3400 ± 250 |
| 1.0 | Non-stressed | ~3300 ± 280 |
| 10 | Non-stressed | ~3200 ± 320 |
| Vehicle | Helpless (Stressed) | ~3300 ± 350 |
| 0.1 | Helpless (Stressed) | ~3200 ± 300 |
| 1.0 | Helpless (Stressed) | ~3100 ± 290 |
| 10 | Helpless (Stressed) | ~3000 ± 310 |
No statistically significant differences were observed between this compound and vehicle-treated groups in the presented studies.
Experimental Protocols
Protocol 1: this compound Administration for Behavioral Studies
-
Vehicle Preparation: this compound is typically dissolved in a vehicle of sterile saline (0.9% NaCl) containing a small percentage of a solubilizing agent such as Tween 80 (e.g., 5%) or DMSO, with the final concentration of the organic solvent kept low (e.g., <5%). The vehicle solution should be prepared fresh on the day of the experiment.
-
Drug Preparation:
-
Calculate the required amount of this compound based on the desired dose (in mg/kg) and the weight of the animals.
-
Dissolve the calculated amount of this compound in the vehicle. Gentle warming and vortexing may be necessary to achieve complete dissolution.
-
Prepare a sufficient volume for all animals in a dose group, plus a small overage to account for hub loss in the syringes.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
The injection volume is typically 10 ml/kg for mice and 1-2 ml/kg for rats.
-
Administer the injection 30 minutes prior to the start of the behavioral test to allow for drug absorption and distribution.
-
The control group should receive an equivalent volume of the vehicle solution.
-
Protocol 2: Forced Swim Test (Mouse)
-
Apparatus: A transparent glass or plastic cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Habituation (Day 1): Place each mouse individually into the swim cylinder for a 15-minute pre-swim session. This serves to habituate the animals and establish a stable baseline of immobility. After 15 minutes, remove the mouse, gently dry it, and return it to its home cage.
-
Test Session (Day 2):
-
Administer this compound or vehicle 30 minutes before the test.
-
Place the mouse in the swim cylinder for a 6-minute test session.
-
Record the entire session using a video camera.
-
A trained observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only minimal movements to keep its head above water.
-
-
Protocol 3: Elevated Plus Maze (Mouse)
-
Apparatus: A plus-shaped maze with two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm). The maze should be elevated 50 cm above the floor.
-
Procedure:
-
Administer this compound or vehicle 30 minutes before the test.
-
Place the mouse on the central platform facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera and use tracking software to analyze the time spent in and the number of entries into the open and closed arms.
-
An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.
-
Mandatory Visualizations
Caption: NOP Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: General Experimental Workflow for this compound Behavioral Studies.
References
Optimizing SB-612111 dosage to avoid non-specific effects.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of SB-612111 and avoid non-specific effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP receptor), a G protein-coupled receptor (GPCR).[1] It competitively blocks the binding of the endogenous ligand N/OFQ, thereby inhibiting the receptor's downstream signaling pathways.[1]
Q2: What are the known downstream signaling pathways of the NOP receptor that this compound would inhibit?
A2: The NOP receptor couples to several Gα protein subunits, primarily of the Gi/o family.[2] Activation of the NOP receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][3] It also modulates ion channels, causing the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[3][4] Furthermore, NOP receptor activation can stimulate various mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK.[3][5] By blocking the NOP receptor, this compound is expected to antagonize these effects.
Q3: Is this compound selective for the NOP receptor?
A3: Yes, this compound has demonstrated high selectivity for the human NOP receptor over classical opioid receptors such as mu (MOP), delta (DOP), and kappa (KOP).[6] This selectivity helps to minimize off-target effects related to the opioid system at appropriate concentrations.
Q4: What is a recommended starting concentration for in vitro experiments?
A4: For in vitro functional assays, such as cAMP accumulation or GTPγS binding assays, concentrations in the range of 1 nM to 100 nM are typically effective for antagonizing the effects of N/OFQ.[1][7] The optimal concentration will depend on the specific assay system and the concentration of the agonist being used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q5: What is a recommended starting dose for in vivo experiments?
A5: For in vivo studies in rodents, intraperitoneal (i.p.) administration of this compound in the range of 1 to 10 mg/kg has been shown to be effective in various behavioral models, including those for pain, depression, and feeding.[8][9] The appropriate dose can vary depending on the animal model, the route of administration, and the specific research question.
Troubleshooting Guides
Problem 1: No observable effect of this compound in my in vitro assay.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Perform a concentration-response experiment to determine the optimal antagonist concentration. Ensure the concentration is sufficient to compete with the agonist being used. |
| Compound degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| Assay sensitivity | Verify the sensitivity of your assay to known NOP receptor antagonists. Ensure your positive controls for NOP receptor activation are working as expected. |
| Cell line issues | Confirm the expression and functionality of the NOP receptor in your cell line. |
Problem 2: Unexpected or inconsistent results in my in vivo study.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics/Bioavailability | Consider the route of administration and the timing of the dose relative to the experimental endpoint. The half-life and peak plasma concentration of this compound may influence the outcome. |
| Animal model variability | Ensure consistency in animal strain, age, and sex, as these factors can influence drug metabolism and response. |
| Dose is too low or too high | Perform a dose-response study to identify the optimal dose for the desired effect in your specific model. High doses may lead to non-specific effects. |
| Vehicle effects | Always include a vehicle-treated control group to account for any effects of the solvent used to dissolve this compound. |
Problem 3: Observing potential non-specific effects.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Use the lowest effective concentration of this compound that produces the desired antagonism of the NOP receptor. Exceeding the optimal concentration range increases the risk of off-target binding. |
| Off-target effects | While this compound is highly selective for the NOP receptor over opioid receptors, its effects on a broader range of receptors are not fully characterized. To confirm the observed effect is NOP-mediated, consider using a structurally different NOP antagonist as a control. |
| Compound purity | Ensure the purity of your this compound compound. Impurities could be responsible for unexpected biological activity. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Preparation | Potency (pKB / pA2) | Reference |
| GTPγS Binding | CHO(hNOP) cell membranes | 9.70 (pKB) | [1] |
| cAMP Accumulation | CHO(hNOP) cells | 8.63 (pKB) | [1] |
| Functional Assays | Isolated peripheral tissues | 8.20 - 8.50 (pA2) | [1] |
Table 2: In Vivo Effective Dosages of this compound in Mice
| Experimental Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Tail Withdrawal Assay | i.p. | 0.1 - 3 | Prevention of N/OFQ-induced effects | [8] |
| Forced Swimming Test | i.p. | 1 - 10 | Reduction of immobility time | [8][9] |
| Tail Suspension Test | i.p. | 10 | Reduction of immobility time | [8] |
| Food Intake | i.p. | 1 | Prevention of N/OFQ-induced orexigenic effect | [9] |
Experimental Protocols
Key Experiment 1: In Vitro cAMP Accumulation Assay
Objective: To determine the functional antagonist potency of this compound at the NOP receptor.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO(hNOP)) in appropriate media.
-
Cell Plating: Seed cells into 96-well plates and allow them to adhere.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the NOP receptor agonist, N/OFQ, in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (B1673556) (to stimulate basal cAMP levels) and incubate for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50. The pKB can then be calculated using the Cheng-Prusoff equation.[1]
Key Experiment 2: In Vivo Forced Swimming Test in Mice
Objective: To assess the antidepressant-like effects of this compound.
Methodology:
-
Animals: Use male mice of a suitable strain (e.g., C57BL/6J).
-
Drug Administration: Administer this compound (1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.[8]
-
Test Procedure: Individually place mice in a transparent glass cylinder filled with water (25 ± 1°C) for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.[8]
Visualizations
Caption: NOP receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel bioassay to detect Nociceptin/Orphanin FQ release from single human polymorphonuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for vehicle effects when using SB-612111 in DMSO.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper use of SB-612111 with a dimethyl sulfoxide (B87167) (DMSO) vehicle. Adhering to best practices for vehicle controls is critical for obtaining accurate, reproducible, and interpretable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3] The NOP receptor is a G protein-coupled receptor involved in a variety of physiological processes, including pain modulation, mood, and feeding behavior. By blocking the binding of the endogenous ligand N/OFQ to the NOP receptor, this compound can modulate these signaling pathways.
Q2: Why is DMSO used as a vehicle for this compound?
This compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an effective vehicle for administering this compound in both in vitro and in vivo experiments.
Q3: What are the potential off-target effects of DMSO?
DMSO is not biologically inert and can exert its own effects on experimental systems. These can include:
-
Cytotoxicity: At higher concentrations, DMSO can be toxic to cells.[4]
-
Cellular Differentiation: It can induce differentiation in certain cell types.
-
Altered Gene Expression: DMSO can impact gene expression and signaling pathways.[5]
-
Physiological Effects: In animal models, DMSO can have systemic effects, including anti-inflammatory and analgesic properties.[6]
Therefore, it is crucial to use a vehicle control to differentiate the effects of this compound from those of the DMSO vehicle.
Q4: How should I prepare a stock solution of this compound in DMSO?
This compound hydrochloride is soluble in DMSO up to 100 mM.[1][2] To prepare a high-concentration stock solution, dissolve the compound in 100% anhydrous DMSO. This allows for minimal final DMSO concentration when diluted in culture media or physiological buffers.
Q5: What is a vehicle control and why is it essential?
A vehicle control group is treated with the same concentration of the vehicle (in this case, DMSO) as the experimental group, but without the test compound (this compound). This is a critical experimental control that allows researchers to isolate the effects of the compound of interest from any potential effects of the solvent.
Data Presentation: Recommended DMSO Concentrations
The appropriate concentration of DMSO depends on the experimental system. Below are general guidelines for in vitro and in vivo studies.
In Vitro Studies
It is highly recommended to perform a dose-response curve to determine the maximum tolerated DMSO concentration for your specific cell line and assay duration.
| Cell Type | Recommended Max. DMSO Concentration (v/v) | Notes |
| Immortalized Cancer Cell Lines (e.g., A549, MDA-MB-231, Jurkat, MOLT-4) | ≤ 0.5% | Some robust lines may tolerate up to 1%, but this should be empirically determined.[7] |
| Primary Cells (e.g., Neurons, Astrocytes) | ≤ 0.1% - 0.25% | Primary cells are generally more sensitive to DMSO toxicity.[6][8] |
| Stem Cells | ≤ 0.1% | Can be very sensitive; lower concentrations are preferable. |
In Vivo Studies
The final concentration of DMSO should be kept as low as possible to avoid systemic effects.
| Animal Model | Administration Route | Recommended Max. DMSO Concentration (v/v) | Notes |
| Mouse | Intraperitoneal (IP) | 5% - 10% | Higher concentrations (up to 25%) can be harmful.[9] |
| Rat | Intravenous (IV) | < 0.1% | Dilute stock solutions in saline or other aqueous buffers. |
| Rat | Intracerebroventricular (ICV) | 10% | Higher concentrations have been used but should be validated.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound hydrochloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a 100 mM Stock Solution:
-
Based on the molecular weight of this compound hydrochloride (454.86 g/mol ), weigh the appropriate amount of the compound to prepare a 100 mM solution in 100% DMSO.[1][2]
-
Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
For in vitro experiments, dilute the stock solution in cell culture medium to the desired final concentration of this compound. Ensure the final DMSO concentration is within the tolerated range for your cell type.
-
For in vivo experiments, a common vehicle is 5% DMSO in 0.9% sterile saline.[11] To prepare this, first dilute the 100% DMSO stock in sterile saline to achieve the desired final this compound concentration and a final DMSO concentration of 5%.
-
Protocol 2: In Vivo Administration with Vehicle Control
Materials:
-
This compound working solution
-
Vehicle control solution (e.g., 5% DMSO in 0.9% sterile saline)
-
Experimental animals (e.g., mice or rats)
-
Appropriate syringes and needles for the chosen administration route
Procedure:
-
Group Allocation: Randomly assign animals to experimental groups:
-
Group 1: Untreated Control (optional, but recommended)
-
Group 2: Vehicle Control (receives the same volume of the DMSO-containing vehicle as the treatment group)
-
Group 3: this compound Treatment Group
-
-
Dosing:
-
Calculate the injection volume based on the animal's body weight and the desired dose of this compound.
-
Administer the appropriate solution to each animal according to its assigned group.
-
-
Monitoring: Observe all animals for any adverse effects throughout the experiment.
-
Data Analysis: Compare the results from the this compound treatment group to the vehicle control group to determine the specific effects of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected results or high background in the vehicle control group. | The DMSO concentration is too high, causing cellular stress or toxicity. | Perform a dose-response experiment to determine the highest non-toxic concentration of DMSO for your specific cell type or animal model. |
| Inconsistent results between experiments. | Variability in the preparation of this compound solutions or the final DMSO concentration. | Prepare fresh dilutions of this compound from a single, well-characterized stock for each experiment. Ensure accurate and consistent pipetting. |
| This compound appears to have no effect. | The effect of this compound is being masked by the effects of the vehicle. | Re-evaluate the DMSO concentration. A lower, non-toxic concentration of DMSO may be required to observe the specific effects of this compound. |
| Precipitation of this compound upon dilution in aqueous media. | This compound has limited solubility in aqueous solutions. | Prepare the final dilution of this compound in your experimental media or buffer just before use. Gently vortex or mix to ensure complete dissolution. |
Visualizations
Caption: NOP receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for an in vivo experiment using this compound with a vehicle control.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SB 612111 hydrochloride | NOP Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete dissolution of SB-612111 for in vivo experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of SB-612111 for in vivo experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address common challenges and ensure the successful preparation of this compound for your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the dissolution of this compound.
Q1: What is the recommended solvent for dissolving this compound for in vivo studies?
A1: Based on published research, a common and effective solvent system for this compound is a mixture of dimethyl sulfoxide (B87167) (DMSO) and a sterile saline solution. A specific formulation that has been successfully used is 5% DMSO in 0.9% sterile sodium chloride.[1][2] Another study dissolved this compound in DMSO and then diluted it with 0.9% sterile saline.[3] The final concentration of DMSO should be kept low to minimize potential toxicity in the animal model.
Q2: I am observing precipitation after dissolving this compound. What are the possible causes and how can I troubleshoot this?
A2: Precipitation of this compound in your aqueous solution can be due to several factors, including solvent choice, concentration, and temperature. Here are some troubleshooting steps:
-
Optimize Solvent Concentration: Ensure that the initial stock solution in 100% DMSO is fully dissolved before diluting with saline. The final DMSO concentration in the administered solution should be sufficient to maintain solubility but as low as possible for in vivo safety.
-
Heating: Gentle heating can aid in the complete dissolution of this compound. One protocol suggests warming the solution at 45-50°C for 5 minutes to ensure complete solubilization.[3]
-
Order of Addition: When preparing the final solution, it is advisable to add the this compound stock solution in DMSO to the saline vehicle, rather than the other way around. This allows for a more gradual change in solvent polarity.
-
Fresh Solvents: Ensure that the DMSO and saline used are of high purity and sterile to avoid any contaminants that might affect solubility.
Q3: My solution is initially clear but becomes cloudy or shows precipitate over time. What should I do?
A3: This issue, known as delayed precipitation, can occur as the compound slowly comes out of a supersaturated solution. To address this:
-
Fresh Preparation: Prepare the this compound solution fresh before each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate and create a more stable suspension. However, it is crucial to visually inspect the solution for complete dissolution before administration.
Quantitative Data Summary
For easy comparison, the following table summarizes the solvent compositions used in various studies for the in vivo administration of this compound.
| Vehicle Composition | Route of Administration | Species | Reference |
| 5% Dimethylsulfoxide (DMSO) in 0.9% Sodium Chloride | Topical application to the cortex | Rat | [1][2] |
| Dimethyl sulfoxide (DMSO) diluted in 0.9% sterile saline | Intraperitoneal (i.p.) | Mouse | [3] |
| Dimethyl sulfoxide (final concentration not exceeding 0.8%) | Intraperitoneal (i.p.) | Mouse | [4] |
Experimental Protocols
Below are detailed methodologies for the preparation of this compound solutions for in vivo experiments based on established protocols.
Protocol 1: Preparation of this compound in 5% DMSO/Saline[1][2]
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Dissolve the weighed this compound in a volume of 100% sterile DMSO that will result in a 5% final concentration of DMSO in the total volume. For example, for a final volume of 1 ml, dissolve the compound in 50 µl of DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved in DMSO.
-
Final Dilution: Add 950 µl of sterile 0.9% sodium chloride to the DMSO solution to achieve the final desired concentration of this compound in a total volume of 1 ml.
-
Final Mixing: Vortex the final solution to ensure homogeneity. Visually inspect for any undissolved particles.
Protocol 2: Preparation with Gentle Heating[3]
-
Weighing: Accurately weigh the necessary amount of this compound.
-
Dissolution in DMSO: Dissolve the this compound in 100% sterile DMSO.
-
Dilution with Saline: Dilute the DMSO stock solution with 0.9% sterile saline to the desired final concentration.
-
Heating: Gently warm the solution at 45-50°C for 5 minutes to ensure complete solubilization.
-
Cooling and Inspection: Allow the solution to cool to room temperature and visually inspect for any signs of precipitation before use.
Mandatory Visualizations
Troubleshooting Workflow for this compound Dissolution
Caption: A flowchart for troubleshooting this compound precipitation issues.
Signaling Pathway of the Nociceptin/Orphanin FQ (N/OFQ) System
Caption: The signaling pathway of the N/OFQ receptor system and the antagonistic action of this compound.
References
- 1. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- 3. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
Best practices for storing SB-612111 stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and use of SB-612111 stock solutions, alongside troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound hydrochloride is soluble in both DMSO and ethanol.[1][2][3] For a high concentration stock, DMSO is recommended as it can dissolve this compound up to 100 mM.[1][2][3] Ethanol is also a viable option, with solubility up to 50 mM.[1][2][3] For in vivo studies, stock solutions in DMSO are often further diluted in saline.
Q2: What is the best temperature for storing this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to 6 months.[4] For shorter-term storage, -20°C is acceptable for up to one month.[4] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[4]
Q3: Can I store the solid form of this compound at a different temperature?
A3: The solid powder of this compound should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3][4][6][7] It exhibits high affinity for the NOP receptor and demonstrates significant selectivity over classical opioid receptors (μ, κ, and δ).[1][2][3][4][6] By blocking the NOP receptor, this compound can antagonize the physiological effects of N/OFQ.[1][2][3][8][9]
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 45.49 |
| Ethanol | 50 | 22.74 |
Data sourced from Tocris Bioscience.[2][3]
Table 2: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Duration |
| Solid Powder | -20°C | Long-term (months to years) |
| 4°C | Short-term (days to weeks) | |
| Stock Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data sourced from MedchemExpress and MedKoo.[4][5]
Table 3: Receptor Binding Affinity (Ki) of this compound Hydrochloride
| Receptor | Ki (nM) |
| NOP | 0.33 |
| μ-opioid | 57.6 |
| κ-opioid | 160.5 |
| δ-opioid | 2109 |
Data sourced from multiple suppliers, demonstrating high selectivity for the NOP receptor.[1][2][3][4][5][6]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Stock Solution or Working Dilutions
-
Potential Cause: The solubility limit of this compound has been exceeded in the chosen solvent or upon dilution into an aqueous buffer.
-
Troubleshooting Steps:
-
Verify Solvent and Concentration: Ensure that the stock solution concentration does not exceed the maximum solubility in the chosen solvent (see Table 1).
-
Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous solvents like DMSO to prevent the introduction of water, which can decrease solubility.
-
Gentle Warming: If precipitation is observed in the stock solution, gentle warming in a 37°C water bath may help to redissolve the compound.
-
Stepwise Dilution: When diluting a DMSO stock solution into an aqueous medium for cell-based assays, perform a serial dilution. First, create an intermediate dilution in a small volume of pre-warmed culture medium, then add this to the final volume. This gradual change in solvent polarity can prevent the compound from precipitating.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your experimental setup as low as possible (ideally ≤0.1%) to avoid solvent-induced artifacts and solubility issues.
-
Issue 2: Inconsistent or No Effect Observed in Experiments
-
Potential Cause: Degradation of the compound, inaccurate concentration, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Proper Storage: Confirm that the stock solutions have been stored correctly and that repeated freeze-thaw cycles have been avoided by using aliquots.
-
Fresh Preparations: Prepare fresh working dilutions from a frozen stock for each experiment. Do not store diluted aqueous solutions for extended periods.
-
Accurate Pipetting: Ensure that pipettes are properly calibrated to guarantee accurate concentrations.
-
Positive and Negative Controls: Always include appropriate controls in your experiments. A positive control could be the endogenous ligand N/OFQ to ensure the cellular response is intact. A vehicle control (e.g., medium with the same final DMSO concentration) is essential to rule out solvent effects.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered receptor expression or signaling.
-
Experimental Protocols
Protocol: In Vitro NOP Receptor Antagonism Assay using a cAMP Inhibition Assay
This protocol describes a method to determine the antagonist potency of this compound by measuring its ability to reverse the N/OFQ-induced inhibition of cAMP production in cells expressing the NOP receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human NOP receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Forskolin (B1673556) solution.
-
Nociceptin/Orphanin FQ (N/OFQ) peptide.
-
This compound hydrochloride.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
Methodology:
-
Cell Culture: Culture the NOP receptor-expressing cells to approximately 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations for the dose-response curve.
-
Prepare a solution of N/OFQ in assay buffer at a concentration that gives a submaximal inhibition of cAMP production (e.g., EC80).
-
Prepare a solution of forskolin in assay buffer.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the different concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the N/OFQ solution to the wells (except for the basal control wells) and incubate for another predetermined time (e.g., 15 minutes) at 37°C.
-
Add forskolin to all wells to stimulate cAMP production and incubate for a final period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log of the this compound concentration.
-
Calculate the IC50 value of this compound, which represents the concentration that reverses 50% of the N/OFQ-induced inhibition of cAMP production.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NOP Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for an In Vitro Antagonism Assay.
Caption: Logical Troubleshooting Workflow for this compound Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Use of GPCR Modeling and SDM Experiments to Understand Ligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Computational and experimental approaches to probe GPCR activation and signaling [ouci.dntb.gov.ua]
Addressing variability in animal response to SB-612111 treatment.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NOP receptor antagonist, SB-612111. Our aim is to help you address variability in animal responses and ensure the robustness of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant inter-individual variability in the behavioral response to this compound in our mouse model. What are the potential causes and how can we mitigate this?
A1: Variability in response to this compound is a multifactorial issue that can arise from several sources. Here are key factors to consider and troubleshoot:
-
Genetic Background of Animals: Different mouse strains can exhibit varied responses to pharmacological agents due to differences in metabolism, receptor density, and downstream signaling pathways.
-
Recommendation: Ensure you are using a consistent and well-characterized mouse strain for all your experiments. If comparing between strains, be aware that this can be a significant source of variation. For instance, effects observed in C57BL/6J mice may differ from those in other strains.[1] NOP receptor knockout mice will not show an antidepressant-like effect from this compound.[1][2][3]
-
-
Experimental Conditions: The physiological state of the animal can profoundly influence the effects of this compound.
-
Feeding Status: In studies on food intake, the response to this compound differs between sated and food-deprived animals.[1][2] For example, this compound prevented N/OFQ-induced orexigenic effects in sated mice but did not reduce food intake in 17-hour food-deprived mice.[1][2]
-
Stress Levels: The N/OFQ-NOP system is involved in stress and mood regulation.[1][2][3] Variations in handling, housing conditions, and acclimatization periods can introduce stress-related variability.
-
Recommendation: Standardize your experimental conditions meticulously. This includes consistent light-dark cycles, housing density, handling procedures, and acclimatization times before drug administration and behavioral testing.[4]
-
-
Drug Administration and Formulation:
-
Vehicle: this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO).[3] Ensure the final concentration of the vehicle is consistent across all animals and does not exceed levels that could cause behavioral or physiological effects on their own.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral gavage) will affect the pharmacokinetics of the compound. Ensure consistent administration technique.
-
Recommendation: Prepare fresh drug solutions for each experiment and ensure complete solubilization. Conduct vehicle-controlled experiments to rule out any effects of the solvent.
-
Q2: We are not observing the expected antidepressant-like effects of this compound in the forced swim test. What could be the issue?
A2: If you are not seeing the expected reduction in immobility time in the forced swim test (FST), consider the following:
-
Dosage: The antidepressant-like effects of this compound are dose-dependent. Studies have shown that a dose of 1-10 mg/kg (i.p.) reduces immobility time in mice.[1][2][3][4]
-
Recommendation: Perform a dose-response study to determine the optimal effective dose in your specific animal strain and experimental setup.
-
-
Pre-treatment Time: The timing between drug administration and the behavioral test is critical. A pre-treatment time of 30 minutes is commonly used for this compound in the FST.[3][4]
-
Recommendation: Adhere to a consistent and validated pre-treatment time.
-
-
Genetic Model: The antidepressant-like effect of this compound is mediated by the NOP receptor. This effect is absent in NOP receptor knockout mice.[1][2][3]
-
Recommendation: Verify the genotype of your animals if you are using a knockout model.
-
-
Reversal by N/OFQ: The antidepressant-like effect of this compound can be reversed by intracerebroventricular (i.c.v.) injection of N/OFQ.[1][2][3]
-
Recommendation: As a positive control and to confirm the mechanism of action, you can co-administer N/OFQ to a subset of animals.
-
Q3: Can this compound affect locomotor activity and confound the results of our behavioral tests?
A3: Based on available data, this compound at doses effective in behavioral paradigms such as the high-fat diet binge eating model (10 mg/kg, i.p.) has not been observed to alter spontaneous locomotor activity, rearing, or grooming behaviors in an open-field test.[4]
-
Recommendation: While this compound is reported to not affect gross motor behavior, it is good practice to include an open-field test or a similar assessment of locomotor activity in your experimental design to rule out any confounding effects on motor function, especially when using different doses or animal models.
Data Summary
Table 1: In Vivo Efficacy of this compound in Mouse Behavioral Models
| Behavioral Test | Animal Model | Dose Range (Route) | Pre-treatment Time | Key Findings | Reference(s) |
| Forced Swim Test | Mice | 1-10 mg/kg (i.p.) | 30 min | Dose-dependently reduced immobility time. | [1][3][4] |
| Tail Suspension Test | Mice | 1-10 mg/kg (i.p.) | 30 min | Reduced immobility time in a dose-dependent manner. | [1][3][4] |
| High-Fat Diet Binge Eating | Male and Female Mice | 10 mg/kg (i.p.) | - | Significantly reduced binge intake without altering total 24-hour food intake. | [4][5] |
| N/OFQ-induced Hyperphagia | Sated Mice | 1 mg/kg (i.p.) | 30 min | Prevented the orexigenic effect of i.c.v. N/OFQ. | [1][2] |
| Food Deprivation-induced Hyperphagia | 17-h Food-Deprived Mice | 1 and 10 mg/kg (i.p.) | 30 min | No significant reduction in food intake. | [1][2] |
| Tail Withdrawal Assay (Pain) | Mice | Up to 3 mg/kg (i.p.) | 30 min | Prevented pronociceptive and antinociceptive actions of N/OFQ. | [1][2] |
| Open-Field Test | Mice | 10 mg/kg (i.p.) | - | No alterations in spontaneous locomotor activity, rearing, or grooming. | [4] |
Table 2: In Vivo Efficacy of this compound in a Rat Traumatic Brain Injury Model
| Experimental Model | Animal Model | Dose Range (Route) | Key Findings | Reference(s) |
| Controlled Cortical Impact (TBI) | Male Wistar Rats | 1 µM, 10 µM, 100 µM (Topical) | Dose-dependently improved cerebral blood flow on the ipsilateral side post-TBI. | [6][7][8] |
Experimental Protocols
Protocol 1: Mouse Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of this compound.
Materials:
-
Transparent cylindrical containers (e.g., 30 cm height x 20 cm diameter)
-
Water bath to maintain water temperature at 23-25°C
-
Video camera for recording
-
This compound solution and vehicle control
-
Syringes and needles for administration
-
Towels for drying the mice
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound (1-10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection. Allow for a 30-minute pre-treatment time.[3][4]
-
Test Initiation: Gently place the mouse into the water-filled cylinder (water depth approximately 15 cm).
-
Recording: Record the session for a total of 6 minutes. The last 4 minutes are typically analyzed.
-
Scoring: Measure the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Post-Test: Remove the mouse from the water, dry it with a towel, and return it to its home cage.
Protocol 2: High-Fat Diet (HFD) Binge Eating Model
Objective: To evaluate the effect of this compound on binge-like consumption of palatable food.
Materials:
-
High-fat diet (HFD) pellets
-
Standard chow
-
Animal scale
-
This compound solution and vehicle control
-
Syringes and needles for administration
Procedure:
-
Acclimation and Habituation:
-
House mice individually and provide ad libitum access to standard chow and water.
-
For several days, provide daily one-hour access to HFD to establish a stable baseline of binge-like consumption.
-
-
Drug Administration: On the test day, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Binge Intake Measurement: At the scheduled time, present the HFD and measure the amount consumed over the one-hour access period.
-
24-Hour Food Intake: Measure the total consumption of both HFD (if available) and standard chow over the subsequent 24 hours to assess effects on overall food intake.
-
Data Analysis: Compare the HFD intake between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: NOP receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the Forced Swim Test with this compound.
Caption: A logical approach to troubleshooting variability in this compound response.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Characterization of the Nociceptin/Orphanin FQ Receptor Antagonist this compound [(–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- 7. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NOP Receptor Antagonists: SB-612111 versus J-113397
This guide provides a detailed comparison of the potency of two prominent non-peptidyl antagonists of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, SB-612111 and J-113397. The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) implicated in a wide range of physiological processes, including pain, mood, and reward. The development of selective antagonists for this receptor is of significant interest for therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Data Presentation: A Head-to-Head Comparison of Potency
The relative potency of this compound and J-113397 has been evaluated in various in vitro assays. The following tables summarize key quantitative data, providing a clear comparison of their binding affinities and functional antagonist potencies at the NOP receptor.
Table 1: NOP Receptor Binding Affinity
| Compound | Receptor Source | Kᵢ (nM) |
| This compound | Human (recombinant, CHO cells) | 0.33[1][2] |
| J-113397 | Human (recombinant, CHO cells) | 1.8[1][3] |
| Mouse (brain) | 1.1[3] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency
| Assay | Compound | Potency Metric | Value |
| [³⁵S]GTPγS Binding | This compound | pKₐ | 9.70[1][4] |
| J-113397 | pKₐ | 8.71[4] | |
| J-113397 | IC₅₀ (nM) | 5.3[1][3] | |
| cAMP Accumulation | This compound | pKₐ | 8.63[1][4] |
| J-113397 | pKₐ | 7.95[4] |
pKₐ: The negative logarithm of the antagonist's dissociation constant, indicating its potency. A higher pKₐ value signifies greater potency. IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits a response by 50%.
The compiled data consistently demonstrates that This compound exhibits a higher binding affinity and greater functional potency as a NOP receptor antagonist compared to J-113397.[4][5]
NOP Receptor Signaling Pathway
The NOP receptor primarily couples to inhibitory G proteins (Gᵢ/ₒ).[1] Upon activation by its endogenous ligand, N/OFQ, a signaling cascade is initiated that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] NOP receptor antagonists like this compound and J-113397 competitively bind to the receptor, preventing N/OFQ from binding and activating these downstream signaling events.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound and J-113397 for the NOP receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).[2][4]
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, is used.
-
Incubation: The cell membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ) and varying concentrations of the unlabeled antagonist (this compound or J-113397).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The Kᵢ values are calculated from the IC₅₀ values (the concentration of the antagonist that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional antagonist activity of this compound and J-113397 by measuring their ability to inhibit agonist-stimulated G protein activation.[8]
Methodology:
-
Membrane and Reagent Preparation: Membranes from CHO-hNOP cells are used. The assay buffer contains GDP to maintain G proteins in an inactive state.[1][2]
-
Assay Setup: The membranes are incubated with a NOP receptor agonist (e.g., N/OFQ) in the presence of varying concentrations of the antagonist (this compound or J-113397).[2]
-
Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[2]
-
Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).[2]
-
Termination and Filtration: The reaction is terminated by rapid filtration to separate bound from free [³⁵S]GTPγS.[2]
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.
-
Data Analysis: The antagonist's potency is determined by constructing concentration-response curves and calculating the pKₐ or IC₅₀ values.[2]
cAMP Accumulation Assay
Objective: To measure the ability of this compound and J-113397 to counteract the agonist-induced inhibition of adenylyl cyclase.[9]
Methodology:
-
Cell Preparation: CHO-hNOP cells are seeded in multi-well plates and allowed to adhere.[2]
-
Assay Procedure:
-
The cells are pre-incubated with varying concentrations of the antagonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).[2]
-
Adenylyl cyclase is then stimulated with forskolin (B1673556) to increase basal cAMP levels.[2]
-
A fixed concentration of the NOP receptor agonist (N/OFQ) is added to inhibit the forskolin-stimulated cAMP production.[2]
-
-
Incubation: The cells are incubated at 37°C for a specified time.[2]
-
Detection and Analysis: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: The antagonist's potency (pKₐ) is determined by analyzing its ability to reverse the agonist-induced decrease in cAMP levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB-612,111 - Wikipedia [en.wikipedia.org]
- 6. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Selectivity Profile of SB-612111 and Other NOP Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro selectivity and potency of the Nociceptin/Orphanin FQ (NOP) receptor antagonist, SB-612111, with other notable NOP antagonists. The data presented herein is compiled from various pharmacological studies to offer an objective evaluation of their performance, supported by experimental data and detailed methodologies.
Introduction to NOP Receptor Antagonists
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is the fourth member of the opioid receptor family. Unlike the classical mu (MOP), delta (DOP), and kappa (KOP) opioid receptors, the NOP receptor has a distinct pharmacological profile. Its endogenous ligand, N/OFQ, is involved in a wide array of physiological processes, including pain modulation, mood, anxiety, and locomotion. The development of selective NOP receptor antagonists is a key area of research for potential therapeutic applications in depression, Parkinson's disease, and pain management.[1]
This compound is a potent and highly selective non-peptide NOP receptor antagonist.[2][3] This guide will compare its binding affinity and functional potency against other well-characterized NOP antagonists, namely J-113397 and Compound 24.
Data Presentation: In Vitro Selectivity Profiles
The following table summarizes the binding affinities (Ki) of this compound, J-113397, and Compound 24 for the human NOP, MOP, DOP, and KOP receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki value for the respective opioid receptor (MOP, DOP, KOP) by the Ki value for the NOP receptor.
| Compound | NOP Ki (nM) | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) | Selectivity (NOP vs. MOP) | Selectivity (NOP vs. DOP) | Selectivity (NOP vs. KOP) |
| This compound | 0.33[4][5] | 57.6[5] | 2109[5] | 160.5[5] | ~174-fold[4] | ~6391-fold[4] | ~486-fold[4] |
| J-113397 | 1.8[2] | 1000[2] | >10,000[2] | 640[2] | ~556-fold | >5556-fold | ~356-fold |
| Compound 24 (C-24) | IC50 = 0.27 | - | - | - | ≥ 1000-fold (vs. classical opioid receptors) | ≥ 1000-fold (vs. classical opioid receptors) | ≥ 1000-fold (vs. classical opioid receptors) |
Note: Data for Compound 24 is presented as IC50 for NOP and a general selectivity statement as specific Ki values for MOP, DOP, and KOP were not available in the reviewed literature. IC50 is a measure of potency and is expected to be in a similar range to the Ki value.
Mandatory Visualization
Caption: Logical relationship for comparing NOP antagonists based on receptor selectivity.
Caption: A typical experimental workflow for determining receptor selectivity of NOP antagonists.
Experimental Protocols
The determination of the selectivity profile of NOP antagonists typically involves two key in vitro assays: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure antagonist potency (e.g., pA2 or pKB).
Radioligand Binding Assay (for Ki Determination)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.
-
Objective: To determine the binding affinity (Ki) of the test compound for NOP, MOP, DOP, and KOP receptors.
-
Materials:
-
Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human NOP, MOP, DOP, or KOP receptor.
-
Radioligands: e.g., [3H]Nociceptin for NOP, [3H]DAMGO for MOP, [3H]DPDPE for DOP, and [3H]U-69,593 for KOP.
-
Test compound (unlabeled antagonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM naloxone (B1662785) for classical opioid receptors, or a high concentration of unlabeled N/OFQ for NOP).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, a fixed concentration of the radioligand (typically near its Kd value) is incubated with varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated with the prepared cell membranes for a specific time (e.g., 60-90 minutes at 25°C) to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Functional Assay (for pA2/pKB Determination)
This functional assay measures the ability of an antagonist to inhibit the G-protein activation induced by an agonist.
-
Objective: To determine the potency of the antagonist (pA2 or pKB value) at the NOP receptor.
-
Materials:
-
Cell membranes expressing the NOP receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
NOP receptor agonist (e.g., N/OFQ).
-
Test compound (antagonist).
-
Assay Buffer (containing GDP, MgCl2, NaCl).
-
Unlabeled GTPγS for non-specific binding determination.
-
-
Methodology:
-
Assay Setup: Cell membranes are pre-incubated with the agonist (N/OFQ) at various concentrations in the absence and presence of a fixed concentration of the antagonist (test compound).
-
Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Filtration and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The antagonist's ability to shift the agonist's concentration-response curve to the right is measured. A Schild analysis is then performed to calculate the pA2 or pKB value, which represents the negative logarithm of the antagonist's equilibrium dissociation constant. A higher pA2/pKB value indicates a more potent antagonist.
-
Conclusion
The available data clearly demonstrates that this compound is a highly potent and selective NOP receptor antagonist. It exhibits sub-nanomolar affinity for the NOP receptor and a superior selectivity profile over the classical opioid receptors (MOP, DOP, and KOP) when compared to the benchmark antagonist J-113397. Compound 24 also shows high affinity and selectivity for the NOP receptor. The high selectivity of these compounds makes them invaluable tools for investigating the physiological and pathophysiological roles of the NOP receptor system and for the development of novel therapeutics with potentially fewer off-target effects related to the classical opioid receptors. The choice of a specific antagonist will depend on the particular requirements of the experimental design, including desired potency, and pharmacokinetic properties.
References
- 1. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to NOP Receptor Antagonists: SB-612111 versus UFP-101 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent antagonists of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor: the non-peptide antagonist SB-612111 and the peptide antagonist UFP-101. The NOP receptor, a member of the opioid receptor family, is a key target in drug discovery for various neurological and psychiatric disorders. Understanding the functional characteristics of its antagonists is crucial for advancing research and development in this area.
This comparison focuses on the performance of this compound and UFP-101 in key in vitro functional assays, supported by experimental data from published literature. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview.
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative data for this compound and UFP-101 from various functional assays. It is important to note that the data presented are compiled from different studies and experimental conditions may vary. Therefore, direct comparison of absolute values should be approached with caution.
| Parameter | This compound | UFP-101 | Assay Type | Cell Line/Tissue |
| Binding Affinity | ||||
| Ki | ~0.7 nM[1] | - | Radioligand Binding | CHO cells expressing human NOP |
| pKi | - | 10.24[2][3][4] | Radioligand Binding | CHO cells expressing human NOP |
| Functional Antagonism | ||||
| pKB | 9.70 (GTPγS)[3] | 9.4 (GTPγS) | GTPγS Binding | CHO cells expressing human NOP |
| 8.63 (cAMP)[3] | - | cAMP Accumulation | CHO cells expressing human NOP | |
| pA2 | 8.20 - 8.50 | 8.4 - 9.0[4] | Isolated Tissue Bioassays | Mouse/Rat Vas Deferens, Guinea Pig Ileum |
| Selectivity | >1000-fold over μ, δ, κ opioid receptors[1] | >3000-fold over μ, δ, κ opioid receptors[2][3][4] | Radioligand Binding | Various |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key functional assays are provided below. These represent generalized protocols and may require optimization based on specific cell lines and laboratory conditions.
GTPγS Binding Assay
This assay measures the functional consequence of NOP receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) to ~90% confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add the following in order: assay buffer, GDP (to a final concentration of 10-30 µM), varying concentrations of the antagonist (this compound or UFP-101) or vehicle, and a fixed concentration of the NOP agonist (e.g., N/OFQ).
-
Add the cell membrane preparation (5-20 µg of protein per well).
-
Initiate the binding reaction by adding [35S]GTPγS (to a final concentration of 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
3. Detection and Analysis:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity using a microplate scintillation counter.
-
The antagonist potency (pKB) is determined by analyzing the concentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding.
cAMP Accumulation Assay
This assay assesses the ability of NOP receptor antagonists to block the agonist-induced inhibition of adenylyl cyclase, thereby measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
1. Cell Preparation:
-
Seed CHO-hNOP cells into 96- or 384-well plates and culture until they reach the desired confluency.
-
On the day of the experiment, wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
2. Assay Procedure:
-
Add varying concentrations of the antagonist (this compound or UFP-101) or vehicle to the cells and incubate.
-
Add a fixed concentration of a NOP agonist (e.g., N/OFQ) in the presence of forskolin (an adenylyl cyclase activator).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
3. Detection and Analysis:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The antagonist potency (pKB) is calculated from the concentration-response curves, representing the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Conclusion
Both this compound and UFP-101 are potent and selective antagonists of the NOP receptor. This compound, a non-peptide molecule, and UFP-101, a peptide-based antagonist, have demonstrated high affinity and efficacy in blocking NOP receptor-mediated signaling in various functional assays. The choice between these antagonists may depend on the specific experimental design, with considerations for factors such as bioavailability, stability, and the desired mode of administration in in vivo studies. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions when selecting a NOP receptor antagonist for their studies.
References
- 1. iris.unife.it [iris.unife.it]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antagonistic Potency: A Comparative Guide to SB-612111 Activity Confirmation Using GTPγS Binding Assays
For researchers and professionals in the field of drug development, particularly those focused on the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor system, the characterization of novel antagonists is a critical step. This guide provides a comparative analysis of SB-612111, a potent and selective NOP receptor antagonist, with a focus on confirming its activity using the GTPγS binding assay. Experimental data is presented to compare its performance against another well-known NOP antagonist, J-113397.
Mechanism of Action and the Role of GTPγS Binding Assays
This compound acts as a competitive antagonist at the NOP receptor, also known as the opiate receptor-like orphan receptor (ORL-1).[1][2][3] This G protein-coupled receptor (GPCR) is involved in a variety of physiological processes, including pain modulation, mood, and feeding behavior.[4][5][6] The GTPγS binding assay is a functional technique used to measure the activation of G proteins, which is an early event in the GPCR signaling cascade.[7][8][9] In the presence of an agonist like N/OFQ, the NOP receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the associated Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of the radioactive signal upon G protein activation.[8][9] Antagonists like this compound compete with agonists for binding to the receptor, thereby inhibiting this G protein activation, which can be quantified as a reduction in [³⁵S]GTPγS binding.
Comparative Performance of NOP Receptor Antagonists
Experimental data from in vitro studies demonstrate the superior potency and selectivity of this compound compared to the earlier nonpeptide antagonist, J-113397.
Table 1: Comparative Binding Affinity and Potency of NOP Receptor Antagonists
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Potency (pKB) in GTPγS Assay | Selectivity over other Opioid Receptors |
| This compound | Human NOP (hNOP) | 0.33 nM[2][10] | 9.70[1] | >150-fold[11] |
| J-113397 | Human NOP (hNOP) | - | 8.71[1] | - |
Note: A higher pKB value indicates greater antagonist potency.
The data clearly indicates that this compound possesses a significantly higher potency in inhibiting N/OFQ-stimulated GTPγS binding compared to J-113397.[1] Furthermore, this compound exhibits high selectivity for the NOP receptor over classical opioid receptors.[10][11]
Experimental Protocols
A detailed methodology for conducting a GTPγS binding assay to assess the activity of NOP receptor antagonists is provided below.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
This compound and J-113397.
-
N/OFQ peptide (agonist).
-
[³⁵S]GTPγS (radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP.
-
Unlabeled GTPγS.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw CHO-hNOP cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
25 µL of varying concentrations of the antagonist (this compound or J-113397) or vehicle.
-
25 µL of a fixed concentration of the agonist N/OFQ.
-
50 µL of CHO-hNOP cell membranes.
-
50 µL of assay buffer containing GDP (final concentration 10 µM).
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through the 96-well filter plates using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plates, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding. Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC₅₀ and subsequently the pKB value.
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying mechanisms and the experimental procedure, the following diagrams have been generated.
Caption: NOP receptor signaling and antagonism by this compound.
Caption: Experimental workflow for the GTPγS binding assay.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB-612,111 - Wikipedia [en.wikipedia.org]
- 4. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Pharmacological Characterization of the Nociceptin/Orphanin FQ Receptor Antagonist this compound [(–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.unife.it [iris.unife.it]
A Comparative Guide to SB-612111 and Ghrelin Receptor Antagonists in Functional Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional antagonism of SB-612111 and selected ghrelin receptor antagonists. This document clarifies the primary target of this compound, presents supporting experimental data from functional assays, and offers detailed experimental protocols.
An important clarification is that while the initial query focused on this compound as a ghrelin receptor antagonist, a comprehensive review of the scientific literature indicates that this compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. There is no substantial evidence to suggest it has functional antagonist activity at the ghrelin receptor (GHSR1a).
Therefore, this guide will first detail the functional antagonism of this compound at its correct target, the NOP receptor, as measured by cAMP accumulation assays. It will then compare this profile to that of well-characterized ghrelin receptor antagonists, highlighting differences in their targets, signaling pathways, and available data from various functional assays.
Comparative Quantitative Data
The following table summarizes the functional and binding affinities of this compound for the NOP receptor and compares them with those of notable ghrelin receptor antagonists for the ghrelin receptor. It is important to note that the assay methodologies for these compounds vary, which should be considered when making direct comparisons.
| Compound | Primary Target | Assay Type | Measured Parameter | Value |
| This compound | NOP Receptor | cAMP Accumulation Assay | pKB | 8.63[1] |
| GTPγ[35S] Binding Assay | pKB | 9.70[1] | ||
| Radioligand Binding Assay | pA2 | 8.20 - 8.50[1] | ||
| JMV2959 | Ghrelin Receptor | Radioligand Binding Assay | IC50 | 32 nM[2][3] |
| Kb | 19 nM[2] | |||
| YIL781 | Ghrelin Receptor | Calcium Mobilization Assay | pIC50 | 7.90 - 8.27 |
| Radioligand Binding Assay | Ki | 17 nM[4] | ||
| Functional Antagonism (in vitro) | pKB | 7.54[4] | ||
| PF-05190457 | Ghrelin Receptor | Radioligand Binding Assay | Kd | 3 nM[5] |
| Functional Assay (Inverse Agonist) | pKi | 8.36[6] |
Signaling Pathways
The signaling pathways for the NOP and ghrelin receptors are distinct, influencing the choice and interpretation of functional assays.
NOP Receptor Signaling Pathway
The NOP receptor primarily couples to the Gαi/o subunit of the G protein. Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This compound acts as a competitive antagonist, blocking N/OFQ from binding to the receptor and thus preventing the downstream decrease in cAMP levels.
Ghrelin Receptor (GHSR1a) Signaling Pathway
The ghrelin receptor (GHSR1a) exhibits more complex signaling. Its primary and most well-characterized pathway involves coupling to the Gαq subunit, which activates phospholipase C (PLC), leading to an increase in intracellular calcium. However, the ghrelin receptor can also couple to Gαi/o to decrease cAMP or Gαs to increase cAMP, depending on the cellular context. Furthermore, GHSR1a displays high constitutive activity, meaning it can signal even in the absence of an agonist. Ghrelin receptor antagonists can therefore act as neutral antagonists (blocking agonist binding) or inverse agonists (reducing constitutive activity).
Experimental Protocols
cAMP Accumulation Assay for GPCR Antagonist Characterization
This protocol provides a general framework for determining the potency of an antagonist at a Gαi/o-coupled receptor, such as the NOP receptor, using a competitive immunoassay format like HTRF or AlphaScreen.
Objective: To determine the IC50 and subsequently the pKB of an antagonist by measuring its ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: A stable cell line expressing the receptor of interest (e.g., CHO-hNOP cells).
-
Culture Medium: Appropriate cell culture medium supplemented with serum and antibiotics.
-
Stimulation Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist: A known agonist for the receptor (e.g., N/OFQ for the NOP receptor).
-
Antagonist: The test compound (e.g., this compound).
-
Forskolin (B1673556): To stimulate adenylyl cyclase and establish a detectable baseline of cAMP.
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF cAMP dynamic 2 kit or AlphaScreen cAMP Assay Kit).
-
Microplates: 384-well, white, opaque plates suitable for fluorescence or luminescence detection.
-
Plate Reader: An HTRF or AlphaScreen compatible microplate reader.
Experimental Workflow:
Procedure:
-
Cell Preparation: Culture cells to approximately 80-90% confluency. On the day of the assay, harvest the cells, wash them with stimulation buffer, and resuspend them in stimulation buffer at the desired concentration (determined through prior cell number optimization experiments).
-
Antagonist Addition: Add the antagonist in a dose-response manner to the wells of the 384-well plate. Include vehicle controls.
-
Cell Plating: Dispense the cell suspension into the wells containing the antagonist.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptor.
-
Agonist and Forskolin Stimulation: Prepare a solution containing the agonist at a concentration that elicits approximately 80% of its maximal response (EC80) and a fixed concentration of forskolin. Add this solution to the wells. The forskolin raises the basal cAMP level, allowing for a clear window to observe the agonist's inhibitory effect.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP modulation.
-
cAMP Detection: Add the cAMP detection reagents (e.g., HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate) to each well.
-
Final Incubation: Incubate the plate as per the kit manufacturer's instructions (e.g., 60 minutes at room temperature, protected from light).
-
Plate Reading: Read the plate on a compatible reader, measuring the emission at the appropriate wavelengths (e.g., 665 nm and 620 nm for HTRF).
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Calculate the percent inhibition of the agonist response for each antagonist concentration. Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The pKB can then be calculated using the Cheng-Prusoff equation.
This guide provides a framework for understanding and comparing the functional antagonism of this compound and various ghrelin receptor antagonists. By presenting available data and detailed methodologies, it aims to support researchers in the design and interpretation of their own experiments in the field of GPCR pharmacology.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YIL781 hydrochloride, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
Determining the pA2 Value of SB-612111: A Schild Analysis Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Schild analysis for determining the pA2 value of the selective Nociceptin/Orphanin FQ (NOP) receptor antagonist, SB-612111. It includes a detailed experimental protocol, a comparison with other common NOP receptor antagonists, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction to Schild Analysis and pA2 Value
Schild analysis is a cornerstone of classical pharmacology used to quantify the affinity of a competitive antagonist for its receptor.[1] The analysis determines the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the concentration of an agonist to produce the same response.[2][3] A higher pA2 value indicates a more potent antagonist.[2] For a competitive antagonist, the slope of the Schild plot should be close to unity.[4]
This compound is a potent and selective non-peptide antagonist of the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[5] Determining its pA2 value is crucial for its pharmacological characterization and for comparing its potency with other NOP receptor antagonists.
Comparison of NOP Receptor Antagonists
The following table summarizes the pA2/pKB values for this compound and two other well-characterized NOP receptor antagonists, J-113397 and UFP-101. These values were determined using in vitro functional assays.
| Antagonist | Agonist | Assay Type | Tissue/Cell Line | pA2 (Schild Slope) / pKB |
| This compound | N/OFQ | [³⁵S]GTPγS Binding & cAMP Accumulation | Recombinant and Native Tissues | ~8.0 - 9.70 |
| J-113397 | N/OFQ | [³⁵S]GTPγS Binding | CHO-hNOP Cells | 7.4 - 8.2 |
| UFP-101 | N/OFQ | [³⁵S]GTPγS Binding & cAMP Accumulation | CHO-hNOP Cells | 8.4 - 9.0 |
Note: pA2 and pKB values can vary depending on the specific experimental conditions, including the agonist used, the tissue or cell line, and the functional assay employed. A Schild slope not significantly different from 1.0 is consistent with competitive antagonism.[4]
Experimental Protocol: Schild Analysis of this compound using [³⁵S]GTPγS Binding Assay
This protocol describes the determination of the pA2 value of this compound by assessing its ability to antagonize the Nociceptin/Orphanin FQ (N/OFQ)-stimulated binding of [³⁵S]GTPγS to cell membranes expressing the human NOP receptor (e.g., CHO-hNOP cells).
Materials and Reagents
-
Cell membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP)
-
This compound
-
Nociceptin/Orphanin FQ (N/OFQ) (agonist)
-
[³⁵S]GTPγS (radioligand)
-
Guanosine diphosphate (B83284) (GDP)
-
Unlabeled GTPγS
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation cocktail
-
96-well filter plates
-
Cell harvester
Procedure
-
Membrane Preparation:
-
Thaw frozen CHO-hNOP cell membranes on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
-
Agonist Concentration-Response Curve (Control):
-
To a 96-well plate, add increasing concentrations of the agonist N/OFQ.
-
Add the cell membrane suspension to each well.
-
Add GDP to a final concentration of 10 µM.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of N/OFQ to determine the EC₅₀ of the agonist.
-
-
Agonist Concentration-Response Curves in the Presence of this compound:
-
Repeat the procedure described in step 2, but pre-incubate the cell membranes with at least three different fixed concentrations of this compound for 30 minutes at 30°C before adding the agonist.
-
-
Data Analysis and Schild Plot Construction:
-
For each concentration of this compound, determine the EC₅₀ of N/OFQ.
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC₅₀ of agonist in the presence of antagonist / EC₅₀ of agonist in the absence of antagonist
-
Calculate log (DR - 1).
-
Plot log (DR - 1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis. This is the Schild plot.
-
Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.
-
Visualizations
NOP Receptor Signaling Pathway
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[6] Upon activation by its endogenous ligand N/OFQ, a signaling cascade is initiated which includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP, and the modulation of ion channels.[7][8] this compound acts as a competitive antagonist, blocking the binding of N/OFQ to the NOP receptor and thereby inhibiting these downstream signaling events.
Caption: NOP receptor signaling pathway and the antagonistic action of this compound.
Schild Analysis Experimental Workflow
The following diagram illustrates the workflow for determining the pA2 value of an antagonist using a functional assay like the [³⁵S]GTPγS binding assay.
Caption: Workflow for Schild analysis to determine the pA2 value.
References
- 1. benchchem.com [benchchem.com]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 7. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
How to demonstrate the competitive antagonism of SB-612111.
An Objective Guide to Demonstrating the Competitive Antagonism of SB-612111
For researchers, scientists, and drug development professionals investigating the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, this compound has emerged as a potent and selective antagonist.[1][2] This guide provides a comprehensive overview of the experimental methods used to demonstrate the competitive antagonism of this compound, presenting comparative data, detailed protocols, and visual representations of the underlying mechanisms and workflows.
Unveiling the Potency and Selectivity of this compound
This compound is a nonpeptide antagonist that exhibits high affinity for the human NOP receptor, also known as the opiate receptor-like 1 (ORL-1) receptor.[3][4] Its competitive mechanism of action has been substantiated through various in vitro and in vivo studies, which are crucial for its characterization and comparison with other NOP receptor antagonists like J-113397.[1][5][6]
Comparative Affinity and Potency Data
The competitive nature of this compound is quantified by its binding affinity (Ki), functional antagonist potency (pKB), and pA2 values derived from Schild analysis. These parameters provide a standardized basis for comparison with other compounds.
| Parameter | This compound | J-113397 (for comparison) | Receptor/Assay | Source |
| Binding Affinity (Ki) | 0.33 nM | ~10-fold less potent | Human NOP Receptor | [3] |
| Functional Antagonism (pKB) | 9.70 | 8.71 | GTPγS binding in CHO(hNOP) cells | [5][6] |
| Functional Antagonism (pKB) | 8.63 | 7.95 | cAMP accumulation in CHO(hNOP) cells | [5][6] |
| Functional Antagonism (pA2) | 8.20 - 8.50 | 2- to 9-fold less potent | Various isolated peripheral tissues | [5][6] |
| Receptor | This compound Ki (nM) | Selectivity vs. NOP | Source |
| NOP | 0.33 | - | [3] |
| μ-opioid | 57.6 | 174-fold | [7] |
| κ-opioid | 160.5 | 486-fold | [7] |
| δ-opioid | 2109 | 6391-fold | [7] |
Visualizing the Mechanism and Experimental Workflow
To elucidate the concepts of competitive antagonism and the experimental procedures, the following diagrams are provided.
Caption: Mechanism of competitive antagonism of this compound at the NOP receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical flow of a Schild analysis to determine the pA2 value.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key assays used to characterize the competitive antagonism of this compound.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the NOP receptor and is used to determine the inhibition constant (Ki) of this compound.
-
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
-
Materials:
-
Cell membranes expressing the NOP receptor (e.g., from CHO-hNOP cells).
-
Radiolabeled NOP receptor agonist (e.g., [3H]N/OFQ).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled agonist, and varying concentrations of this compound.
-
Add the cell membrane suspension to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NOP receptor agonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the NOP receptor, providing a measure of agonist efficacy and a platform for quantifying the potency of this compound as an antagonist.
-
Objective: To determine the potency (pKB) of this compound in inhibiting agonist-stimulated G-protein activation.
-
Materials:
-
Cell membranes expressing the NOP receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
N/OFQ (or other suitable NOP receptor agonist).
-
This compound.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, GDP, the NOP receptor agonist at a concentration that elicits a submaximal response (e.g., EC80), and varying concentrations of this compound.
-
Add the cell membrane suspension.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration and wash the filters with ice-cold wash buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data is analyzed to determine the concentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding by this compound, from which the pKB value is calculated.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream signaling event of the Gi/o-coupled NOP receptor.
-
Objective: To quantify the ability of this compound to reverse agonist-induced inhibition of cAMP production.
-
Materials:
-
Whole cells expressing the NOP receptor (e.g., CHO-hNOP cells).
-
N/OFQ.
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor and varying concentrations of this compound.
-
Add the NOP receptor agonist (at its EC80) and a fixed concentration of forskolin.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and the pKB is determined.
-
Schild Analysis
Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist.
-
Objective: To determine the pA2 value of this compound, which is a measure of its antagonist potency.
-
Procedure:
-
Generate a concentration-response curve for a NOP receptor agonist (e.g., N/OFQ) in a functional assay (e.g., GTPγS binding or a physiological response in an isolated tissue).
-
Generate a series of agonist concentration-response curves in the presence of increasing, fixed concentrations of this compound.
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1.0.
-
The pA2 value is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, and it is determined from the x-intercept of the Schild regression line.
-
By employing these methodologies, researchers can rigorously demonstrate and quantify the competitive antagonism of this compound at the NOP receptor, providing a solid foundation for its use as a pharmacological tool and its potential development as a therapeutic agent.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
In vivo validation of SB-612111 selectivity for NOP over mu-opioid receptors.
SB-612111 is a potent, non-peptide antagonist of the NOP receptor.[1][2][3] In vivo studies have been crucial in confirming the selectivity of this compound, demonstrating its ability to block the actions of the endogenous NOP receptor ligand, Nociceptin/Orphanin FQ (N/OFQ), across various physiological and behavioral paradigms.[1][2] These studies are essential for establishing the compound's specific mechanism of action and its potential as a therapeutic agent targeting the N/OFQ-NOP system.
Comparative Analysis of In Vivo Selectivity
To validate the selectivity of this compound for the NOP receptor over the mu-opioid receptor, several in vivo assays have been employed. These experiments typically involve administering this compound and observing its ability to block the effects of a NOP receptor agonist (N/OFQ) while not affecting the actions of mu-opioid receptor agonists or being reversed by general opioid antagonists in NOP-specific paradigms.
Nociception Assays
In the mouse tail withdrawal assay, this compound by itself did not alter the latency of tail withdrawal, indicating it does not possess intrinsic analgesic or hyperalgesic properties under the tested conditions.[1][2] However, it effectively prevented both the pronociceptive effects of intracerebroventricularly (i.c.v.) administered N/OFQ and the antinociceptive effects of intrathecally (i.t.) delivered N/OFQ.[1][2] This demonstrates its antagonist activity at NOP receptors in both the brain and spinal cord.
Feeding Behavior Studies
In sated mice, this compound alone had no effect on food consumption.[1][2] However, it completely blocked the orexigenic (appetite-stimulating) effect of i.c.v. N/OFQ.[1][2] To further delineate its selectivity, its effects were compared with the non-selective opioid receptor antagonist, naltrexone (B1662487). In food-deprived mice, naltrexone significantly reduced food intake, a known effect of blocking mu-opioid receptor signaling. In contrast, this compound did not affect food intake in these animals, indicating a lack of activity at the mu-opioid receptors that regulate this behavior.[1][2]
Antidepressant-like Effects
In behavioral despair models, such as the mouse forced swimming test and tail suspension test, this compound reduced immobility time, an effect indicative of antidepressant-like activity.[1][2] This effect was reversed by the i.c.v. injection of N/OFQ, confirming that the antidepressant-like action of this compound is mediated by its blockade of NOP receptors.[1][2] Furthermore, the antidepressant-like effect of this compound was absent in mice genetically lacking the NOP receptor (knockout mice), providing strong evidence for its on-target selectivity.[1][2]
Quantitative In Vivo Data Summary
| Assay | Species | This compound Dose/Route | Effect | Comparison/Control | Conclusion |
| Tail Withdrawal | Mouse | up to 3 mg/kg i.p. | No intrinsic effect on nociception | Vehicle | Not intrinsically analgesic or hyperalgesic |
| Tail Withdrawal (N/OFQ challenge) | Mouse | 0.1 - 1 mg/kg i.p. | Prevented pronociceptive and antinociceptive effects of N/OFQ | N/OFQ (1 nmol i.c.v. or i.t.) | Potent NOP antagonist in brain and spinal cord |
| Food Intake (sated) | Mouse | 1 mg/kg i.p. | No effect on food consumption | Vehicle | No effect on basal appetite |
| Food Intake (sated, N/OFQ challenge) | Mouse | 1 mg/kg i.p. | Prevented orexigenic effect of N/OFQ | N/OFQ (1 nmol i.c.v.) | Blocks NOP-mediated feeding |
| Food Intake (food-deprived) | Mouse | 1 and 10 mg/kg i.p. | No effect on food intake | Naltrexone (1 mg/kg s.c.) significantly reduced intake | Selective for NOP over mu-opioid receptors in feeding behavior |
| Forced Swimming Test | Mouse | 1 - 10 mg/kg i.p. | Reduced immobility time | Vehicle | Antidepressant-like effect |
| Forced Swimming Test (N/OFQ challenge) | Mouse | 10 mg/kg i.p. | Antidepressant-like effect reversed by N/OFQ | N/OFQ (1 nmol i.c.v.) | Effect is mediated by NOP receptor blockade |
| Forced Swimming Test (NOP knockout) | Mouse | 10 mg/kg i.p. | No effect on immobility time in knockout mice | Wild-type mice | Confirms NOP receptor as the target |
| Tail Suspension Test | Mouse | 10 mg/kg i.p. | Reduced immobility time | Vehicle | Antidepressant-like effect |
Experimental Protocols
Mouse Tail Withdrawal Assay
-
Animals: Male CD-1 mice.
-
Procedure: A portion of the mouse's tail (3-4 cm from the tip) is immersed in a water bath maintained at a constant temperature (e.g., 52°C). The latency to tail withdrawal is measured. A cut-off time is established to prevent tissue damage.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 0.1, 1, 3 mg/kg) a set time before the test. N/OFQ is administered intracerebroventricularly (i.c.v.) or intrathecally (i.t.) to induce pronociceptive or antinociceptive effects, respectively.
Food Intake Studies
-
Animals: Male CD-1 mice.
-
Sated Mice Protocol: Mice with free access to food and water are administered this compound (i.p.) followed by N/OFQ (i.c.v.). Pre-weighed food is provided, and the amount consumed over a specific period (e.g., 2 hours) is measured.
-
Food-Deprived Mice Protocol: Mice are deprived of food for a period (e.g., 17 hours) with free access to water. This compound or the non-selective opioid antagonist naltrexone is administered, and food intake is measured over a subsequent period.
Mouse Forced Swimming Test
-
Animals: Male CD-1 mice or NOP receptor knockout and wild-type mice.
-
Procedure: Mice are placed individually in a cylinder of water from which they cannot escape. The duration of immobility is recorded during the last few minutes of a multi-minute session.
-
Drug Administration: this compound is administered i.p. at various doses (e.g., 1, 3, 10 mg/kg) prior to the swimming session. In reversal experiments, N/OFQ is administered i.c.v. after this compound pretreatment.
Signaling Pathways and Experimental Workflows
Caption: NOP receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for validating this compound's in vivo selectivity.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Peptide NOP Receptor Antagonists: SB-612111 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of SB-612111, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, and other key non-peptide antagonists. The NOP receptor, a member of the opioid receptor family, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including pain, mood, and addiction. The development of selective NOP antagonists is a significant area of research for potential therapeutic applications. This document aims to provide an objective comparison of the performance of this compound with other notable antagonists, supported by experimental data.
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize the quantitative data for this compound and other selected non-peptide NOP receptor antagonists, providing a clear comparison of their binding affinities, functional potencies, and selectivity profiles.
Table 1: In Vitro Binding Affinities and Functional Antagonist Potencies
| Compound | NOP Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency | Selectivity over other Opioid Receptors |
| This compound | 0.33 (human)[1][2] | pKB: 9.70 ([35S]GTPγS), 8.63 (cAMP)[3] | High (>174-fold vs µ, >6391-fold vs δ, >486-fold vs κ)[1] |
| J-113397 | 1.8 (human), 1.1 (mouse)[4] | IC50: 5.3 nM ([35S]GTPγS)[4], pA2: 7.4-8.2[5] | High (>555-fold vs µ, >5555-fold vs δ, >355-fold vs κ)[4] |
| BTRX-246040 (LY2940094) | 0.105[6] | pKi: 9.98, Kb: 0.166 nM[6][7] | High (>1000-fold over MOP, DOP, and KORs)[7] |
Table 2: In Vivo Efficacy of NOP Receptor Antagonists
| Compound | Animal Model | Effect | Reference |
| This compound | Mouse tail withdrawal assay | Prevented N/OFQ-induced pronociception and antinociception. | [8] |
| Mouse forced swimming & tail suspension tests | Reduced immobility time (antidepressant-like effect). | [8] | |
| Rat model of traumatic brain injury | Improved cerebral blood flow. | [9][10][11] | |
| J-113397 | Mouse tail-flick test | Dose-dependently inhibited N/OFQ-induced hyperalgesia. | [4] |
| MPTP-lesioned marmoset model of Parkinson's disease | Enhanced the effects of levodopa (B1675098). | [12] | |
| 6-hydroxydopamine hemilesioned rat model of Parkinsonism | Attenuated parkinsonian-like symptoms. | [13][14] | |
| BTRX-246040 (LY2940094) | Rodent models of excessive feeding | Inhibited excessive feeding behavior. | [7] |
| Animal models of ethanol (B145695) self-administration | Reduced ethanol self-administration and seeking. | [6] | |
| Mouse forced-swim test | Produced antidepressant-like behavioral effects. | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the antagonist for the NOP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Incubation: Cell membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [3H]N/OFQ) and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To assess the functional antagonist activity by measuring the inhibition of agonist-stimulated G-protein activation.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: Membranes are incubated with the NOP receptor agonist N/OFQ, [35S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the antagonist.
-
Separation: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is measured.
-
Data Analysis: The ability of the antagonist to inhibit the N/OFQ-stimulated [35S]GTPγS binding is determined, and the pKB or IC50 value is calculated. A Schild plot analysis can be used to determine if the antagonism is competitive.[4]
cAMP Accumulation Assay
Objective: To measure the functional antagonism by quantifying the reversal of agonist-induced inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture: Whole CHO-hNOP cells are used.
-
Incubation: Cells are pre-incubated with the antagonist, followed by stimulation with forskolin (B1673556) (to elevate intracellular cAMP levels) and the NOP agonist N/OFQ.
-
Measurement: Intracellular cAMP levels are measured using commercially available kits (e.g., ELISA or HTRF).
-
Data Analysis: The ability of the antagonist to block the N/OFQ-induced decrease in forskolin-stimulated cAMP accumulation is quantified, and the pKB value is determined.[3]
Mandatory Visualization
NOP Receptor Signaling Pathway
The NOP receptor primarily couples to inhibitory G proteins (Gi/o). Activation by the endogenous ligand N/OFQ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated Gβγ subunits can also modulate ion channels, leading to the inhibition of voltage-gated Ca2+ channels and the activation of inwardly rectifying K+ channels, which collectively reduce neuronal excitability. Non-peptide antagonists like this compound competitively block the binding of N/OFQ to the NOP receptor, thereby preventing these downstream signaling events.
Caption: NOP receptor signaling pathway and the mechanism of antagonism.
Experimental Workflow for In Vitro Antagonist Characterization
The in vitro characterization of a novel non-peptide NOP antagonist typically follows a standardized workflow to determine its binding affinity and functional potency.
Caption: Workflow for in vitro characterization of NOP antagonists.
Logical Relationship of Compared NOP Antagonists
This diagram illustrates the logical grouping and key characteristics of the compared non-peptide NOP antagonists.
Caption: Comparative relationship of key non-peptide NOP antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist this compound [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Pharmacological Characterization of the Nociceptin/Orphanin FQ Receptor Antagonist this compound [(–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 9. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, this compound, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- 12. The nociceptin/orphanin FQ (NOP) receptor antagonist J-113397 enhances the effects of levodopa in the MPTP-lesioned nonhuman primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for the NOP Receptor Antagonist SB-612111
I. Chemical Waste Profile and Handling
SB-612111 is a potent and selective antagonist for the nociceptin (B549756) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1). Due to its high potency and pharmacological activity, all waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), should be treated as hazardous chemical waste.
General Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.
II. Step-by-Step Disposal Procedure
The disposal of this compound and its associated waste must be conducted in accordance with institutional, local, and national hazardous waste regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired compounds, stock solutions, diluted experimental solutions, and contaminated materials.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Do not mix with incompatible materials. For instance, keep acidic and basic waste separate.[1][2]
-
-
Waste Collection and Container Management:
-
Solid Waste: Collect pure this compound powder, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled, and sealable hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[3] The container material must be compatible with the solvent used (e.g., DMSO, ethanol).
-
Contaminated Labware and PPE: Disposable items such as pipette tips, centrifuge tubes, gloves, and bench paper contaminated with this compound should be collected in a designated hazardous waste bag or container.[1] Chemically contaminated sharps must be placed in a labeled, puncture-proof container.[1]
-
Containers must be kept securely closed except when adding waste.[4][5]
-
-
Labeling:
-
Storage:
-
Disposal:
III. Quantitative Data Summary
Specific quantitative limits for the disposal of this compound are not available. The following table summarizes general quantitative guidelines for hazardous waste management in a laboratory setting.[3]
| Parameter | Guideline |
| Satellite Accumulation | A maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated at or near the point of generation.[3][5] |
| Container Headspace | Leave at least 10% or one inch of headspace in liquid waste containers to allow for vapor expansion and prevent spills.[3] |
| Empty Container Rinsate | The first rinse of a container that held a hazardous chemical is considered hazardous waste and must be collected. For highly toxic chemicals, the first three rinses must be collected.[3][4] |
Experimental Protocols: Decontamination and Spill Cleanup
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
I. Spill Kit Contents
Ensure your laboratory's chemical spill kit is readily accessible and contains:
-
Appropriate PPE (gloves, goggles, lab coat)
-
Absorbent materials (e.g., spill pads, vermiculite, or cat litter)
-
Chemical-resistant scoop or tongs
-
Hazardous waste bags or a sealable container
-
Decontaminating solution (e.g., a detergent solution followed by water and/or an appropriate solvent)
II. Spill Cleanup Procedure
-
Evacuate and Notify: Alert personnel in the immediate area of the spill. If the spill is large or involves a highly volatile solvent, evacuate the laboratory and contact your EHS office.
-
Control and Contain: If safe to do so, control the source of the spill. Prevent the spread of the liquid by encircling it with absorbent material, working from the outside in.[6][7]
-
Absorb: Cover the spill with an appropriate absorbent material.[6][7]
-
Collect Waste: Using a scoop or tongs, carefully collect the absorbed material and any contaminated debris. Place it into a designated hazardous waste bag or container.[6][8]
-
Decontaminate: Clean the spill area with a suitable detergent and water, or an appropriate solvent. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the hazardous waste container with a description of the spilled chemical and the date. Arrange for disposal through your EHS office.
-
Restock: Replenish the spill kit with new materials.
Mandatory Visualizations
Signaling Pathway of the NOP Receptor
This compound acts as an antagonist at the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, which is a G protein-coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway that is inhibited by this compound.
Caption: NOP receptor signaling pathway blocked by this compound.
Logical Workflow for Chemical Waste Disposal
This diagram outlines the decision-making process and procedural steps for the proper disposal of a research chemical like this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. louisville.edu [louisville.edu]
- 7. acs.org [acs.org]
- 8. ehs.utk.edu [ehs.utk.edu]
Essential Safety and Logistical Information for Handling SB-612111
Disclaimer: A specific Safety Data Sheet (SDS) for SB-612111 is not publicly available. The following guidance is based on established best practices for handling potent, novel research compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution. Always adhere to your institution's specific safety protocols and local environmental regulations.
This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of the research compound this compound.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the last line of defense against exposure and must be tailored to the specific laboratory task being performed.[1] The minimum required PPE for any work involving this compound includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[2][3]
The following table summarizes recommended PPE for various operations involving this compound.
| Operation | Engineering Control | Recommended PPE | Rationale |
| Receiving & Unpacking | General Laboratory Bench | Lab Coat, Safety Glasses, Nitrile Gloves | Protects against incidental contact with potentially contaminated packaging. |
| Weighing Solid Compound | Chemical Fume Hood or Ventilated Balance Enclosure | Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves | Minimizes inhalation risk of fine powder and protects against splashes. |
| Solution Preparation | Chemical Fume Hood | Lab Coat, Chemical Splash Goggles, Nitrile Gloves | Reduces risk of aerosolization and protects from potential splashes and spills.[4] |
| In-vitro/In-vivo Dosing | Biological Safety Cabinet or Ventilated Enclosure | Lab Coat or Disposable Gown, Safety Glasses, Nitrile Gloves | Provides containment and protects against exposure during administration. |
| Spill Cleanup | N/A | Disposable Gown, Chemical Splash Goggles, Double Nitrile Gloves, Shoe Covers | Ensures full-body protection during cleanup of potentially hazardous material. |
| Waste Disposal | N/A | Lab Coat, Safety Glasses, Nitrile Gloves | Protects against contact with contaminated waste materials. |
Operational Plans for Safe Handling
A systematic approach is crucial for minimizing exposure risk when handling potent research compounds like this compound.
Risk Assessment
Before any handling, a formal risk assessment should be conducted.[5][6][7] This involves:
-
Reviewing available literature on this compound and similar compounds to understand potential hazards.
-
Evaluating the quantities being used and the procedures to be performed.[5]
-
Identifying potential exposure routes (inhalation, dermal contact, ingestion).
-
Ensuring all necessary safety equipment, including spill kits, is readily available.[8]
Experimental Protocol for Handling
a. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, safety glasses, gloves) when unpacking.
-
Store the compound in a clearly labeled, sealed container in a cool, dry, and dark location, as recommended for research peptides.[9] Access should be restricted to authorized personnel.
b. Weighing the Solid Compound:
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Wear a lab coat, chemical splash goggles, and double nitrile gloves.
-
Use dedicated spatulas and weigh boats.
-
Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) after use to remove any residual powder.
c. Preparing Stock Solutions:
-
All solution preparations must be conducted in a chemical fume hood.[4]
-
Use safety glasses or chemical splash goggles to protect against splashes.[3][10]
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.[9]
d. Spill Response:
-
Evacuate the immediate area and alert others.
-
Don appropriate PPE, including a disposable gown, goggles, and double gloves.
-
For small spills, cover with an absorbent material from a chemical spill kit.
-
Work from the outside of the spill inwards to prevent spreading.
-
Collect the absorbed material and any contaminated items in a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution, followed by soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling research compounds.
References
- 1. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. benchchem.com [benchchem.com]
- 5. sbnsoftware.com [sbnsoftware.com]
- 6. acs.org [acs.org]
- 7. intersolia.com [intersolia.com]
- 8. sia-toolbox.net [sia-toolbox.net]
- 9. maxedoutcompounds.com [maxedoutcompounds.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
